Product packaging for Azamethiphos(Cat. No.:CAS No. 35575-96-3)

Azamethiphos

カタログ番号: B1665915
CAS番号: 35575-96-3
分子量: 324.68 g/mol
InChIキー: VNKBTWQZTQIWDV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Azamethiphos is an organic thiophosphate, an organothiophosphate insecticide, an organochlorine insecticide and an organochlorine acaricide. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor and an agrochemical. It is functionally related to an oxazolo[4,5-b]pyridin-2(3H)-one.
This compound is a synthetic organic thiophosphate compound and organophosphate acetylcholinesterase inhibitor, mutagen, and neurotoxicant that is used as a pesticide. It is characterized as a highly soluble colorless to grey or orange yellow solid, and exposure occurs by inhalation, ingestion, or contact.
This compound is an organophosphorus insecticide that acts by inhibition of cholinesterase activity. In veterinary medicine it is used in fish farming to control external parasites in Atlantic salmon. It exhibits moderate acute oral toxicity to mammals but has high acute oral toxicity to birds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10ClN2O5PS B1665915 Azamethiphos CAS No. 35575-96-3

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

6-chloro-3-(dimethoxyphosphorylsulfanylmethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN2O5PS/c1-15-18(14,16-2)19-5-12-8-7(17-9(12)13)3-6(10)4-11-8/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKBTWQZTQIWDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(OC)SCN1C2=C(C=C(C=N2)Cl)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN2O5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9034818
Record name Azamethiphos
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Molecular Weight

324.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

35575-96-3
Record name Azamethiphos
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Azamethiphos [BAN]
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Record name Azamethiphos
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Record name S-[(6-chloro-2-oxooxazolo[4,5-b]pyridin-3(2H)-yl)methyl] O,O-dimethyl thiophosphate
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Record name AZAMETHIPHOS
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Impurity Profile of Azamethiphos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway of Azamethiphos, a widely used organophosphate insecticide and veterinary drug. It details the key chemical transformations, intermediates, and potential impurities that may arise during its manufacture. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and quality control.

This compound Synthesis Pathway

The manufacturing process of this compound is a multi-step chemical synthesis that begins with the heterocyclic compound oxazolo[4,5-b]pyridin-2(3H)-one. The overall synthesis can be conceptually divided into three main stages: chlorination of the pyridine ring, chloromethylation at the 3-position of the oxazolone ring, and finally, condensation with a thiophosphate moiety.

A general outline of the synthesis is described in various sources, including patents and chemical databases[1][2]. The process commences with the preparation of a chlorinated intermediate from oxazolo[4,5-b]pyridine-2(3H)-one[1]. This is followed by the introduction of a chloromethyl group and subsequent reaction with a thiophosphate ester to yield the final this compound molecule[1].

Step 1: Chlorination of oxazolo[4,5-b]pyridin-2(3H)-one

The initial step involves the chlorination of the starting material, oxazolo[4,5-b]pyridin-2(3H)-one. This reaction is crucial for introducing the chlorine atom at the 6-position of the pyridine ring, a key structural feature of the this compound molecule.

Reaction: oxazolo[4,5-b]pyridin-2(3H)-one is reacted with a chlorinating agent to produce 6-chloro-oxazolo[4,5-b]pyridin-2(3H)-one. A patent describes a method using N-chlorosuccinimide (NCS) in a suitable solvent[3].

Experimental Protocol: A detailed experimental procedure for this step is outlined in a Chinese patent[3]. In a typical procedure, oxazolo[4,5-b]pyridine-2(3H)-one is dissolved in a solvent such as dimethylformamide (DMF). N-chlorosuccinimide is then added, and the reaction mixture is stirred at a controlled temperature (ranging from 10 to 120 °C) for a period of 1 to 36 hours. After the reaction is complete, the mixture is treated with water to precipitate the product, which is then filtered, washed, and dried. The crude product can be further purified by recrystallization from a solvent mixture like dichloromethane and ethyl acetate to yield 6-chloro-oxazolo[4,5-b]pyridin-2(3H)-one with high purity and yield[3].

ParameterValueReference
Starting Materialoxazolo[4,5-b]pyridine-2(3H)-one[3]
ReagentN-chlorosuccinimide (NCS)[3]
SolventDimethylformamide (DMF)[3]
Reaction Temperature10 - 120 °C[3]
Reaction Time1 - 36 hours[3]
Purity (Post-recrystallization)99.5% (GC)[3]
Yield89%[3]
Step 2: Chloromethylation of 6-chloro-oxazolo[4,5-b]pyridin-2(3H)-one

The second step involves the introduction of a chloromethyl group at the 3-position of the 6-chloro-oxazolo[4,5-b]pyridin-2(3H)-one intermediate. This is a critical step that prepares the molecule for the final condensation with the thiophosphate group.

Reaction: 6-chloro-oxazolo[4,5-b]pyridin-2(3H)-one is reacted with paraformaldehyde and thionyl chloride to yield 3-chloromethyl-6-chloro-oxazolo[4,5-b]pyridin-2(3H)-one[1]. A Chinese patent details a process involving nucleophilic chlorination, hydroxymethylation, and side-chain chlorination in a single pot[4].

Experimental Protocol: While a detailed, publicly available experimental protocol with specific quantities and yields for this step is not readily found in academic literature, a Chinese patent describes the general process[4]. The reaction involves mixing 6-chloro-oxazolo[4,5-b]pyridin-2(3H)-one with paraformaldehyde and a solvent like N,N-dimethylformamide (DMF). Thionyl chloride is then added dropwise to the mixture. This sequence of reactions leads to the formation of the 3-chloromethyl derivative.

Step 3: Synthesis of this compound

The final step in the synthesis is the reaction of the 3-chloromethyl-6-chloro-oxazolo[4,5-b]pyridin-2(3H)-one intermediate with an O,O-dimethyl phosphorothioate salt to form this compound.

Reaction: 3-chloromethyl-6-chloro-oxazolo[4,5-b]pyridin-2(3H)-one is reacted with a salt of O,O-dimethyl phosphorothioic acid to yield S-((6-chloro-2-oxooxazolo[4,5-b]pyridin-3(2H)-yl)methyl) O,O-dimethyl phosphorothioate (this compound)[1].

Experimental Protocol: Detailed experimental protocols for this final condensation step are not extensively reported in readily accessible scientific journals. However, the general principle involves a nucleophilic substitution reaction where the sulfur atom of the O,O-dimethyl phosphorothioate anion displaces the chlorine atom of the chloromethyl group on the heterocyclic ring.

Potential Impurities in this compound

The purity of the final this compound product is critical for its efficacy and safety. Impurities can arise from unreacted starting materials, intermediates, by-products of side reactions, or degradation of the final product. A study on the degradation of this compound in water identified several compounds that could also potentially be present as impurities in the technical-grade material[5].

Process-Related Impurities

These impurities are formed during the synthesis process and can include:

  • Unreacted Starting Materials and Intermediates:

    • oxazolo[4,5-b]pyridin-2(3H)-one

    • 6-chloro-oxazolo[4,5-b]pyridin-2(3H)-one[5]

    • 3-chloromethyl-6-chloro-oxazolo[4,5-b]pyridin-2(3H)-one

  • By-products from Side Reactions:

    • 6-chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3H)-one: This could be formed from the incomplete chlorination of the hydroxymethyl intermediate during the chloromethylation step[5].

    • O,O,S-trimethyl phosphorothioate: This could arise from side reactions involving the thiophosphate reagent[5].

    • O,O-dimethyl S-hydrogen phosphorothioate: Another potential impurity related to the thiophosphate reactant[5].

Degradation Products

This compound can degrade under certain conditions, and these degradation products may be present as impurities. The degradation study in water provides valuable insight into these potential impurities[5].

Impurity NameChemical FormulaPotential OriginReference
6-chlorooxazolo[4,5-b]pyridin-2(3H)-oneC₆H₃ClN₂O₂Unreacted intermediate/Degradation product[5]
6-chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3H)-oneC₇H₅ClN₂O₃Incomplete chloromethylation/Degradation product[5]
O,O,S-trimethyl phosphorothioateC₃H₉O₃PSSide reaction of thiophosphate reagent/Degradation product[5]
O,O-dimethyl S-hydrogen phosphorothioateC₂H₇O₃PSSide reaction of thiophosphate reagent/Degradation product[5]

Visualizing the Synthesis and Impurity Formation

The following diagrams, generated using Graphviz, illustrate the this compound synthesis pathway and the potential formation of impurities.

Azamethiphos_Synthesis_Pathway A oxazolo[4,5-b]pyridin-2(3H)-one B 6-chloro-oxazolo[4,5-b]pyridin-2(3H)-one A->B Step 1: Chlorination C 3-chloromethyl-6-chloro- oxazolo[4,5-b]pyridin-2(3H)-one B->C Step 2: Chloromethylation D This compound C->D Step 3: Condensation R1 + N-chlorosuccinimide R2 + Paraformaldehyde + Thionyl chloride R3 + O,O-dimethyl phosphorothioate

Caption: The three-step synthesis pathway of this compound.

Azamethiphos_Impurity_Formation cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities A 6-chloro-oxazolo[4,5-b] pyridin-2(3H)-one B 3-hydroxymethyl-6-chloro- oxazolo[4,5-b]pyridin-2(3H)-one (Intermediate) A->B Hydroxymethylation Imp1 Unreacted 6-chloro-oxazolo[4,5-b] pyridin-2(3H)-one A->Imp1 Incomplete Reaction C 3-chloromethyl-6-chloro- oxazolo[4,5-b]pyridin-2(3H)-one B->C Chlorination Imp2 6-chloro-3-(hydroxymethyl) oxazolo[4,5-b]pyridin-2(3H)-one B->Imp2 Incomplete Chlorination D This compound C->D Condensation Imp3 Unreacted 3-chloromethyl-6-chloro- oxazolo[4,5-b]pyridin-2(3H)-one C->Imp3 Incomplete Condensation Imp4 Degradation Products D->Imp4 Degradation

Caption: Potential pathways for the formation of impurities during this compound synthesis.

References

Azamethiphos: A Technical Guide to its Mechanism of Action on Non-Target Organisms

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Azamethiphos is a broad-spectrum organophosphate insecticide and acaricide used extensively in aquaculture to control sea lice infestations on farmed salmon. As a neurotoxic agent, its primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function in both target and non-target organisms. This technical guide provides an in-depth review of the molecular mechanisms through which this compound exerts its effects on non-target species. It consolidates quantitative toxicity data, details relevant experimental protocols, and visualizes the key pathways and workflows to offer a comprehensive resource for the scientific community.

Primary Mechanism of Action: Acetylcholinesterase Inhibition

The principal mechanism of toxicity for this compound, like other organophosphates, is the inhibition of the enzyme acetylcholinesterase (AChE).[1][2][3][4] AChE is essential for the termination of nerve impulses at cholinergic synapses. It functions by hydrolyzing the neurotransmitter acetylcholine (ACh) into choline and acetic acid, thus clearing the synaptic cleft and allowing the neuron to return to its resting state.

This compound acts as an irreversible inhibitor of AChE.[5] It phosphorylates the serine hydroxyl group at the active site of the enzyme, forming a stable, inactive complex. This inactivation leads to the accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors.[5] The subsequent hyper-excitation of the nervous system leads to neuromuscular fatigue, paralysis, and ultimately, death in susceptible organisms.[5]

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_deactivation Normal ACh Deactivation cluster_inhibition AChE Inhibition by this compound ACh Acetylcholine (ACh) ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds Nerve_Impulse Nerve Impulse (Stimulation) ACh_Receptor->Nerve_Impulse Triggers AChE AChE (Active Enzyme) Products Choline + Acetic Acid (Inactive) AChE->Products Hydrolyzes ACh_hydrolysis ACh ACh_hydrolysis->AChE Binds to This compound This compound AChE_active AChE (Active Enzyme) This compound->AChE_active Binds & Irreversibly Inhibits AChE_inactive Phosphorylated AChE (Inactive Enzyme) AChE_active->AChE_inactive

Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition by this compound.

Effects and Toxicity on Non-Target Organisms

While effective against sea lice, this compound lacks specificity and can have significant impacts on a wide range of non-target organisms.[6] Its high water solubility facilitates dispersal in the marine environment, creating a potential risk for aquatic life.[6][7]

Aquatic Invertebrates

Aquatic invertebrates, particularly crustaceans, exhibit high sensitivity to this compound. This is a major concern as many crustacean species are ecologically and commercially important.

  • Crustaceans (Lobsters, Shrimp, Copepods): Lobsters and shrimp are among the most susceptible species.[8] Studies have shown that this compound is lethal to all life stages of lobster, with larval stages being particularly vulnerable.[8][9] Sub-lethal effects in lobsters include agitation and erratic behavior.[8]

  • Bivalves (Oysters, Clams): Bivalves like scallops and clams appear to be less sensitive to the acute lethal effects of this compound compared to crustaceans.[8] However, sub-lethal effects are significant. In the Chilean oyster (Ostrea chilensis), exposure has been shown to impair physiological performance (clearance and oxygen consumption rates) and induce oxidative stress.[10][11] These effects are often exacerbated by increases in water temperature.[10]

Other Non-Target Organisms
  • Fish: this compound is considered moderately toxic to fish.[1]

  • Birds: It is classified as highly toxic to birds.[1]

  • Mammals: In laboratory animals, this compound demonstrates slight to moderate acute oral toxicity.[1][12] It is not expected to bioaccumulate in tissues.[1][12]

Quantitative Toxicity Data

The following tables summarize the acute toxicity of this compound to various non-target organisms. LC50 (Lethal Concentration 50%) represents the concentration of a chemical in water that kills 50% of the test organisms within a specified timeframe.

Table 1: Acute Toxicity of this compound to Non-Target Crustaceans

SpeciesLife StageExposure DurationLC50 (µg/L)Reference
American Lobster (Homarus americanus)Stage I Larvae48 hours3.57[8]
American Lobster (Homarus americanus)Stage II Larvae48 hours1.03[8]
American Lobster (Homarus americanus)Stage III Larvae48 hours2.29[8]
American Lobster (Homarus americanus)Stage IV Larvae48 hours2.12[8]
American Lobster (Homarus americanus)Adult48 hours1.39[8]
American Lobster (Homarus americanus)Adult10 days (continuous)0.216[8]
European Lobster (Homarus gammarus)Larvae96 hours0.5[8]
Mysid Shrimp (Mysidopsis bahia)Not Specified96 hours0.52[8]
Copepod (Temora longicornis)Not Specified24 hours>10[8]

Table 2: No-Observed-Effect Concentration (NOEC) and Other Toxicity Endpoints

SpeciesEndpointValueReference
Rat (Rattus norvegicus)NOAEL (No-Observed-Adverse-Effect Level) from a two-generation reproductive study0.1 mg/kg bw/day[13]
Multiple Marine SpeciesNOEC for sub-lethal effects (behaviour, molting, reproduction) used for risk assessment1.0 µg/L[9]

Other Molecular Mechanisms and Sub-lethal Effects

Beyond direct neurotoxicity via AChE inhibition, this compound exposure can trigger other detrimental cellular responses.

  • Oxidative Stress: Studies in oysters have demonstrated that this compound can induce oxidative stress, evidenced by increased lipid peroxidation and protein carbonyls.[6][11] This indicates that the chemical can disrupt the balance between the production of reactive oxygen species (ROS) and the organism's antioxidant defense capabilities, leading to cellular damage.

  • NOTCH Signaling Pathway: Research on the target sea louse (Caligus rogercresseyi) has shown that this compound treatment can induce the expression of genes in the NOTCH signaling pathway.[14] This pathway is highly conserved and plays a crucial role in cell-cell communication, proliferation, and differentiation. While this effect has been documented in the target pest, it highlights a potential secondary mechanism that could also affect non-target organisms, warranting further investigation.

Experimental Protocols

Standardized methodologies are crucial for assessing the toxicity of compounds like this compound. The following sections outline the general protocols for key experiments.

Acute Aquatic Toxicity Testing (LC50 Determination)

This protocol is a generalized representation based on standard OECD and EPA guidelines for determining the LC50 value for an aquatic invertebrate.

Objective: To determine the concentration of this compound that is lethal to 50% of a test population of a specific non-target aquatic organism over a defined period (e.g., 48 or 96 hours).

Methodology:

  • Test Organisms: A homogenous group of a selected species (e.g., Homarus americanus larvae) are acclimated to laboratory conditions.

  • Test Solutions: A series of test concentrations of this compound are prepared by diluting a stock solution with clean seawater. A seawater-only control group is also prepared. Typically, a geometric series of at least five concentrations is used.

  • Exposure: A set number of organisms (e.g., 10-20) are randomly assigned to replicate test chambers for each concentration and the control.

  • Incubation: The test is conducted under controlled conditions of temperature, light, and dissolved oxygen for a specified duration (e.g., 96 hours).

  • Observation: Mortality is recorded at regular intervals (e.g., 24, 48, 72, 96 hours). The criterion for death is typically the cessation of all movement, even after gentle prodding.

  • Data Analysis: The mortality data is analyzed using statistical methods (e.g., Probit analysis) to calculate the LC50 value and its 95% confidence intervals.

LC50_Workflow cluster_prep Preparation cluster_exp Exposure cluster_analysis Data Collection & Analysis Acclimation Acclimate Test Organisms Exposure Introduce Organisms to Test Chambers Acclimation->Exposure PrepSolutions Prepare this compound Concentration Series + Control PrepSolutions->Exposure Incubation Incubate under Controlled Conditions (e.g., 96h) Exposure->Incubation Observation Record Mortality at Regular Intervals Incubation->Observation Analysis Statistical Analysis (e.g., Probit) Observation->Analysis LC50 Determine LC50 Value and Confidence Limits Analysis->LC50

Caption: Generalized workflow for an acute aquatic toxicity (LC50) experiment.
Acetylcholinesterase (AChE) Activity Assay

This protocol is based on the Ellman method, a common technique for measuring AChE activity.

Objective: To quantify the inhibition of AChE activity in tissue samples from organisms exposed to this compound.

Methodology:

  • Sample Preparation: Organisms are exposed to different concentrations of this compound. Tissues of interest (e.g., brain, muscle, hemolymph) are dissected and homogenized in a cold phosphate buffer to create a tissue extract containing the enzyme.

  • Reaction Mixture: In a microplate well, the tissue extract is combined with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Initiation: The reaction is initiated by adding the substrate, acetylthiocholine iodide (ATCI).

  • Measurement: If AChE is active, it hydrolyzes ATCI into thiocholine and acetate. The thiocholine then reacts with DTNB to produce a yellow-colored compound (TNB). The rate of color change is measured over time using a spectrophotometer at a wavelength of 412 nm.

  • Inhibition Calculation: The AChE activity in samples from exposed organisms is compared to the activity in control (unexposed) organisms. The percent inhibition is calculated.

AChE_Assay start Tissue Homogenate (Source of AChE) mix Combine Homogenate, DTNB, and Acetylthiocholine start->mix atci Substrate (Acetylthiocholine) atci->mix dtnb Reagent (DTNB) dtnb->mix reaction AChE hydrolyzes substrate -> Thiocholine produced mix->reaction color_dev Thiocholine reacts with DTNB -> Yellow product (TNB) reaction->color_dev measure Measure Absorbance at 412nm over time color_dev->measure result Calculate Rate of Reaction (AChE Activity) measure->result

Caption: Workflow for the Ellman method to determine AChE activity.

Conclusion

This compound is a potent neurotoxin whose primary mechanism of action is the inhibition of acetylcholinesterase. While effective for its intended use in aquaculture, this mechanism is not specific, leading to significant toxicity in a range of non-target organisms, most notably crustaceans. Quantitative data consistently demonstrate that species like lobster and shrimp are highly vulnerable, with LC50 values in the low microgram-per-liter range. Furthermore, sub-lethal effects, including the induction of oxidative stress, highlight that the impact of this compound extends beyond acute mortality. A thorough understanding of these mechanisms and toxicological endpoints is critical for conducting accurate environmental risk assessments and developing strategies to mitigate the impact on non-target populations.

References

Degradation of Azamethiphos in Aquatic Environments: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Azamethiphos Degradation Products and Pathways in Freshwater Versus Saltwater Ecosystems

This compound, an organophosphorus insecticide, is utilized in aquaculture to control sea lice, leading to its introduction into marine and, potentially, freshwater environments. Understanding its fate and degradation is crucial for assessing its environmental impact. This technical guide provides a comprehensive overview of the degradation products of this compound in aquatic systems, with a comparative focus on freshwater and saltwater environments, based on available scientific literature.

This compound Degradation Pathways and Products

The environmental degradation of this compound is primarily driven by hydrolysis, with contributions from photolysis and microbial activity. While direct comparative studies on the degradation products in freshwater versus saltwater are limited, research in freshwater systems provides valuable insights into the key transformation products.

A significant study on the degradation of this compound in deionized and river water identified four major degradation products[1][2]. Although this study utilized chlorine dioxide for degradation, the identified compounds represent potential products of oxidative degradation processes in aquatic environments. The degradation products are generally considered to be less toxic than the parent this compound compound[1][2].

Table 1: Major Degradation Products of this compound Identified in an Aqueous Environment

Degradation ProductChemical FormulaNotes
6-chlorooxazolo[4,5-b]pyridin-2(3H)-oneC6H3ClN2O2Identified as a major degradation product in a laboratory study.[1][2]
O,O,S-trimethyl phosphorothioateC3H9O3PSIdentified as a major degradation product in a laboratory study.[1][2]
6-chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3H)-oneC7H5ClN2O3Identified as a major degradation product in a laboratory study.[1][2]
O,O-dimethyl S-hydrogen phosphorothioateC2H7O3PSIdentified as a major degradation product in a laboratory study.[1][2]

The primary degradation pathway of this compound involves the cleavage of the phosphate ester bond, leading to the formation of the pyridinyl-oxazole moiety and the organophosphate portion.

Azamethiphos_Degradation cluster_products Degradation Products This compound This compound Product1 6-chlorooxazolo[4,5-b]pyridin-2(3H)-one This compound->Product1 Hydrolysis, Photolysis, Microbial Degradation Product2 O,O,S-trimethyl phosphorothioate This compound->Product2 Hydrolysis, Photolysis, Microbial Degradation Product3 6-chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3H)-one This compound->Product3 Hydrolysis, Photolysis, Microbial Degradation Product4 O,O-dimethyl S-hydrogen phosphorothioate This compound->Product4 Hydrolysis, Photolysis, Microbial Degradation

Figure 1: Proposed degradation pathway of this compound in aquatic environments.

Comparative Degradation Rates: Freshwater vs. Saltwater

While specific comparative studies are scarce, available data suggests that the degradation rate of this compound is influenced by several environmental factors that can differ between freshwater and saltwater ecosystems.

Hydrolysis: Hydrolysis is the dominant degradation process for this compound in natural waters, with a reported half-life of approximately 8.9 days.[3][4] In the marine environment, it is reported to persist for up to nine days.[5] The rate of hydrolysis is sensitive to pH, and this compound is noted to be particularly sensitive to hydrolysis at low pH.[6] Given that the pH of freshwater and saltwater can vary, this is a key factor influencing its persistence.

Photolysis: Light has been shown to increase the degradation efficiency of this compound[7]. The extent of photolysis will depend on water clarity, depth, and the intensity of solar radiation, which can vary between different aquatic systems.

Microbial Degradation: The role of microorganisms in the degradation of this compound is acknowledged but not extensively detailed in the available literature for either freshwater or saltwater. The composition and activity of microbial communities will differ significantly between these environments, likely leading to different rates of biodegradation.

Table 2: Environmental Factors Influencing this compound Degradation

FactorInfluence on DegradationRelevance to Freshwater vs. Saltwater
pH Hydrolysis rate is pH-dependent, with increased degradation at lower pH.[6]Freshwater pH can vary widely (typically 6.5-8.5), while saltwater is more buffered (around 8.1). This could lead to faster hydrolysis in more acidic freshwater bodies.
Temperature Higher temperatures generally increase the rate of chemical reactions, including hydrolysis.Temperature regimes can differ significantly between freshwater and marine environments, affecting degradation rates.
Sunlight Photolysis contributes to degradation.Water turbidity and depth will affect light penetration and thus the rate of photodegradation in both environments.
Microbial Community Biodegradation by microorganisms is a degradation pathway.The composition and metabolic activity of microbial communities are distinct in freshwater and saltwater, likely resulting in different biodegradation potentials.
Salinity/Ionic Strength May influence chemical reaction rates.The high ionic strength of saltwater could potentially affect the rate of hydrolysis compared to freshwater, although specific data for this compound is not available.

Experimental Protocols for Studying this compound Degradation

Standardized protocols are essential for generating comparable data on pesticide degradation. The following outlines a general experimental workflow for assessing the degradation of this compound in aquatic environments, based on established methodologies like those from the OECD (Organisation for Economic Co-operation and Development).

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Interpretation Water_Collection Collect Freshwater and Saltwater Samples Microcosm_Setup Set up Microcosms (Water ± Sediment) Water_Collection->Microcosm_Setup Spiking Spike with this compound Microcosm_Setup->Spiking Incubation Incubate under Controlled Conditions (Temp, Light, pH) Spiking->Incubation Sampling Collect Samples at Time Intervals Incubation->Sampling Extraction Extract this compound & Degradation Products Sampling->Extraction Analysis Analyze by HPLC-MS/MS or GC-MS Extraction->Analysis Kinetics Determine Degradation Kinetics (Half-life) Analysis->Kinetics Product_ID Identify Degradation Products Analysis->Product_ID

Figure 2: Generalized experimental workflow for assessing this compound degradation.

Key Methodological Considerations:

  • Water Source: Use of representative freshwater (e.g., river water) and saltwater (e.g., coastal seawater) is critical. Water should be characterized for parameters such as pH, dissolved organic carbon, and microbial content.

  • Microcosms: Laboratory microcosms containing water and, if relevant, sediment from the respective environments should be used to simulate natural conditions.

  • Controls: Sterile controls (e.g., through filtration or autoclaving) are necessary to differentiate between abiotic (hydrolysis, photolysis) and biotic (microbial) degradation. Dark controls are used to assess the contribution of hydrolysis and microbial degradation in the absence of light.

  • Analytical Methods: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are the preferred methods for the quantification of this compound and the identification of its degradation products[8].

Toxicological Profile and Signaling Pathways

This compound is an organophosphate insecticide that acts as a neurotoxin by inhibiting the enzyme acetylcholinesterase (AChE)[9][10]. This inhibition leads to the accumulation of the neurotransmitter acetylcholine in the synaptic cleft, causing continuous nerve stimulation, which can result in paralysis and death in target organisms[10].

The degradation products of this compound are reported to be less toxic than the parent compound. A study showed that the degradation products had lower toxicity to the aquatic invertebrate Daphnia magna[1][2].

AChE_Inhibition This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits Hydrolysis ACh Hydrolysis (Choline + Acetic Acid) AChE->Hydrolysis Catalyzes Synaptic_Cleft Accumulation of ACh in Synaptic Cleft AChE->Synaptic_Cleft Leads to ACh Acetylcholine (ACh) ACh->AChE Substrate Overstimulation Continuous Nerve Stimulation Synaptic_Cleft->Overstimulation

References

In-Depth Technical Guide: Photodegradation Kinetics of Azamethiphos under UV Light

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the photodegradation kinetics of Azamethiphos, an organophosphorus insecticide, under ultraviolet (UV) light. This compound is utilized in aquaculture to control sea lice, and understanding its environmental fate, particularly its degradation under sunlight, is crucial for assessing its ecological impact. This document synthesizes available scientific data on its degradation kinetics, experimental methodologies, and degradation pathways. All quantitative data are presented in structured tables for clarity, and key experimental workflows and degradation pathways are visualized using diagrams.

Introduction

This compound (S-6-chloro-2,3-dihydro-2-oxo-1,3-oxazolo[4,5-b]pyridin-3-ylmethyl O,O-dimethyl phosphorothioate) is an organophosphate insecticide effective against a range of ectoparasites.[1] Its application in aquaculture raises concerns about its persistence and potential effects on non-target aquatic organisms. Photodegradation is a primary mechanism for the dissipation of pesticides in the aquatic environment. This guide focuses on the kinetics and mechanisms of this compound degradation when exposed to UV radiation, a key component of sunlight.

Photodegradation Kinetics of this compound

The degradation of this compound in the presence of light has been observed to follow pseudo-first-order kinetics.[2] While specific kinetic data for the direct photolysis of this compound under UV light is not extensively available in the reviewed literature, studies on its degradation in the presence of light and an oxidizing agent like chlorine dioxide (ClO2) indicate that light significantly enhances the degradation rate compared to dark conditions.[2]

Table 1: Summary of a Study on this compound Degradation with Chlorine Dioxide under Light

ParameterConditionResultReference
Kinetics UV-activated ClO2 oxidationPseudo-first-order[2]
Degradation Efficiency Light conditions (with ClO2)Higher than dark conditions[2]

Note: This table summarizes findings from a study involving both light and an oxidizing agent, as direct UV photolysis data for this compound is limited in the available literature.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible study of photodegradation kinetics. Below are generalized yet detailed methodologies based on common practices for pesticide photolysis studies.

Sample Preparation and Irradiation

A standard solution of this compound is prepared in a solvent transparent to UV light, typically purified water or a water/acetonitrile mixture to ensure solubility. The concentration is chosen to be environmentally relevant and to allow for accurate analytical measurement. The solution is then placed in a photoreactor equipped with a UV lamp.

Diagram 1: Generalized Experimental Workflow for Photodegradation Studies

experimental_workflow cluster_prep Sample Preparation cluster_irradiation UV Irradiation cluster_analysis Analysis prep_solution Prepare this compound Standard Solution transfer_solution Transfer to Quartz Reactor prep_solution->transfer_solution photoreactor Photoreactor transfer_solution->photoreactor uv_source UV Lamp (e.g., Mercury Lamp) uv_source->photoreactor Irradiation sampling Collect Samples at Time Intervals photoreactor->sampling analytical_method HPLC-UV/FLD or GC-MS sampling->analytical_method data_analysis Determine Concentration and Degradation Kinetics analytical_method->data_analysis

Caption: A typical workflow for studying the photodegradation of a pesticide.

Light Source and Reactor Setup

A common setup involves a quartz reaction vessel to allow for the transmission of UV light. The UV source is typically a medium or low-pressure mercury lamp emitting at specific wavelengths (e.g., 254 nm) or a xenon lamp to simulate the solar spectrum. The temperature of the reaction vessel is usually controlled using a water jacket.

Analytical Methodology

The concentration of this compound and its degradation products over time is monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a fluorescence detector (FLD).[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the identification of volatile degradation products.

Table 2: Analytical Methods for this compound Determination

TechniqueMobile Phase/ColumnDetectionApplicationReference
HPLC-FLDAcetonitrile-Water (32:68)/C18 columnExcitation: 230 nm, Emission: 345 nmResidues in salmon tissue[3]
HPLC-UVAcetonitrile-Water (70:30)294 nmWater and soil samples[4]

Photodegradation Pathway of this compound

The degradation of this compound under light in the presence of chlorine dioxide has been shown to proceed through several transformation products. The proposed mechanism involves reactions such as oxidation and cleavage of the molecule.

A study identified four primary degradation products of this compound when treated with ClO2 under light[5]:

  • 6-chlorooxazolo[4,5-b]pyridin-2(3H)-one

  • O,O,S-trimethyl phosphorothioate

  • 6-chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3H)-one

  • O,O-dimethyl S-hydrogen phosphorothioate

Diagram 2: Proposed Degradation Products of this compound with ClO2 and Light

degradation_pathway cluster_products Degradation Products This compound This compound P1 6-chlorooxazolo[4,5-b]pyridin-2(3H)-one This compound->P1 + ClO2 + Light P2 O,O,S-trimethyl phosphorothioate This compound->P2 + ClO2 + Light P3 6-chloro-3-(hydroxymethyl)oxazolo [4,5-b]pyridin-2(3H)-one This compound->P3 + ClO2 + Light P4 O,O-dimethyl S-hydrogen phosphorothioate This compound->P4 + ClO2 + Light

References

Azamethiphos Binding Affinity to Acetylcholinesterase Variants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the organophosphate insecticide azamethiphos to acetylcholinesterase (AChE) and its variants, with a particular focus on the mechanisms of resistance observed in salmon lice (Lepeophtheirus salmonis). This document details the molecular basis of resistance, experimental protocols for assessing binding and resistance, and the quantitative differences observed between susceptible and resistant AChE genotypes.

Introduction

This compound is a potent organophosphate insecticide widely used in aquaculture to control ectoparasites such as sea lice.[1] Its mechanism of action involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of animals.[2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine, and its inhibition by this compound leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous nerve stimulation, paralysis, and ultimately, the death of the parasite.[3][4]

However, the extensive use of this compound has led to the emergence of resistance in target pest populations, primarily in salmon lice.[4][5] This resistance is predominantly linked to specific mutations in the gene encoding AChE, which alter the enzyme's structure and reduce its sensitivity to this compound.[3][4] Understanding the binding affinity of this compound to both wild-type (susceptible) and variant (resistant) forms of AChE is crucial for monitoring resistance, developing new treatment strategies, and designing novel insecticides.

Molecular Basis of Resistance

The primary mechanism of resistance to this compound in the salmon louse, Lepeophtheirus salmonis, has been identified as a single nucleotide polymorphism (SNP) in the ace1a gene, which codes for acetylcholinesterase. This SNP results in a missense mutation, leading to an amino acid substitution from Phenylalanine to Tyrosine at position 362 (Phe362Tyr) of the enzyme.[3][4] This corresponds to the Phe331 position in the Torpedo californica AChE.[3]

This Phe362Tyr mutation is located within the active site gorge of the AChE enzyme and is believed to alter the binding pocket for this compound, thereby reducing the inhibitor's binding affinity.[3] Salmon lice can be categorized into three genotypes based on this mutation:

  • SS (Susceptible): Homozygous for the wild-type allele (Phenylalanine at position 362). These individuals are highly susceptible to this compound.

  • RS (Resistant - Heterozygous): Heterozygous, carrying one wild-type and one mutant allele. These individuals exhibit an intermediate level of resistance.

  • RR (Resistant - Homozygous): Homozygous for the mutant allele (Tyrosine at position 362). These individuals are highly resistant to this compound.[6][7]

A similar resistance mechanism has been identified in the sea louse Caligus rogercresseyi, where a mutation at position 318 of the AChE gene is associated with this compound resistance.[8]

Quantitative Data on this compound-AChE Interaction

While the Phe362Tyr mutation is strongly correlated with this compound resistance, specific binding affinity constants such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for this compound against the purified wild-type (SS) and mutant (RR) AChE variants from salmon lice are not extensively reported in the available literature. However, enzymatic assays have demonstrated a significant difference in the residual AChE activity between the susceptible and resistant genotypes after exposure to this compound, providing strong evidence for a reduced binding affinity in the resistant variant.

The following table summarizes the key findings from a study by Kaur et al. (2015), which investigated the effect of this compound on AChE activity in susceptible and resistant salmon lice.

GenotypeTreatmentMean Residual AChE Activity (mU/mg protein)Statistical Significance (p-value)Reference
SS (Susceptible) Control (0 µg/L this compound)~1.25-
2 µg/L this compound~0.25p < 0.0001 (compared to SS control)
RR (Resistant) Control (0 µg/L this compound)~1.25-
2 µg/L this compound~0.75p < 0.0001 (compared to RR control)
Comparison 2 µg/L this compoundSS vs. RRp = 0.019

These results clearly indicate that the AChE from the RR genotype retains significantly higher activity in the presence of this compound compared to the SS genotype, demonstrating the protective effect of the Phe362Tyr mutation.

Experimental Protocols

This section details the key experimental methodologies for assessing this compound resistance and its effect on AChE activity in salmon lice, based on the protocols described by Kaur et al. (2015).

Salmon Louse Collection and Genotyping
  • Sample Collection: Collect adult salmon lice from farmed salmon.

  • RNA/DNA Extraction: Dissect the lice and extract total RNA or genomic DNA using standard molecular biology protocols.

  • Genotyping:

    • Perform reverse transcription of RNA to cDNA if starting from RNA.

    • Amplify the region of the ace1a gene containing the mutation site using polymerase chain reaction (PCR) with specific primers.

    • Sequence the PCR products to identify the nucleotide at the codon corresponding to amino acid position 362.

    • Alternatively, use a high-throughput genotyping method such as a TaqMan probe-based assay to rapidly determine the genotype (SS, RS, or RR) of individual lice.[7]

Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)

This colorimetric assay is widely used to measure AChE activity.

  • Enzyme Preparation:

    • Homogenize individual salmon lice in a suitable buffer (e.g., phosphate buffer, pH 7.5) on ice.

    • Centrifuge the homogenate to pellet cellular debris.

    • Collect the supernatant containing the crude enzyme extract.

    • Determine the total protein concentration of the extract using a standard method (e.g., Bradford assay).

  • Inhibition Assay:

    • Prepare a reaction mixture in a 96-well microplate containing:

      • Phosphate buffer

      • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution

      • The salmon louse enzyme extract

    • Add this compound at various concentrations to the experimental wells and a control solvent (e.g., DMSO) to the control wells.

    • Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI).

    • AChE hydrolyzes ATCI to thiocholine and acetate.

    • The produced thiocholine reacts with DTNB to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored compound.

  • Data Acquisition and Analysis:

    • Measure the rate of TNB formation by monitoring the change in absorbance at 412 nm over time using a microplate reader.

    • Calculate the AChE activity, typically expressed as milliunits per milligram of protein (mU/mg). One unit is defined as the amount of enzyme that hydrolyzes 1 µmol of acetylthiocholine per minute at a specific temperature and pH.

    • For inhibition studies, calculate the percentage of residual AChE activity for each this compound concentration relative to the control.

Visualizations

Experimental Workflow for this compound Resistance Assessment

Caption: Experimental workflow for assessing this compound resistance in salmon lice.

Mechanism of AChE Inhibition and Resistance

inhibition_mechanism cluster_susceptible Susceptible AChE (Wild-Type: Phe362) cluster_resistant Resistant AChE (Mutant: Tyr362) AChE_S AChE (SS) Active Site Inhibited_AChE_S Inhibited AChE (SS) This compound Bound Hydrolysis_S Hydrolysis AChE_S->Hydrolysis_S Catalyzes ACh_S Acetylcholine ACh_S->AChE_S Binds Aza_S This compound Aza_S->AChE_S High Affinity Binding Reduced_Inhibition_R Reduced Inhibition This compound Poorly Bound AChE_R AChE (RR) Altered Active Site Hydrolysis_R Hydrolysis Continues AChE_R->Hydrolysis_R Catalyzes ACh_R Acetylcholine ACh_R->AChE_R Binds Aza_R This compound Aza_R->AChE_R Low Affinity Binding

Caption: Mechanism of AChE inhibition by this compound and the effect of the Phe362Tyr mutation.

Conclusion

References

The Unseen Impact: A Technical Guide on the Potential Effects of Aza-methi-phos on the Gut Microbiome of Rainbow Trout

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, no direct scientific studies have been published specifically investigating the effects of the organophosphate pesticide aza-methi-phos on the gut microbiome of rainbow trout (Oncorhynchus mykiss). This technical guide, therefore, synthesizes existing research on the impact of other organophosphate pesticides on the gut microbiota of various fish species, including rainbow trout, to infer the potential consequences of aza-methi-phos exposure. The information presented herein is intended for researchers, scientists, and drug development professionals to guide future research in this critical area of aquatic toxicology.

Introduction: The Gut Microbiome as a Sentinel of Health

The gastrointestinal tract of rainbow trout harbors a complex and dynamic community of microorganisms, collectively known as the gut microbiome. This intricate ecosystem plays a pivotal role in host physiology, influencing nutrient metabolism, immune system development and function, and resistance to pathogens. The composition of the rainbow trout gut microbiome is predominantly composed of the phyla Proteobacteria, Firmicutes, and Actinobacteria. However, this delicate microbial balance can be disrupted by various environmental stressors, including exposure to chemical contaminants such as pesticides.

Organophosphate pesticides, a class of chemicals to which aza-methi-phos belongs, are widely used in agriculture and aquaculture and are known for their neurotoxic effects. Emerging evidence suggests that these compounds can also significantly alter the gut microbial communities of non-target organisms, leading to a state of dysbiosis, which may contribute to a range of adverse health outcomes.

Potential Effects of Organophosphate Exposure on the Fish Gut Microbiome

Based on studies of organophosphates like chlorpyrifos and diazinon in various fish species, aza-methi-phos exposure in rainbow trout could potentially lead to the following alterations in the gut microbiome:

  • Shifts in Microbial Diversity: Exposure to organophosphates has been shown to alter both the richness (alpha diversity) and the composition (beta diversity) of the gut microbiota. This can manifest as a decrease in beneficial bacteria and an increase in opportunistic or pathogenic bacteria.

  • Changes in Phyla Abundance: Studies on other fish species have demonstrated that organophosphate exposure can lead to significant changes in the relative abundance of dominant bacterial phyla. For instance, some studies report an increase in the abundance of Proteobacteria and a decrease in Firmicutes.

  • Functional Dysregulation: Alterations in the microbial community structure can lead to functional dysregulation of the gut microbiome. This may impact nutrient absorption, immune modulation, and the production of essential metabolites like short-chain fatty acids (SCFAs).

  • Increased Susceptibility to Disease: A dysbiotic gut microbiome can compromise the host's immune defenses, making the fish more susceptible to infections from pathogens.

Data Presentation: Summary of Organophosphate Effects on Fish Gut Microbiota

The following table summarizes findings from studies on the effects of various organophosphate pesticides on the gut microbiome of different fish species. This data provides a basis for hypothesizing the potential impacts of aza-methi-phos on rainbow trout.

PesticideFish SpeciesKey Findings on Gut MicrobiomeReference
Diazinon Crucian Carp (Carassius auratus gibelio)Increased counts of Bacteroidetes, Fusobacteria, and Firmicutes. No significant change in Proteobacteria abundance. Altered intestinal microbiota composition and diversity.[1][2]
Chlorpyrifos Zebrafish (Danio rerio)Increased abundance of Proteobacteria, with alterations in α-Proteobacteria, β-Proteobacteria, and γ-Proteobacteria.[1]
Trichlorfon Common Carp (Cyprinus carpio)While direct microbiome data is not detailed, gut histological changes were observed, suggesting a potential impact on the gut environment and its microbial inhabitants.[1]

Experimental Protocols: A Framework for Future Research

To directly assess the impact of aza-methi-phos on the rainbow trout gut microbiome, a controlled experimental approach is necessary. The following protocol outlines a general framework for such a study.

4.1. Fish Husbandry and Acclimation

  • Source: Obtain healthy, juvenile rainbow trout from a certified hatchery.

  • Acclimation: Acclimate the fish to laboratory conditions for a minimum of two weeks in dechlorinated, aerated water at a controlled temperature (e.g., 15 ± 1°C) and photoperiod (e.g., 12h light: 12h dark).

  • Feeding: Feed the fish a commercial trout diet at a specified rate (e.g., 2% of body weight per day).

4.2. Aza-methi-phos Exposure

  • Experimental Design: Employ a static-renewal or flow-through exposure system.

  • Treatment Groups: Include a control group (no aza-methi-phos) and at least three environmentally relevant concentrations of aza-methi-phos.

  • Duration: The exposure period should be determined based on the study objectives (e.g., acute exposure: 96 hours; chronic exposure: 28 days or longer).

  • Water Quality: Monitor water quality parameters (pH, dissolved oxygen, temperature, ammonia, nitrite, and nitrate) daily.

4.3. Sample Collection

  • Gut Dissection: At the end of the exposure period, euthanize the fish and aseptically dissect the gastrointestinal tract.

  • Content and Mucosa: Separate the intestinal contents (digesta) from the intestinal mucosa for separate microbial community analysis.

  • Storage: Immediately store samples at -80°C until DNA extraction.

4.4. DNA Extraction and 16S rRNA Gene Sequencing

  • Extraction: Extract total microbial DNA from the gut contents and mucosa using a commercially available kit.

  • PCR Amplification: Amplify the V3-V4 hypervariable region of the 16S rRNA gene using universal primers.

  • Sequencing: Perform high-throughput sequencing of the amplicons on a platform such as Illumina MiSeq.

4.5. Bioinformatics and Statistical Analysis

  • Data Processing: Process the raw sequencing data to remove low-quality reads, chimeras, and adapters.

  • OTU Clustering: Cluster the sequences into Operational Taxonomic Units (OTUs) at a 97% similarity threshold.

  • Taxonomic Assignment: Assign taxonomy to the OTUs using a reference database (e.g., Greengenes, SILVA).

  • Diversity Analysis: Calculate alpha diversity indices (e.g., Chao1, Shannon, Simpson) and beta diversity (e.g., Bray-Curtis, Jaccard) to assess changes in the microbial community.

  • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA, PERMANOVA) to determine significant differences between treatment groups.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_sampling Sampling & Processing cluster_analysis Data Analysis cluster_outcome Outcome acclimation Fish Acclimation exposure Aza-methi-phos Exposure (Control & Treatment Groups) acclimation->exposure sampling Gut Sample Collection (Content & Mucosa) exposure->sampling dna_extraction Microbial DNA Extraction sampling->dna_extraction sequencing 16S rRNA Gene Sequencing dna_extraction->sequencing bioinformatics Bioinformatics Analysis (OTU Clustering, Taxonomy) sequencing->bioinformatics statistics Statistical Analysis (Alpha & Beta Diversity) bioinformatics->statistics interpretation Interpretation of Results statistics->interpretation

Caption: A generalized experimental workflow for studying the effects of aza-methi-phos on the rainbow trout gut microbiome.

Potential Signaling Pathway Disruption

Signaling_Pathway cluster_exposure Exposure cluster_gut Gut Environment cluster_host Host Response OP Organophosphate (Aza-methi-phos) dysbiosis Gut Dysbiosis (Altered Microbiota) OP->dysbiosis Direct & Indirect Effects neurotoxicity Neurotoxicity OP->neurotoxicity Primary Mechanism barrier Intestinal Barrier Dysfunction dysbiosis->barrier Leads to metabolism Altered Nutrient Metabolism dysbiosis->metabolism Impacts inflammation Immune Dysregulation & Inflammation barrier->inflammation Triggers inflammation->metabolism inflammation->neurotoxicity Exacerbates metabolism->inflammation

Caption: A conceptual diagram illustrating the potential pathways through which aza-methi-phos could impact the rainbow trout gut-health axis.

Conclusion and Future Directions

While direct evidence is currently lacking, the existing body of research on other organophosphate pesticides strongly suggests that aza-methi-phos has the potential to significantly alter the gut microbiome of rainbow trout. Such alterations could have far-reaching consequences for fish health, including impaired nutrient metabolism, compromised immune function, and increased susceptibility to disease.

Future research should prioritize controlled exposure studies to definitively characterize the effects of aza-methi-phos on the rainbow trout gut microbiome. A multi-omics approach, integrating metagenomics, metatranscriptomics, and metabolomics, would provide a comprehensive understanding of the structural and functional changes in the gut microbial community and their subsequent impacts on host physiology. This knowledge is essential for developing accurate environmental risk assessments and for safeguarding the health of aquatic ecosystems.

References

Navigating the Solubility of Azamethiphos: A Technical Guide for Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of azamethiphos in various organic solvents, offering critical data and protocols for the preparation of stock solutions essential for research and development. Understanding the solubility characteristics of this organophosphate insecticide is paramount for accurate and reproducible experimental outcomes.

Core Data on this compound Solubility

The selection of an appropriate solvent is the foundational step in preparing a stock solution. The following table summarizes the available quantitative solubility data for this compound in a range of common organic solvents. This data has been compiled from various scientific and technical sources to facilitate easy comparison and informed solvent selection.

SolventChemical ClassSolubility (g/L)Temperature (°C)
DichloromethaneHalogenated Hydrocarbon61020
BenzeneAromatic Hydrocarbon13020
Dimethyl Sulfoxide (DMSO)Sulfoxide55 - 64Not Specified
MethanolAlcohol10020
WaterProtic Solvent1.120

Experimental Protocols

Accurate and consistent preparation of stock solutions is critical for experimental integrity. The following protocols provide detailed methodologies for determining solubility and preparing standardized stock solutions of this compound.

Determining this compound Solubility in a Novel Solvent

This protocol outlines a general method for determining the solubility of this compound in an organic solvent for which data is not available, based on the principles of the isothermal saturation method.

Materials:

  • This compound (analytical standard grade)

  • Solvent of interest (high purity, HPLC grade or equivalent)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps and PTFE septa

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The exact amount should be more than what is expected to dissolve.

  • Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 20°C or 25°C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe. To avoid disturbing the pellet, it is advisable to take the sample from the upper portion of the liquid.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microparticles. This step is crucial to prevent undissolved solute from artificially inflating the concentration measurement.

  • Dilution: Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in g/L or other appropriate units.

Preparation of a Standard Stock Solution

This protocol provides a step-by-step guide for preparing a standard stock solution of this compound at a known concentration.

Materials:

  • This compound (analytical standard grade)

  • Selected organic solvent (high purity, HPLC grade or equivalent)

  • Volumetric flask (Class A)

  • Analytical balance (readable to 0.1 mg)

  • Spatula

  • Weighing paper or boat

  • Pipettes (calibrated)

  • Ultrasonic bath (optional)

  • Amber glass storage vials with screw caps and PTFE septa

Procedure:

  • Determine Required Mass: Calculate the mass of this compound required to achieve the desired concentration in the chosen volume of the volumetric flask. For example, to prepare a 1 mg/mL (1 g/L) stock solution in a 10 mL volumetric flask, you would need 10 mg of this compound.

  • Weighing: Accurately weigh the calculated mass of this compound using an analytical balance.

  • Dissolution: Carefully transfer the weighed this compound into the volumetric flask. Add a small amount of the chosen solvent (approximately half the final volume) to the flask.

  • Solubilization: Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer or place the flask in an ultrasonic bath for a short period to aid dissolution.

  • Bringing to Volume: Once the this compound is completely dissolved, add the solvent to the volumetric flask until the bottom of the meniscus is aligned with the calibration mark.

  • Homogenization: Cap the flask and invert it several times (at least 10-15 times) to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution into amber glass vials to protect it from light. Store the solution at an appropriate temperature, typically at -20°C for long-term storage, to minimize degradation. Clearly label the vials with the compound name, concentration, solvent, and date of preparation.

Visualizing the Solvent Selection Workflow

The process of selecting a suitable organic solvent for preparing an this compound stock solution can be visualized as a logical workflow. The following diagram, generated using the DOT language, illustrates the key decision points in this process.

Solvent_Selection_Workflow start Define Desired Stock Concentration & Application solubility_check Consult Solubility Data Table start->solubility_check is_soluble Is this compound Soluble at the Desired Concentration? solubility_check->is_soluble select_solvent Select Solvent with Highest Capacity & Compatibility is_soluble->select_solvent Yes empirical_test Conduct Empirical Solubility Test is_soluble->empirical_test No / Data Unavailable prepare_solution Prepare Stock Solution (Follow Protocol) select_solvent->prepare_solution end Solution Ready for Use prepare_solution->end empirical_test->is_soluble Test Successful re_evaluate Re-evaluate Concentration or Consider Alternative Solvent empirical_test->re_evaluate Test Unsuccessful re_evaluate->start Adjust Parameters

Caption: Workflow for selecting an organic solvent for this compound stock solutions.

This guide provides foundational knowledge for the effective preparation of this compound stock solutions. For novel applications or when using solvent systems not listed, it is imperative to perform preliminary solubility tests to ensure the stability and accuracy of your experimental standards.

Methodological & Application

Application Note: Determination of Azamethiphos in Seawater by HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the determination of Azamethiphos in seawater using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is detailed below. This document is intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

This compound is an organophosphorus insecticide widely used in aquaculture, particularly in salmon farming, to control sea lice.[1][2][3] Its application involves direct introduction into marine environments, necessitating reliable analytical methods to monitor its concentration and assess potential risks to non-target marine organisms.[3][4] High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and accessible technique for the quantification of this compound in environmental samples like seawater.[5][6] This method offers a balance of sensitivity, specificity, and cost-effectiveness for routine monitoring.

Principle

This method employs reversed-phase HPLC to separate this compound from other components in the seawater matrix. A C18 column is typically used, where the nonpolar stationary phase retains the moderately polar this compound. An isocratic mobile phase, consisting of a mixture of acetonitrile and water, is used to elute the analyte.[5][7] Following separation, the this compound compound is detected by a UV detector based on its absorbance of UV light at a specific wavelength.[5] Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.

Experimental Protocols

1. Apparatus and Reagents

  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector (e.g., Agilent 1200 series).[5]

    • Reversed-phase C18 column (e.g., 5 μm, 250mm × 4.6 mm).[7]

    • Solid-Phase Extraction (SPE) manifold and cartridges (e.g., C18).[5][8]

    • Rotary evaporator.[5]

    • Analytical balance, vortex mixer, and sonicator.

    • Glassware: Volumetric flasks, pipettes, vials.

    • Syringe filters (0.45 µm).

  • Reagents:

    • This compound analytical standard.

    • Acetonitrile (HPLC grade).[5]

    • Methanol (HPLC grade).[5]

    • Water (HPLC grade or ultrapure).

    • Reagents for SPE conditioning and elution.

2. Standard Solution Preparation

  • Primary Stock Solution (e.g., 1000 mg/L): Accurately weigh 10 mg of this compound analytical standard and dissolve it in a 10 mL volumetric flask with methanol or acetonitrile.

  • Working Stock Solution (e.g., 10 mg/L): Dilute the primary stock solution by transferring 100 µL into a 10 mL volumetric flask and bringing it to volume with the mobile phase diluent (e.g., Acetonitrile:Water, 20:80 v/v).[5]

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 20 mg/L) by serial dilution of the working stock solution with the mobile phase diluent.

3. Sample Preparation (Solid-Phase Extraction)

This protocol is adapted from a method for extracting this compound from water samples.[5]

  • Sample Collection: Collect seawater samples in clean glass bottles and store them at 4°C until analysis.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water. Do not allow the cartridge to dry out.

  • Sample Loading: Pass a known volume of the seawater sample (e.g., 100-500 mL) through the conditioned SPE cartridge at a slow, steady flow rate (approx. 5 mL/min).

  • Cartridge Washing: Wash the cartridge with 5 mL of ultrapure water to remove salts and other polar impurities.

  • Analyte Elution: Elute the retained this compound from the cartridge by passing a small volume of methanol (e.g., 2 x 2 mL) into a collection tube.[5]

  • Concentration: Evaporate the methanol eluate to dryness using a rotary evaporator at approximately 44°C or under a gentle stream of nitrogen.[5]

  • Reconstitution: Re-dissolve the final residue in a precise volume (e.g., 1.0 mL) of an acetonitrile-water mixture (20:80 v/v).[5]

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.

4. HPLC-UV Analysis

  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject a fixed volume (e.g., 25 µL) of the prepared standards and samples into the HPLC system.[5]

  • Data Acquisition: Record the chromatograms and integrate the peak area corresponding to the retention time of this compound.

Data Presentation

Quantitative data for a typical HPLC-UV method for this compound analysis are summarized in the tables below.

Table 1: HPLC-UV Operating Conditions

Parameter Condition Reference
HPLC System Agilent 1200 Series [5]
Column C18 [7][8]
Mobile Phase Acetonitrile : Water (70:30, v/v) [5]
Elution Mode Isocratic [5]
Flow Rate 1.0 mL/min [5]
Injection Volume 25 µL [5]
UV Detection Wavelength 294 nm (alternative: 274 nm) [5][9]

| Column Temperature | Ambient |[10] |

Table 2: Method Validation Parameters

Parameter Value Reference
Linearity Range 5 - 1000 ng/mL [11]
Limit of Detection (LOD) 1 ppm (1000 µg/L) [5]
Limit of Quantification (LOQ) 5 ng/mL (5 µg/L) [11]
Recovery in Water 94.02 ± 0.09% [5]

| Precision (%RSD) | < 2% |[7] |

Note: The sensitivity of the method can be significantly improved using techniques like magnetic solid-phase extraction, which achieved a lower LOQ of 5 ng/mL.[11]

Mandatory Visualization

The overall workflow for the determination of this compound in seawater is illustrated below.

HPLC_Workflow Workflow for this compound Detection in Seawater cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection 1. Seawater Sample Collection SPE_Condition 2. SPE Cartridge Conditioning SampleCollection->SPE_Condition SampleLoading 3. Sample Loading SPE_Condition->SampleLoading Washing 4. Cartridge Washing SampleLoading->Washing Elution 5. Analyte Elution (Methanol) Washing->Elution Concentration 6. Evaporation to Dryness Elution->Concentration Reconstitution 7. Reconstitution in ACN:Water Concentration->Reconstitution HPLC_Injection 8. HPLC Injection Reconstitution->HPLC_Injection Chromatography 9. Chromatographic Separation (C18) HPLC_Injection->Chromatography UV_Detection 10. UV Detection (294 nm) Chromatography->UV_Detection Data_Analysis 11. Data Analysis & Quantification UV_Detection->Data_Analysis

Caption: Experimental workflow from sample collection to final quantification.

References

Application Note: Determination of Azamethiphos Residue in Fish Tissue by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of Azamethiphos residues in fish tissue using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by solid-phase extraction (SPE) cleanup to ensure high recovery and removal of matrix interferences. The subsequent analysis by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity for the determination of this compound. This method is suitable for researchers, scientists, and professionals in drug development and food safety for monitoring this compound levels in aquaculture products.

Introduction

This compound is an organophosphate insecticide used in aquaculture to control sea lice on salmonids.[1] Its use necessitates reliable analytical methods to monitor residue levels in fish tissue to ensure consumer safety and compliance with regulatory limits. This document provides a comprehensive protocol for the extraction, cleanup, and analysis of this compound in fish tissue using LC-MS/MS, a technique renowned for its high sensitivity and specificity.

Experimental Protocol

Sample Preparation

1.1. Homogenization:

  • Excise a representative portion of the fish muscle tissue, removing skin and bones.

  • Homogenize the tissue to a uniform consistency using a high-speed blender or homogenizer.

1.2. QuEChERS Extraction:

  • Weigh 5 g (± 0.1 g) of the homogenized fish tissue into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of water and 15 mL of acetonitrile (containing 1% acetic acid).

  • Add 1.5 g of anhydrous sodium acetate (NaOAc) and 6 g of anhydrous magnesium sulfate (MgSO₄).

  • Cap the tube and shake vigorously for 7 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.[2]

1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer 1 mL of the acetonitrile supernatant to a 15 mL centrifuge tube.

  • Add 150 mg of anhydrous MgSO₄, 50 mg of Primary Secondary Amine (PSA), and 150 mg of C18 sorbent.[2]

  • Vortex the tube for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.[2]

  • The resulting supernatant is ready for LC-MS/MS analysis. For enhanced cleanup, an additional SPE step can be performed.[3]

1.4. (Optional) C18 Solid-Phase Extraction (SPE) Cleanup:

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load the supernatant from the d-SPE step onto the cartridge.

  • Wash the cartridge with 5 mL of water.

  • Elute the this compound with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.[3][4]

LC-MS/MS Analysis

2.1. Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 3 µm particle size).[2]

  • Mobile Phase A: 0.1% Formic acid in Water.[2]

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.[2]

  • Flow Rate: 0.3 mL/min.[2]

  • Injection Volume: 10 µL.

  • Column Temperature: 35°C.[2]

  • Gradient Program:

    • Start at 30% B, hold for 1 min.

    • Linear gradient to 100% B over 4 min.

    • Hold at 100% B for 4 min.

    • Return to 30% B in 0.1 min and re-equilibrate for 3 min.

2.2. Mass Spectrometry Conditions:

  • Instrument: Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Ion Source Temperature: 500°C.

  • Capillary Voltage: 3.5 kV.

  • Collision Gas: Argon.

  • MRM Transitions:

    • Precursor Ion (m/z): 325.0[5]

    • Product Ion 1 (Quantifier, m/z): 183.0[5]

    • Product Ion 2 (Qualifier, m/z): 139.0[5]

    • Collision Energy (eV) for 183.0: (Optimize for specific instrument, typically 15-25 eV).

    • Collision Energy (eV) for 139.0: (Optimize for specific instrument, typically 25-35 eV).

Quality Control
  • Calibration Curve: Prepare matrix-matched calibration standards over a concentration range of 1 to 100 ng/g to account for matrix effects. The linearity of the calibration curve should have a coefficient of determination (R²) ≥ 0.99.[6]

  • Spiked Samples: Analyze spiked blank fish tissue samples at low, medium, and high concentrations to assess method accuracy and precision. Recoveries should be within 70-120% with a relative standard deviation (RSD) ≤ 20%.[6]

  • Blanks: Analyze a method blank with each batch of samples to check for contamination.

Data Presentation

Table 1: Method Validation Parameters for this compound Analysis in Fish Tissue

ParameterResult
Linearity Range1 - 100 ng/g
Correlation Coefficient (R²)≥ 0.99
Limit of Detection (LOD)0.2 ng/g[2]
Limit of Quantification (LOQ)0.6 ng/g (calculated as 3x LOD)
Recovery86% (at 10 ng/g)[3]
Precision (RSD)5.3%[3]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization Fish Tissue Homogenization Extraction QuEChERS Extraction (Acetonitrile, MgSO4, NaOAc) Homogenization->Extraction 5g homogenized tissue dSPE Dispersive SPE Cleanup (PSA, C18, MgSO4) Extraction->dSPE Acetonitrile Supernatant SPE (Optional) C18 SPE Cleanup dSPE->SPE Cleaned Extract (Optional) LC_Separation LC Separation (C18 Column) dSPE->LC_Separation Direct Injection Evaporation Evaporation & Reconstitution SPE->Evaporation Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Matrix-Matched Calibration) MS_Detection->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

Logical Relationships of Key Analytical Steps

logical_relationship Matrix Fish Tissue Matrix Extraction Extraction Matrix->Extraction Analyte This compound Analyte->Extraction Cleanup Cleanup Extraction->Cleanup Removes Interferences Separation LC Separation Cleanup->Separation Purified Extract Detection MS/MS Detection Separation->Detection Isolates Analyte Result Quantitative Result Detection->Result Selective & Sensitive

Caption: Key steps in the analytical method.

References

Application Note: Solid-Phase Extraction of Azamethiphos from Environmental Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable method for the extraction and pre-concentration of the organophosphorus insecticide Azamethiphos from environmental water samples using solid-phase extraction (SPE). The described protocol is intended for researchers, scientists, and professionals in drug development and environmental monitoring. The methodology utilizes C18 SPE cartridges for the efficient isolation of this compound, followed by analysis with High-Performance Liquid Chromatography (HPLC). This document provides a comprehensive experimental protocol, quantitative performance data, and a visual workflow to ensure successful implementation.

Introduction

This compound is a widely used organophosphorus insecticide for controlling flies and cockroaches in agricultural and public health settings.[1] Its potential for runoff into surrounding water bodies necessitates sensitive and accurate monitoring methods to assess environmental contamination and ensure public safety. Solid-phase extraction (SPE) is a preferred technique for the pre-concentration of pesticides from aqueous matrices due to its efficiency, reduced solvent consumption, and ease of automation compared to traditional liquid-liquid extraction.[2] This application note provides a detailed protocol for the extraction of this compound from environmental water samples using C18 reverse-phase SPE cartridges, followed by quantification via HPLC.

Data Presentation

The following table summarizes the quantitative data for the solid-phase extraction of this compound from water samples. The data is compiled from various studies and demonstrates the effectiveness of the described methodology.

ParameterValueReference MatrixAnalytical MethodSource
Recovery 94.02 ± 0.09%WaterHPLC[1]
Limit of Detection (LOD) 1 ppmWaterHPLC[1]
Recovery (General OPPs) 83 - 100%Drinking WaterGC-NPD[2][3]
LOD (General OPPs) 0.02 - 0.1 µg/LDrinking WaterGC-NPD[2][3]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the solid-phase extraction of this compound from environmental water samples.

Materials and Reagents:

  • Solid-Phase Extraction (SPE) C18 cartridges (500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Dichloromethane (optional, for cartridge washing)

  • SPE vacuum manifold

  • Glassware (beakers, graduated cylinders, vials)

  • Rotary evaporator or nitrogen evaporator

  • HPLC system with UV detector

Sample Preparation:

  • Collect environmental water samples in clean glass bottles.

  • If the sample contains suspended solids, filter it through a 0.45 µm glass fiber filter.

  • Adjust the pH of the water sample to neutral (pH 7) to prevent hydrolysis of this compound.

Solid-Phase Extraction (SPE) Protocol:

  • Cartridge Conditioning:

    • Wash the C18 SPE cartridge with 5 mL of dichloromethane (optional).

    • Condition the cartridge by passing 10 mL of methanol through it.

    • Equilibrate the cartridge by passing 10 mL of deionized water. Ensure the sorbent bed does not run dry.

  • Sample Loading:

    • Load the pre-treated water sample (typically 500 mL to 1 L) onto the conditioned SPE cartridge.

    • Maintain a steady flow rate of approximately 10-15 mL/min.

  • Washing:

    • After loading the entire sample, wash the cartridge with 10 mL of deionized water to remove any polar interferences.

    • Dry the cartridge under vacuum for 10-20 minutes to remove excess water.

  • Elution:

    • Place a collection tube inside the vacuum manifold.

    • Elute the retained this compound from the cartridge by passing 10 mL of methanol through the sorbent.[1]

    • Collect the eluate in the collection tube.

Sample Concentration and Reconstitution:

  • Evaporate the collected methanol eluate to dryness using a rotary evaporator at approximately 40-45°C or under a gentle stream of nitrogen.[1]

  • Reconstitute the dried residue in a known volume (e.g., 1-2 mL) of the HPLC mobile phase, typically a mixture of acetonitrile and water (e.g., 20:80 v/v).[1]

  • Vortex the reconstituted sample to ensure complete dissolution of the analyte.

  • The sample is now ready for injection into the HPLC system.

HPLC Analysis:

  • Column: C18 reversed-phase column

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 25 µL[1]

  • Detection: UV detector at 294 nm[1]

  • Quantification: Determine the concentration of this compound based on the peak area of the sample compared to a calibration curve prepared from standard solutions.

Mandatory Visualization

SPE_Workflow_for_this compound cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis SampleCollection 1. Collect Water Sample Filtration 2. Filter Sample (if necessary) SampleCollection->Filtration pH_Adjust 3. Adjust pH to 7 Filtration->pH_Adjust Conditioning 4. Condition C18 Cartridge (Methanol, Water) pH_Adjust->Conditioning Loading 5. Load Sample Conditioning->Loading Washing 6. Wash Cartridge (Deionized Water) Loading->Washing Elution 7. Elute this compound (Methanol) Washing->Elution Concentration 8. Concentrate Eluate Elution->Concentration Reconstitution 9. Reconstitute Residue Concentration->Reconstitution HPLC 10. HPLC-UV Analysis Reconstitution->HPLC

Caption: Workflow for this compound Extraction from Water.

References

Application Notes and Protocols for Azamethiphos in Topical Application for Insecticide Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azamethiphos is an organophosphate insecticide that is utilized in veterinary medicine and public health to control a variety of pests, including sea lice on salmon farms, as well as nuisance flies and cockroaches in and around buildings.[1][2][3] Its mode of action involves the inhibition of the enzyme acetylcholinesterase (AChE).[4][5] AChE is critical for the normal functioning of the nervous system, where it breaks down the neurotransmitter acetylcholine. By inhibiting AChE, this compound causes an accumulation of acetylcholine at the nerve synapse, leading to overstimulation of the nervous system, paralysis, and ultimately, the death of the insect.[1][4]

The development of insecticide resistance is a significant challenge in pest management. Monitoring and understanding resistance levels within a pest population are crucial for effective control strategies. Topical application bioassays are a preferred method for insecticide resistance studies because they ensure a precise and uniform dose of insecticide is applied to each individual insect.[6][7][8][9] This method minimizes variability in exposure that can occur with other techniques like residual contact assays.[8][9] The data generated from topical bioassays, such as the median lethal dose (LD50), allows for the calculation of resistance ratios, providing a quantitative measure of the level of resistance in a pest population compared to a susceptible reference strain.[6][7]

These application notes provide detailed protocols for the preparation of this compound formulations for topical application and the execution of bioassays to assess insecticide resistance.

Data Presentation

The following tables summarize quantitative data from various studies on the efficacy and toxicity of this compound.

Table 1: Lethal Dose Values of this compound from Topical Application Bioassays

Target PestStrain/GenotypeLD50 (µ g/fly )LD90 (µ g/fly )Citation
Stable Fly (Stomoxys calcitrans)Field Population105.88499.25[10]

Table 2: Efficacy of this compound against Salmon Lice (Lepeophtheirus salmonis) with Different Resistance Genotypes

GenotypeDescriptionTreatment Efficacy (%)Citation
SSHomozygous Susceptible100[11][12]
RSHeterozygous Resistant80[11][12]
RRHomozygous Resistant19.1[11][12]

Table 3: Bioassay Results for this compound against Salmon Lice (Lepeophtheirus salmonis)

StrainExposure TimeEC50 (µg/L)95% Confidence IntervalCitation
Susceptible (Ls A)60 minutes< 3-[13]
Susceptible (Ls G)60 minutes< 3-[13]
Susceptible (Ls A)24 hours< 0.2-[13]
Susceptible (Ls G)24 hours< 0.2-[13]

EC50 (Effective Concentration 50) is the concentration that immobilizes 50% of the parasites.

Experimental Protocols

1. Formulation of this compound for Topical Application

This protocol outlines the preparation of this compound solutions for use in topical bioassays.

Materials:

  • Technical grade this compound (≥95% purity)

  • Analytical grade acetone

  • Analytical balance

  • Volumetric flasks (e.g., 10 mL, 25 mL)

  • Micropipettes and sterile tips

  • Glass vials with screw caps or stoppers

Procedure for Preparing a 10,000 µg/mL Stock Solution:

  • Calculate the amount of technical grade this compound needed. To prepare a stock solution of a specific concentration, the following formula can be used, adjusting for the purity of the technical grade insecticide: Weight (mg) = Concentration (µg/mL) x Volume (mL) x (100 / % purity) For a 10,000 µg/mL (or 10 mg/mL) solution in 10 mL of solvent with 95% purity: Weight (mg) = 10 mg/mL * 10 mL * (100 / 95) ≈ 105.26 mg

  • Using an analytical balance, accurately weigh out the calculated amount of technical grade this compound into a clean glass vial.

  • Add a small amount of acetone to the vial to dissolve the this compound.

  • Carefully transfer the dissolved this compound to a 10 mL volumetric flask.

  • Rinse the weighing vial with small volumes of acetone and add the rinsate to the volumetric flask to ensure all the compound is transferred.

  • Bring the final volume up to the 10 mL mark with acetone.

  • Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.

  • Transfer the stock solution to a labeled glass vial and store at -20°C for up to one month.[14]

Procedure for Preparing Serial Dilutions:

  • From the 10,000 µg/mL stock solution, prepare a series of dilutions in acetone. The concentration range should be determined based on preliminary tests to establish the range of mortality from 0% to 100%.

  • For example, to prepare a 1,000 µg/mL solution, mix 1 mL of the stock solution with 9 mL of acetone.

  • Continue this process to create a range of concentrations. A typical series might include 1000, 100, 10, 1, and 0.1 µg/mL.

  • Always include a solvent-only control (acetone) in the bioassay.

2. Topical Application Bioassay Protocol

This protocol is a generalized procedure for conducting a topical application bioassay and can be adapted for various insect species.[6][7][15][16]

Materials:

  • Test insects (e.g., adult flies, mosquitoes) of a consistent age and physiological state.

  • Susceptible reference insect strain (for resistance ratio calculation).

  • CO2 or chilling on ice for anesthetizing insects.

  • Microsyringe or micropipette capable of delivering a precise volume (e.g., 0.1-1.0 µL).

  • Observation containers (e.g., petri dishes, cups with mesh lids).[16]

  • Food source for the observation period (e.g., 10% sucrose solution on a cotton pad).[16]

  • Incubator or environmental chamber set to appropriate conditions (e.g., 25°C, 60-80% relative humidity).

Procedure:

  • Insect Preparation:

    • Anesthetize a batch of insects using CO2 or by placing them on a chilled surface.[16]

    • Work with small batches to prevent insects from being anesthetized for too long.

  • Application of Insecticide:

    • Place an anesthetized insect, dorsal side up, under a dissecting microscope.

    • Using a microsyringe or micropipette, apply a precise volume (e.g., 0.5 µL) of the this compound solution to the dorsal thorax of the insect.

    • Treat at least 3-4 replicates of 20-25 insects for each concentration.

    • For the control group, apply the same volume of acetone only.

  • Observation:

    • After application, transfer the treated insects to the observation containers.

    • Provide a food source and maintain the containers in an environmental chamber under controlled conditions.

    • Assess mortality at predetermined time points, typically 24 hours post-application. Mortality is often defined as the inability to move or stand when gently prodded.[16]

  • Data Analysis:

    • Correct the observed mortality for any mortality in the control group using Abbott's formula: Corrected Mortality (%) = [1 - (% alive in treatment / % alive in control)] x 100

    • Analyze the dose-response data using probit analysis to determine the LD50 and LD90 values and their 95% confidence intervals.

    • Calculate the resistance ratio (RR) by dividing the LD50 of the field or test population by the LD50 of the susceptible reference strain: RR = LD50 (Resistant Strain) / LD50 (Susceptible Strain)

Mandatory Visualization

Below are diagrams illustrating the signaling pathway of this compound and the experimental workflow for a topical application bioassay.

G cluster_synapse Cholinergic Synapse cluster_insecticide This compound Action cluster_effect Result ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Nerve Impulse ACh_receptor Postsynaptic ACh Receptor ACh_release->ACh_receptor Binds to AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolyzed by Overstimulation Continuous Nerve Stimulation ACh_receptor->Overstimulation Leads to (inhibition path) ACh_buildup ACh Accumulation AChE->ACh_buildup Inhibition leads to This compound This compound This compound->AChE Inhibits ACh_buildup->Overstimulation Paralysis Paralysis & Death Overstimulation->Paralysis G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase prep_solution Prepare this compound Stock & Dilutions apply_dose Topical Application of Precise Dose prep_solution->apply_dose prep_insects Culture & Select Test Insects anesthetize Anesthetize Insects (CO2 or Chilling) prep_insects->anesthetize anesthetize->apply_dose observe Transfer to Containers & Observe for 24h apply_dose->observe record_mortality Record Mortality observe->record_mortality abbott Correct for Control Mortality (Abbott's) record_mortality->abbott probit Probit Analysis (Calculate LD50) abbott->probit calc_rr Calculate Resistance Ratio (RR) probit->calc_rr

References

Application Notes and Protocols for the In Vitro Assay of Azamethiphos on Acetylcholinesterase Inhibition Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azamethiphos is an organophosphate insecticide that functions by inhibiting the acetylcholinesterase (AChE) enzyme.[1][2][3][4] AChE is critical for the termination of nerve impulses through the hydrolysis of the neurotransmitter acetylcholine.[1] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors, which can lead to paralysis and death in insects.[1] Understanding the kinetics of this inhibition is crucial for assessing the efficacy and potential toxicity of this compound.

This document provides a detailed protocol for an in vitro assay to determine the acetylcholinesterase inhibition kinetics of this compound, including the determination of the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Data Presentation

ParameterDescriptionDetermined ValueUnits
IC50 The concentration of this compound that inhibits 50% of acetylcholinesterase activity under the specified assay conditions.User-determinedµM or ng/mL
Ki The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme.User-determinedµM or nM
Type of Inhibition The mechanism by which this compound inhibits acetylcholinesterase (e.g., competitive, non-competitive, uncompetitive, or mixed).User-determined-

Experimental Protocols

This protocol is based on the widely used Ellman's method for measuring acetylcholinesterase activity.

Materials and Reagents
  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, bovine erythrocytes)

  • This compound (analytical standard)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Solvent for this compound (e.g., DMSO or ethanol)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm

  • Pipettes and tips

  • Deionized water

Preparation of Reagents
  • Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M monobasic and dibasic sodium phosphate solutions to achieve a pH of 8.0.

  • AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well will need to be optimized, but a starting point is typically 0.1-0.5 U/mL.

  • ATCI Solution (Substrate): Prepare a stock solution of ATCI in deionized water. A common stock concentration is 10-15 mM.

  • DTNB Solution (Ellman's Reagent): Prepare a stock solution of DTNB in phosphate buffer. A typical stock concentration is 3-10 mM.

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., 10 mg/mL in DMSO).

  • This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in the same solvent to achieve a range of desired concentrations for the assay.

Assay Protocol for IC50 Determination
  • Assay Setup: In a 96-well microplate, add the following to each well in the specified order:

    • 140 µL of phosphate buffer (pH 8.0)

    • 20 µL of the appropriate this compound working solution (or solvent for the control)

    • 20 µL of the AChE solution

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add 20 µL of the DTNB solution to each well, followed by 20 µL of the ATCI solution to initiate the enzymatic reaction.

  • Measurement: Immediately after adding the substrate, measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set period (e.g., 5-10 minutes) using a microplate reader. The rate of change in absorbance is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of this compound.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve by identifying the concentration at which 50% inhibition occurs.

Protocol for Determining the Inhibition Constant (Ki) and Type of Inhibition

To determine the Ki and the type of inhibition, the assay is performed with varying concentrations of both the substrate (ATCI) and the inhibitor (this compound).

  • Assay Setup: Set up a series of experiments in the 96-well plate. Each series will have a fixed concentration of this compound and varying concentrations of ATCI. Include a control series with no inhibitor.

  • Procedure: Follow the same procedure as for the IC50 determination, but use different concentrations of ATCI in the reaction initiation step.

  • Data Analysis:

    • Calculate the reaction rates for each combination of substrate and inhibitor concentration.

    • Create a Lineweaver-Burk plot (1/V vs. 1/[S]) or a Michaelis-Menten plot for each inhibitor concentration.

    • Analyze the changes in the kinetic parameters (Vmax and Km) in the presence of the inhibitor to determine the type of inhibition (competitive, non-competitive, uncompetitive, or mixed).

    • Calculate the Ki value using the appropriate equations for the determined type of inhibition. For example, for competitive inhibition, the Ki can be determined from the x-intercept of the Lineweaver-Burk plot.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Phosphate Buffer setup Set up 96-well Plate: Buffer + this compound + AChE prep_buffer->setup prep_ache Prepare AChE Solution prep_ache->setup prep_atci Prepare ATCI Solution initiate Initiate Reaction: Add DTNB and ATCI prep_atci->initiate prep_dtnb Prepare DTNB Solution prep_dtnb->initiate prep_aza Prepare this compound Solutions prep_aza->setup preincubate Pre-incubate setup->preincubate preincubate->initiate measure Measure Absorbance at 412 nm initiate->measure calc_rate Calculate Reaction Rates measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition kinetic_analysis Kinetic Analysis (Lineweaver-Burk) calc_rate->kinetic_analysis plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50 det_ki Determine Ki and Inhibition Type kinetic_analysis->det_ki

Caption: Experimental workflow for the in vitro acetylcholinesterase inhibition assay.

inhibition_mechanism AChE AChE (Active) AChE_ACh AChE-ACh Complex AChE->AChE_ACh + ACh AChE_Inhibitor Inhibited AChE AChE->AChE_Inhibitor + this compound ACh Acetylcholine (Substrate) AChE_ACh->AChE Products Choline + Acetate AChE_ACh->Products Hydrolysis This compound This compound (Inhibitor) AChE_Inhibitor->AChE Reversible/ Irreversible

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

References

Application Notes and Protocols for Aza-methi-phos Exposure in Zebrafish Developmental Toxicity Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for designing and conducting developmental toxicity studies of aza-methi-phos using the zebrafish (Danio rerio) model. Due to the limited availability of direct studies on aza-methi-phos in zebrafish embryos, the following protocols and exposure models are based on its known high toxicity to aquatic invertebrates, its mechanism of action as an organophosphate, and established methodologies for developmental toxicity testing of similar compounds in zebrafish.

Introduction

Aza-methi-phos is an organophosphate insecticide and veterinary drug used to control external parasites in fish farming.[1] Like other organophosphates, its primary mode of action is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[2][3] This leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of the nervous system and potential neurotoxicity.[1] Given its use in aquatic environments and its known toxicity to aquatic life, understanding its potential for developmental toxicity in a vertebrate model like the zebrafish is crucial for environmental risk assessment and understanding its broader toxicological profile. The zebrafish embryo is a well-established model for developmental toxicity testing due to its rapid external development, optical transparency, and genetic homology to humans.[4][5]

Key Principles of Aza-methi-phos Developmental Toxicity

The developmental toxicity of aza-methi-phos in zebrafish is presumed to be primarily driven by two mechanisms:

  • Cholinesterase Inhibition: Inhibition of AChE during critical periods of neurodevelopment can lead to severe abnormalities in the formation and function of the nervous system.[6][7]

  • Oxidative Stress: Organophosphate exposure has been shown to induce the production of reactive oxygen species (ROS), leading to cellular damage and apoptosis, which can contribute to a range of developmental defects.

Data Presentation: Toxicity of Aza-methi-phos and Related Organophosphates

Due to the lack of specific LC50 and EC50 data for aza-methi-phos in zebrafish, the following tables provide aquatic toxicity data for aza-methi-phos in other species to guide concentration range-finding, alongside developmental toxicity data for another organophosphate, phosmet, in zebrafish as a reference.

Table 1: Aquatic Toxicity of Aza-methi-phos

SpeciesExposure DurationEndpointConcentrationReference
Daphnia magna48 hoursEC500.33 µg/L[2]

Table 2: Developmental Toxicity of Phosmet in Zebrafish Embryos

Exposure DurationEndpointConcentrationReference
96 hoursLC507.95 ± 0.30 mg/L[8]
96 hoursEC50 (Malformations)4.38 ± 0.18 mg/L[8]

Note: The extremely high toxicity of aza-methi-phos to Daphnia magna suggests that initial range-finding studies in zebrafish should start at very low concentrations (sub-µg/L range) and be carefully escalated.

Experimental Protocols

Protocol 1: Zebrafish Embryo Toxicity Test for Aza-methi-phos

This protocol is adapted from standard zebrafish developmental toxicity assays.[8][9][10]

1. Zebrafish Husbandry and Embryo Collection:

  • Maintain adult zebrafish (Danio rerio) in a recirculating system with a 14:10 hour light:dark cycle.
  • Induce spawning by placing a divider in a breeding tank with a 2:1 male-to-female ratio the evening before embryo collection.
  • Remove the divider in the morning to allow for natural spawning.
  • Collect fertilized eggs within 30 minutes of spawning and rinse with embryo medium (e.g., E3 medium).
  • Select healthy, fertilized embryos at the 4-6 hours post-fertilization (hpf) stage for experiments.[9]

2. Preparation of Aza-methi-phos Solutions:

  • Prepare a stock solution of aza-methi-phos in a suitable solvent, such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the exposure medium should not exceed 0.1% (v/v) to avoid solvent-induced toxicity.[10]
  • Perform serial dilutions of the stock solution in embryo medium to achieve the desired test concentrations. A logarithmic series of concentrations is recommended for initial range-finding studies.

3. Exposure Protocol:

  • Transfer individual, healthy embryos into the wells of a 24- or 96-well plate containing the aza-methi-phos test solutions or control medium (embryo medium with 0.1% DMSO).[10][11]
  • Maintain the plates in an incubator at 28.5°C with a 14:10 hour light:dark cycle.
  • The exposure period should typically last until 96 or 120 hours post-fertilization (hpf).[8][9]
  • For static-renewal exposures, replace 50-80% of the test solution daily to maintain chemical concentrations and water quality.

4. Endpoint Assessment:

  • Record mortality daily. Indicators of mortality include coagulation of the embryo, lack of somite formation, non-detachment of the tail, and absence of a heartbeat after 48 hpf.
  • At 24, 48, 72, and 96 (or 120) hpf, assess embryos for a range of developmental abnormalities under a stereomicroscope. Key endpoints to evaluate include:
  • General Morphology: Body length, somite formation, tail detachment and curvature.
  • Cardiovascular: Heart rate, pericardial edema, yolk sac edema, blood circulation.
  • Neurological: Spontaneous movement, response to touch stimulus, brain development.
  • Craniofacial: Eye and jaw development.
  • Other: Hatching rate, swim bladder inflation.[8]
  • Quantify the incidence and severity of malformations.

5. Data Analysis:

  • Calculate the LC50 (median lethal concentration) and EC50 (median effective concentration for malformations) values at each time point using appropriate statistical software (e.g., probit analysis).
  • Determine the No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) for mortality and malformations.
  • Statistically compare the incidence of specific malformations between treatment groups and the control group.

Protocol 2: Acetylcholinesterase (AChE) Activity Assay in Zebrafish Larvae

This protocol is based on the Ellman method for determining AChE activity.[1]

1. Sample Preparation:

  • At the end of the exposure period (e.g., 96 hpf), collect a pool of 10-20 larvae per treatment group.
  • Euthanize the larvae by placing them on ice.
  • Wash the larvae with ice-cold phosphate-buffered saline (PBS).
  • Homogenize the larvae in a suitable buffer (e.g., ice-cold PBS with Triton X-100).
  • Centrifuge the homogenate at 4°C to pellet cellular debris.
  • Collect the supernatant for the enzyme assay.

2. AChE Assay:

  • Determine the total protein concentration of the supernatant using a standard method (e.g., Bradford assay).
  • In a 96-well plate, add the sample supernatant, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the substrate acetylthiocholine iodide.
  • Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of change is proportional to the AChE activity.
  • Express AChE activity as nmol/min/mg of protein.

3. Data Analysis:

  • Compare the AChE activity in the aza-methi-phos-exposed groups to the control group.
  • Calculate the percentage of AChE inhibition for each concentration.

Visualizations

Signaling Pathways and Workflows

G cluster_0 Acetylcholinesterase Inhibition Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Azamethiphos Aza-methi-phos This compound->AChE Inhibits Overstimulation Continuous Nerve Stimulation Postsynaptic_Receptor->Overstimulation Leads to Toxicity Neurotoxicity Overstimulation->Toxicity

Acetylcholinesterase inhibition by aza-methi-phos.

G cluster_workflow Developmental Toxicity Experimental Workflow start Zebrafish Embryo Collection (4-6 hpf) exposure Exposure to Aza-methi-phos Concentrations (0-120 hpf) start->exposure daily_obs Daily Observation: - Mortality - Hatching Rate exposure->daily_obs morpho_analysis Morphological Analysis (e.g., 96 hpf): - Malformations - Body Length exposure->morpho_analysis behavioral_analysis Behavioral Analysis (e.g., 120 hpf): - Touch Response - Locomotor Activity exposure->behavioral_analysis biochem_analysis Biochemical Analysis: - AChE Activity - Oxidative Stress Markers exposure->biochem_analysis data_analysis Data Analysis: - LC50 / EC50 Calculation - Statistical Comparisons morpho_analysis->data_analysis behavioral_analysis->data_analysis biochem_analysis->data_analysis

Zebrafish developmental toxicity workflow.

G cluster_wnt Wnt Signaling Pathway in Neurodevelopment Wnt_Ligand Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Wnt_Ligand->Frizzled_LRP Binds Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled_LRP->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Degrades (in absence of Wnt) Nucleus Nucleus Beta_Catenin->Nucleus Translocates Gene_Expression Target Gene Expression: - Neural Progenitor Proliferation - Cell Fate Specification Nucleus->Gene_Expression Regulates G cluster_fgf FGF Signaling Pathway in Embryonic Development FGF_Ligand FGF Ligand FGFR FGF Receptor (FGFR) FGF_Ligand->FGFR Binds and Activates MAPK_Pathway MAPK Pathway FGFR->MAPK_Pathway PI3K_Akt_Pathway PI3K/Akt Pathway FGFR->PI3K_Akt_Pathway PLCg_Pathway PLCγ Pathway FGFR->PLCg_Pathway Cellular_Responses Cellular Responses: - Proliferation - Differentiation - Migration MAPK_Pathway->Cellular_Responses PI3K_Akt_Pathway->Cellular_Responses PLCg_Pathway->Cellular_Responses

References

Application Note: Analysis of Aza-methi-phos in Aquaculture Feed using QuEChERS and GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The safety of aquaculture products is of paramount importance for consumer health. Pesticide residues, including organophosphates like aza-methi-phos, can accumulate in aquaculture feed and subsequently in the cultured organisms.[1] Therefore, robust and efficient analytical methods are required for the routine monitoring of these residues in feed matrices.[1] This application note describes a validated method for the determination of aza-methi-phos in aquaculture feed using the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) sample preparation method followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

The QuEChERS method has gained widespread acceptance for pesticide residue analysis in various food and agricultural matrices due to its simplicity, high throughput, and low solvent consumption.[1][2] This method involves a two-step process: an extraction/partitioning step with acetonitrile and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove matrix co-extractives.[2] For complex and fatty matrices such as aquaculture feed, modifications to the standard QuEChERS protocol are often necessary to achieve adequate cleanup and reliable results.[3][4]

Principle

A representative sample of aquaculture feed is first homogenized. A known weight of the homogenized sample is then subjected to the QuEChERS procedure. This involves extraction and partitioning with acetonitrile and a salt mixture (e.g., magnesium sulfate, sodium chloride, and sodium citrate). After centrifugation, an aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing a combination of sorbents. For fatty matrices, a combination of primary secondary amine (PSA) to remove polar interferences and C18 to remove nonpolar interferences like fats is commonly used.[5] Following another centrifugation step, the final cleaned extract is analyzed by GC-MS. Quantification is typically performed using an internal standard and matrix-matched calibration curves to compensate for matrix effects.

Apparatus and Reagents

  • Apparatus:

    • High-speed homogenizer

    • Centrifuge capable of 4000 rpm

    • Vortex mixer

    • Analytical balance (0.001 g)

    • GC-MS system with a suitable capillary column (e.g., ZB-5MS Plus)[5]

    • 50 mL and 15 mL polypropylene centrifuge tubes with screw caps

    • Micropipettes and syringes

  • Reagents:

    • Acetonitrile (pesticide residue analysis grade)

    • Aza-methi-phos analytical standard

    • Internal standard (e.g., Triphenylphosphate)

    • QuEChERS extraction salt packets (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate·2H₂O, 0.5 g Na₂HCitrate·1.5H₂O)

    • d-SPE cleanup tubes (e.g., 2 mL tubes containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18)

    • Reagent water (HPLC grade)

Experimental Protocols

Sample Preparation (QuEChERS Protocol)
  • Homogenization: Grind a representative portion of the aquaculture feed sample to a fine, uniform powder.

  • Extraction:

    • Weigh 5 g (± 0.05 g) of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of reagent water and vortex for 1 minute to moisten the sample.

    • Add 10 mL of acetonitrile to the tube.

    • Add the QuEChERS extraction salt packet.

    • Immediately cap the tube and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 1 mL of the upper acetonitrile layer to a 2 mL d-SPE cleanup tube.

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Transfer an aliquot of the supernatant to an autosampler vial.

    • Add the internal standard.

    • The sample is now ready for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: ZB-5MS Plus (30 m x 0.25 mm, 0.25 µm) or equivalent[5]

    • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min[5]

    • Inlet Temperature: 280 °C

    • Injection Volume: 1 µL (splitless)

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes

      • Ramp: 25 °C/min to 150 °C, hold for 0 minutes

      • Ramp: 5 °C/min to 200 °C, hold for 0 minutes

      • Ramp: 10 °C/min to 300 °C, hold for 5 minutes

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor: (Note: Specific quantifier and qualifier ions for aza-methi-phos would need to be determined by analyzing a standard solution. For methi-phos, characteristic ions would be selected.)

Data Presentation

The following table summarizes typical performance data for the analysis of organophosphate pesticides in complex matrices using QuEChERS and GC-MS. These values are indicative and should be determined for aza-methi-phos during method validation.

ParameterTypical ValueReference
Linearity (R²)≥ 0.99Based on common validation guidelines for pesticide residue analysis.
Recovery70-120%Accepted range according to SANTE/12682/2019 guidelines.[6]
Repeatability (RSDr)≤ 20%Accepted range according to SANTE/12682/2019 guidelines.[6]
Limit of Detection (LOD)1-10 µg/kgTypical LODs for pesticide analysis in feed.[3]
Limit of Quantification (LOQ)5-20 µg/kgTypical LOQs for pesticide analysis in feed, often set at or below the regulatory maximum residue limits.[3]

Visualization

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Homogenization Homogenize Feed Sample Weighing Weigh 5g Sample Homogenization->Weighing Hydration Add 10 mL Water Weighing->Hydration Extraction_Solvent Add 10 mL Acetonitrile Hydration->Extraction_Solvent Salts Add QuEChERS Salts Extraction_Solvent->Salts Shake Shake Vigorously (1 min) Salts->Shake Centrifuge1 Centrifuge (4000 rpm, 5 min) Shake->Centrifuge1 Transfer Transfer 1 mL Supernatant Centrifuge1->Transfer dSPE_Tube Add to d-SPE Tube (MgSO4, PSA, C18) Transfer->dSPE_Tube Vortex Vortex (30 sec) dSPE_Tube->Vortex Centrifuge2 Centrifuge (4000 rpm, 5 min) Vortex->Centrifuge2 Final_Extract Transfer Supernatant Centrifuge2->Final_Extract IS_Addition Add Internal Standard Final_Extract->IS_Addition GCMS_Analysis GC-MS Analysis IS_Addition->GCMS_Analysis

Caption: QuEChERS experimental workflow for aquaculture feed analysis.

Logical_Workflow Sample_Receipt Sample Receipt and Homogenization Sample_Prep QuEChERS Sample Preparation Sample_Receipt->Sample_Prep Extraction & Cleanup Instrumental_Analysis GC-MS Instrumental Analysis Sample_Prep->Instrumental_Analysis Injection Data_Processing Data Processing and Quantification Instrumental_Analysis->Data_Processing Raw Data Reporting Final Report Generation Data_Processing->Reporting Quantified Results

Caption: Overall logical workflow for aza-methi-phos analysis.

References

Application Notes and Protocols: Utilizing Organophosphates as a Positive Control in Neurotoxin Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurotoxin screening is a critical component of drug development and environmental safety assessment. A key element of robust screening assays is the inclusion of a reliable positive control to validate assay performance and ensure the detection of true neurotoxic effects. Organophosphates (OPs), a class of potent neurotoxic agents, serve as an excellent positive control due to their well-characterized mechanism of action: the inhibition of acetylcholinesterase (AChE). This document provides detailed application notes and protocols for the use of organophosphates, such as aza-methi-phos, as a positive control in neurotoxin screening assays.

Organophosphates exert their neurotoxic effects by phosphorylating the serine residue in the active site of AChE, leading to the accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[1] This hyperstimulation of cholinergic receptors results in a predictable and measurable toxidrome, making OPs ideal for validating the sensitivity and reliability of various neurotoxicity assays.[2]

Key Applications

The use of organophosphates as a positive control is applicable to a wide range of in vitro and in vivo neurotoxicity screening assays, including but not limited to:

  • Enzyme Activity Assays: Directly measuring the inhibition of AChE activity.

  • Cell-Based Assays: Assessing cytotoxicity, neurite outgrowth, and synaptic function in neuronal cell cultures.

  • Microelectrode Array (MEA) Assays: Evaluating changes in neuronal network activity and electrophysiology.

  • Model Organism Assays: Observing behavioral and developmental neurotoxicity in organisms like zebrafish and C. elegans.[3]

Data Presentation

The following tables summarize expected quantitative data from key experiments using an organophosphate as a positive control.

Table 1: Acetylcholinesterase (AChE) Inhibition Assay

CompoundConcentration (µM)% AChE Inhibition (Mean ± SD)IC50 (µM)
Negative Control (Vehicle)-0 ± 2.5> 1000
Aza-methi-phos (Positive Control) 0.0115.2 ± 3.10.52
0.148.9 ± 4.5
192.1 ± 2.8
1098.5 ± 1.2
Test Compound A15.6 ± 1.9> 100
1012.3 ± 2.4
10025.8 ± 3.7

Table 2: Neurite Outgrowth Assay in SH-SY5Y Cells

TreatmentConcentration (µM)Average Neurite Length (µm, Mean ± SD)% Reduction in Neurite Length
Vehicle Control-125.4 ± 10.20
Aza-methi-phos (Positive Control) 185.3 ± 8.932.0
1042.1 ± 5.666.4
10015.7 ± 3.187.5
Test Compound B10118.9 ± 9.55.2
10095.2 ± 11.124.1

Experimental Protocols

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is adapted from the widely used Ellman's method for determining cholinesterase activity.[4][5][6]

Materials:

  • 96-well microplate

  • Spectrophotometric plate reader

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Aza-methi-phos or other organophosphate standard

  • Test compounds

Procedure:

  • Prepare Reagents:

    • Dissolve DTNB in phosphate buffer to a final concentration of 10 mM.

    • Dissolve ATCI in phosphate buffer to a final concentration of 15 mM.

    • Prepare a stock solution of AChE in phosphate buffer. The final concentration will need to be optimized for the specific enzyme source.

    • Prepare serial dilutions of aza-methi-phos and test compounds in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 25 µL of each concentration of the test compound or positive control (aza-methi-phos). For the negative control, add 25 µL of phosphate buffer.

    • Add 50 µL of the AChE solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Add 50 µL of the DTNB solution to each well.

    • To initiate the reaction, add 25 µL of the ATCI substrate solution to each well.

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Continue to take readings every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (change in absorbance per minute).

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Determine the IC50 value for aza-methi-phos and the test compounds by plotting the % inhibition against the log of the compound concentration.

Protocol 2: Neurite Outgrowth Assay in a Neuronal Cell Line (e.g., SH-SY5Y)

This protocol describes a method to assess the effect of compounds on neuronal differentiation and morphology.

Materials:

  • SH-SY5Y neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics

  • Differentiation medium (low serum medium containing retinoic acid)

  • 96-well cell culture plates (poly-D-lysine coated)

  • Aza-methi-phos or other organophosphate

  • Test compounds

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100)

  • Staining reagents (e.g., beta-III tubulin antibody, fluorescent secondary antibody, DAPI)

  • High-content imaging system or fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed SH-SY5Y cells into a 96-well poly-D-lysine coated plate at a density that allows for individual cell morphology analysis after differentiation.

  • Differentiation:

    • Allow cells to adhere for 24 hours.

    • Replace the growth medium with differentiation medium.

    • Incubate for 3-5 days to induce neurite outgrowth.

  • Compound Treatment:

    • Prepare serial dilutions of aza-methi-phos and test compounds in the differentiation medium.

    • Replace the medium in the wells with the medium containing the compounds. Include vehicle controls.

    • Incubate for 24-48 hours.

  • Staining and Imaging:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Stain the cells with an antibody against a neuronal marker (e.g., beta-III tubulin) and a nuclear stain (e.g., DAPI).

    • Acquire images using a high-content imaging system or fluorescence microscope.

  • Data Analysis:

    • Use automated image analysis software to quantify neurite length and number per cell.

    • Calculate the percentage change in neurite length relative to the vehicle control.

Visualizations

Acetylcholinesterase_Inhibition_Pathway cluster_synapse Synaptic Cleft cluster_inhibition Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor ACh->AChR Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Postsynaptic_Neuron Postsynaptic Neuron AChR->Postsynaptic_Neuron Signal Transduction Azamethiphos Aza-methi-phos (Organophosphate) This compound->AChE Inhibition

Caption: Aza-methi-phos inhibits AChE, leading to ACh accumulation.

Neurotox_Screening_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_incubation Incubation cluster_readout Data Acquisition & Analysis Assay_Plate Prepare 96-well Plate Add_Cells Seed Neuronal Cells (if applicable) Assay_Plate->Add_Cells Add_Reagents Add Assay Reagents Add_Cells->Add_Reagents Add_Controls Add Controls (Vehicle, Positive Control) Add_Reagents->Add_Controls Add_Test_Compounds Add Test Compounds Add_Controls->Add_Test_Compounds Incubate Incubate at Specified Temperature and Time Add_Test_Compounds->Incubate Measure_Signal Measure Endpoint (e.g., Absorbance, Fluorescence) Incubate->Measure_Signal Data_Analysis Analyze Data (e.g., IC50, % Inhibition) Measure_Signal->Data_Analysis Report Generate Report Data_Analysis->Report

Caption: General workflow for in vitro neurotoxicity screening assays.

Conclusion

The use of a well-characterized organophosphate like aza-methi-phos as a positive control is indispensable for the validation of neurotoxin screening assays. Its consistent and potent inhibition of acetylcholinesterase provides a reliable benchmark for assessing the neurotoxic potential of test compounds. The protocols and data presented here offer a framework for integrating this essential control into your neurotoxicity screening workflow, thereby enhancing the accuracy and reliability of your findings.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Azamethiphos Resistance in Drosophila melanogaster

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers studying azamethiphos resistance in Drosophila melanogaster. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during experiments with this compound-resistant Drosophila strains.

Q1: My this compound-resistant fly stock is showing increased susceptibility over time. What is happening and how can I fix it?

A1: This is a common issue often attributed to the relaxation of selection pressure and the fitness costs associated with resistance.[1][2][3][4] In the absence of regular exposure to this compound, susceptible individuals may have a reproductive advantage, leading to a gradual decline in the resistance level of the colony.

Troubleshooting Steps:

  • Reinstate Selection Pressure: Re-expose your fly population to a discriminating concentration of this compound for several generations. This will select for resistant individuals and restore the high level of resistance in the colony.

  • Check for Contamination: Ensure that your resistant stock has not been contaminated with susceptible flies from other laboratory strains.

  • Optimize Rearing Conditions: Suboptimal rearing conditions (e.g., old food, overcrowding, temperature fluctuations) can exacerbate fitness costs in resistant flies. Maintain a consistent and optimal rearing environment.[5]

  • Cryopreservation: For long-term storage of highly resistant strains, consider cryopreservation of embryos to prevent the loss of resistance over time.

Q2: I am getting inconsistent and variable results in my this compound bioassays. What are the potential causes and how can I improve reproducibility?

A2: Variability in bioassay results can stem from several factors related to both the insects and the experimental setup.[6][7]

Troubleshooting Steps:

  • Standardize Fly Age and Sex: Use flies of a consistent age (e.g., 3-5 day old adults) and sex for all bioassays. Females are often larger and may show different susceptibility compared to males.[6]

  • Control for Genetic Background: If you are comparing resistant and susceptible strains, ensure they have a similar genetic background to minimize confounding factors.[3] This can be achieved by backcrossing the resistance locus into a susceptible background for several generations.

  • Homogenize Insecticide Application: Inconsistent application of the insecticide is a major source of variability.

    • For topical assays , ensure the droplet is applied to the same location on each fly.[2][6][8]

    • For feeding assays , ensure the insecticide is thoroughly and evenly mixed into the food medium.[3][9]

    • For CDC bottle bioassays , ensure a uniform coating of the insecticide on the inner surface of the bottle.[10][11][12]

  • Maintain Consistent Environmental Conditions: Conduct all bioassays under controlled temperature and humidity, as these can affect fly metabolism and insecticide efficacy.

  • Increase Sample Size: A larger number of flies per replicate and more replicates per concentration will increase the statistical power and reliability of your results.[6][7]

Q3: I performed a genetic cross between my resistant and a susceptible strain, but the F1 progeny do not show the expected intermediate resistance level. What could be the reason?

A3: The inheritance of resistance can be complex and may not always follow a simple Mendelian pattern.

Troubleshooting Steps:

  • Consider the Dominance of Resistance Alleles: this compound resistance can be dominant, recessive, or incompletely dominant. If the resistance is recessive, the F1 generation will be susceptible.

  • Polygenic Resistance: Resistance is often polygenic, meaning it is controlled by multiple genes.[13] The contribution of each gene to the overall resistance phenotype can vary, leading to a range of susceptibilities in the F1 and subsequent generations.

  • Maternal or Paternal Effects: There could be maternal or paternal effects influencing the resistance of the progeny.

  • Reciprocal Crosses: Perform reciprocal crosses (resistant female x susceptible male AND susceptible female x resistant male) to check for sex-linked inheritance or cytoplasmic effects.

Q4: How can I determine the mechanism of this compound resistance in my Drosophila strain?

A4: You can use a combination of synergist bioassays and molecular/biochemical techniques to elucidate the resistance mechanism.

Diagnostic Approach:

  • Synergist Bioassays: Use synergists that inhibit specific classes of detoxification enzymes in your bioassays. A significant increase in susceptibility to this compound in the presence of a synergist points to the involvement of the inhibited enzyme family in resistance.[14][15]

    • Piperonyl Butoxide (PBO): Inhibits Cytochrome P450s.

    • S,S,S-tributyl phosphorotrithioate (DEF): Inhibits esterases.

    • Ethacrynic Acid (EA): Inhibits Glutathione S-Transferases.[5][13]

  • Enzyme Activity Assays: Directly measure the activity of P450s, GSTs, and esterases in your resistant strain and compare it to a susceptible strain. Elevated activity in the resistant strain is indicative of metabolic resistance.

  • Molecular Analysis: Sequence the acetylcholinesterase gene (Ace) to look for known resistance-conferring mutations.[16] Quantitative PCR (qPCR) can be used to check for the overexpression of detoxification genes identified through synergist assays or transcriptomic studies.

Quantitative Data Summary

The following tables provide representative data on organophosphate resistance in Drosophila and the effect of synergists. Note that specific values for this compound may vary depending on the strain and experimental conditions.

Table 1: Representative LC50 Values for an Organophosphate in Susceptible and Resistant Drosophila melanogaster Strains.

StrainTreatmentLC50 (µ g/fly )Resistance Ratio (RR)
Susceptible (Canton-S)Organophosphate alone0.5-
Resistant (R-strain)Organophosphate alone50.0100x
Resistant (R-strain)Organophosphate + PBO5.010x
Resistant (R-strain)Organophosphate + DEF25.050x

This table is a composite based on typical organophosphate resistance data and is for illustrative purposes.

Table 2: Effect of Synergists on this compound Toxicity in Houseflies (a related Dipteran).

StrainSynergistLD50 (µ g/fly )Synergist Factor (SF)
WHO (Susceptible)None0.11-
WHO (Susceptible)PBO0.0254.4
WHO (Susceptible)DEF0.0264.2
594vb (Resistant)None3.7-
594vb (Resistant)PBO0.1524.7
594vb (Resistant)DEF0.2316.1

Data adapted from a study on Musca domestica, which is also a dipteran and provides a relevant example of synergism with this compound.[17]

Experimental Protocols

Protocol 1: Adult Topical Bioassay

This method determines the dose-dependent mortality of adult flies upon direct application of an insecticide.[2][6][8]

Materials:

  • This compound stock solution in acetone

  • Serial dilutions of this compound in acetone

  • Acetone (for control)

  • Micropipette (0.1-1 µl range)

  • CO2 anesthesia station

  • Fine-tipped paintbrush

  • Vials with food

  • 3-5 day old adult flies

Procedure:

  • Anesthetize a group of 20-25 flies of the same sex with CO2.

  • Place the anesthetized flies on a chilled plate to maintain anesthesia.

  • Using a micropipette, apply a 0.1 µl droplet of the desired this compound dilution to the dorsal thorax of each fly.

  • For the control group, apply 0.1 µl of acetone.

  • Carefully transfer the treated flies to a clean vial containing food.

  • Repeat for each concentration and at least three replicates per concentration.

  • Incubate the vials at a controlled temperature (e.g., 25°C).

  • Record mortality at 24 hours. Flies that are unable to move when gently prodded are considered dead.

  • Use the mortality data to calculate the LC50 (lethal concentration to kill 50% of the population).

Protocol 2: Larval Feeding Bioassay

This assay assesses the toxicity of an insecticide when ingested by larvae.[3][9][18]

Materials:

  • This compound stock solution

  • Standard Drosophila food

  • Vials

  • Synchronized first or third instar larvae

Procedure:

  • Prepare serial dilutions of this compound.

  • Mix a known volume of each dilution into a specific volume of molten fly food to achieve the desired final concentrations. Also prepare a control food with the solvent only.

  • Dispense the insecticide-laced food into vials and allow it to solidify.

  • Transfer 20-25 synchronized larvae into each vial.

  • Use at least three replicate vials per concentration.

  • Incubate the vials at a controlled temperature.

  • Record the number of adults that eclose from each vial.

  • Calculate the mortality for each concentration relative to the control and determine the LC50.

Protocol 3: CDC Bottle Bioassay

This method measures the time it takes for flies to become incapacitated by contact with a surface coated with a known concentration of insecticide.[10][11][12][19][20]

Materials:

  • 250 ml glass bottles with caps

  • This compound stock solution in acetone

  • Acetone

  • Pipettes

  • Bottle roller or manual rotation setup

  • Aspirator

  • 3-5 day old adult flies

Procedure:

  • Coat the inside of a 250 ml glass bottle with 1 ml of the desired this compound solution in acetone. Prepare a control bottle with 1 ml of acetone only.

  • Cap the bottle and roll it on a bottle roller or by hand until the acetone has evaporated and the inside is evenly coated with the insecticide.

  • Let the bottles air dry completely.

  • Introduce 20-25 adult flies into each bottle using an aspirator and start a timer.

  • Record the number of dead or incapacitated flies at regular intervals (e.g., every 15 minutes) until all flies are down or for a predetermined maximum exposure time.

  • The diagnostic time is the time at which all susceptible flies are dead. Survival beyond this time indicates resistance.

Visualizations

Signaling Pathways and Experimental Workflows

Azamethiphos_Resistance_Mechanisms cluster_0 This compound Action & Resistance cluster_1 Resistance Mechanisms This compound This compound AChE Acetylcholinesterase (AChE) (Target Site) This compound->AChE Binds to Metabolic Metabolic Resistance (Detoxification) This compound->Metabolic Detoxified by Synapse Synaptic Cleft Inhibition Inhibition AChE->Inhibition Target_Site Target-Site Insensitivity (ace gene mutation) AChE->Target_Site Mutation prevents binding Normal_Function Normal Function (ACh Breakdown) Continuous_Firing Continuous Nerve Firing -> Death Inhibition->Continuous_Firing

Caption: Mechanisms of this compound action and resistance.

Synergist_Assay_Workflow cluster_synergists Synergist Bioassays start Start: Suspect Metabolic Resistance bioassay Perform this compound Bioassay (e.g., Topical or Bottle) start->bioassay lc50 Determine Baseline LC50 for Resistant Strain bioassay->lc50 pbo Bioassay with PBO (P450 inhibitor) lc50->pbo def Bioassay with DEF (Esterase inhibitor) lc50->def ea Bioassay with EA (GST inhibitor) lc50->ea compare Compare LC50 values (with and without synergist) pbo->compare def->compare ea->compare p450_res Significant LC50 Drop? (PBO vs. Baseline) compare->p450_res esterase_res Significant LC50 Drop? (DEF vs. Baseline) p450_res->esterase_res No p450_implicated P450s Implicated in Resistance p450_res->p450_implicated Yes gst_res Significant LC50 Drop? (EA vs. Baseline) esterase_res->gst_res No esterase_implicated Esterases Implicated in Resistance esterase_res->esterase_implicated Yes gst_implicated GSTs Implicated in Resistance gst_res->gst_implicated Yes no_synergism No Significant Synergism: Consider Target-Site Resistance gst_res->no_synergism No end End: Mechanism Identified p450_implicated->end esterase_implicated->end gst_implicated->end no_synergism->end

Caption: Workflow for identifying resistance mechanisms using synergists.

Troubleshooting_Bioassay_Variability cluster_factors Potential Causes cluster_fly_solutions Solutions for Insect Factors cluster_exp_solutions Solutions for Experimental Factors start Problem: Inconsistent Bioassay Results fly_factors Insect-Related Factors start->fly_factors exp_factors Experimental Factors start->exp_factors sol_age • Use flies of a consistent age (e.g., 3-5 days old) fly_factors->sol_age sol_sex • Separate males and females for assays fly_factors->sol_sex sol_bg • Use strains with a co-isogenic background fly_factors->sol_bg sol_app • Standardize insecticide application technique exp_factors->sol_app sol_env • Control temperature and humidity exp_factors->sol_env sol_rep • Increase replicate and sample sizes exp_factors->sol_rep outcome Outcome: Improved Reproducibility

Caption: Troubleshooting logic for inconsistent bioassay results.

References

aza-methi-phos solution stability issues in long-term cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of aza-methi-phos in long-term cell culture experiments. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why are my long-term cell culture results with aza-methi-phos inconsistent?

Inconsistent results in experiments lasting more than 24-48 hours are often linked to the chemical instability of aza-methi-phos in aqueous cell culture media.[1][2] Aza-methi-phos, an organophosphate, is susceptible to degradation, which can lead to a decrease in the effective concentration of the active compound over time. This degradation can cause variability between experiments and a perceived loss of efficacy.[3]

Q2: What are the primary factors affecting aza-methi-phos stability in culture medium?

The stability of aza-methi-phos is influenced by several environmental and chemical factors. The most critical are:

  • pH: Aza-methi-phos is sensitive to hydrolysis, particularly in acidic conditions.[2] However, degradation can also be significant at neutral and alkaline pH, with one study noting complete degradation at pH 9.[4] Standard cell culture media, typically buffered between pH 7.2 and 7.4, may not prevent this degradation.

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[3][5] Maintaining cultures in a 37°C incubator contributes to the compound's breakdown. For storage, temperatures of 2-8°C are recommended for the pure compound.[6]

  • Light: Exposure to light can promote the photolysis and degradation of aza-methi-phos.[4][7] It is advisable to protect solutions and culture plates from direct light.

  • Media Components: The complex composition of cell culture media—containing salts, amino acids, vitamins, and serum proteins—can interact with aza-methi-phos and influence its stability.[8]

Q3: How should I prepare and store aza-methi-phos stock solutions to maximize stability?

To ensure consistency, proper preparation and storage are crucial. Aza-methi-phos is soluble in dimethyl sulfoxide (DMSO).[9]

  • Preparation: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in anhydrous, high-quality DMSO.

  • Aliquoting: Dispense the primary stock into small, single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound.

  • Storage: Store aliquots at -20°C or -80°C in the dark.

  • Working Solutions: When preparing working solutions, dilute the stock in fresh, pre-warmed cell culture medium immediately before adding it to your experiment. Do not store aza-methi-phos in aqueous media for extended periods.

Q4: What is the expected half-life of aza-methi-phos in cell culture media?

Specific half-life data for aza-methi-phos in common cell culture media like DMEM or RPMI-1640 is not extensively documented in the literature. However, studies in other aqueous environments show it degrades relatively quickly.[1][7] For instance, its half-life can be as short as 1.8 to 60 minutes under specific catalytic conditions at 25°C.[10] Given its susceptibility to hydrolysis, its half-life at 37°C in a complex medium is likely to be in the range of hours to a few days. It is strongly recommended to empirically determine the stability in your specific experimental system.

Q5: How can I test the stability of aza-methi-phos in my specific experimental setup?

A stability test involves incubating the compound in your cell-free culture medium under standard experimental conditions and measuring its concentration over time. A detailed protocol is provided in the "Experimental Protocols" section below. The concentration can be quantified using methods like High-Performance Liquid Chromatography (HPLC).[11]

Q6: What are the degradation products of aza-methi-phos, and are they toxic to my cells?

Degradation of aza-methi-phos yields several smaller molecules. The major metabolic pathway involves breakdown into 2-amino-3-hydroxy-5-chloropyridine.[1] Other identified degradation products include 6-chlorooxazolo[4,5-b]pyridin-2(3H)-one and O,O-dimethyl S-hydrogen phosphorothioate.[12] Studies have shown that these degradation products are generally less toxic than the parent aza-methi-phos compound.[12]

Q7: What cellular pathways does aza-methi-phos primarily affect?

Aza-methi-phos exerts its effects through several mechanisms:

  • Acetylcholinesterase (AChE) Inhibition: As an organophosphate, its primary mechanism of action is the irreversible inhibition of the AChE enzyme.[2][13] This leads to the accumulation of the neurotransmitter acetylcholine in the synaptic cleft, causing overstimulation of nerve cells, paralysis, and cell death.[13][14]

  • Oxidative Stress: Aza-methi-phos has been shown to induce oxidative stress in cells, which can lead to cellular damage and trigger apoptosis.[15][16]

  • NOTCH Signaling Pathway: Research has indicated that aza-methi-phos can activate components of the NOTCH signaling pathway.[17] This pathway is linked to the expression of ABC transporters, which are involved in drug efflux and may contribute to the development of cellular resistance.[17]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Decreasing compound efficacy over time Degradation of aza-methi-phos in the culture medium.1. Perform frequent media changes with freshly prepared aza-methi-phos solution (e.g., every 24-48 hours). 2. Protect culture plates from light by wrapping them in foil. 3. Prepare fresh working solutions for each experiment.
High variability between experimental replicates Inconsistent concentration of active aza-methi-phos due to degradation or improper solution handling.1. Strictly follow standardized protocols for stock solution preparation and storage. 2. Ensure uniform incubation conditions (temperature, CO₂, humidity) for all plates. 3. Use single-use aliquots of stock solution to avoid variability from freeze-thaw cycles.
Unexpected cellular toxicity or off-target effects Accumulation of unknown degradation byproducts or induction of secondary signaling pathways like oxidative stress.1. Confirm the identity and purity of your aza-methi-phos stock. 2. Consider co-treatment with an antioxidant (e.g., N-acetylcysteine) to investigate the role of oxidative stress. 3. Reduce the duration of exposure or the concentration of the compound.

Quantitative Data Summary

Table 1: Factors Influencing Aza-methi-phos Stability

FactorEffect on StabilityNotesSource
pH Decreased stability at low pH (hydrolysis).Significant degradation can also occur at neutral and alkaline pH.[2]
Temperature Decreased stability with increasing temperature.Degradation is accelerated at 37°C compared to 2-8°C storage.[3]
Light Decreased stability upon exposure to light (photolysis).Protect solutions from light.[4][7]
Aqueous Media Prone to degradation in aqueous solutions.Cell culture media components can further influence stability.[8]

Table 2: Reported Half-Life and Degradation Data for Aza-methi-phos

ConditionParameterValueSource
Aqueous solution with Ag⁺ catalyst (25°C)Half-life (t₁/₂)1.8 - 60 minutes[10]
Marine EnvironmentPersistenceUp to 9 days[18]
Animal FeedsStabilityProne to degradation[1]
SeawaterDegradationDegrades fairly rapidly[1]

Note: Data from cell culture media is limited; empirical testing is recommended.

Experimental Protocols

Protocol 1: Preparation of Aza-methi-phos Stock Solution

  • Materials: Aza-methi-phos powder (high purity), anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.

  • Procedure: a. Under sterile conditions, weigh out the required amount of aza-methi-phos powder to prepare a high-concentration stock (e.g., 20 mM). b. Dissolve the powder in the appropriate volume of anhydrous DMSO. Vortex gently until fully dissolved. c. Dispense the solution into single-use, light-protecting (amber) microcentrifuge tubes. d. Store the aliquots at -20°C or -80°C.

Protocol 2: Assessing Aza-methi-phos Stability in Cell Culture Medium

  • Objective: To determine the rate of degradation of aza-methi-phos in a specific cell culture medium under standard incubation conditions.

  • Materials: Aza-methi-phos stock solution, complete cell culture medium (including serum, if used), sterile tubes or culture plates, 37°C incubator, HPLC system or other quantitative analytical instrument.

  • Procedure: a. Prepare a working solution of aza-methi-phos in your complete cell culture medium at the final concentration used in your experiments (e.g., 10 µM). b. Dispense the solution into multiple sterile tubes or wells of a culture plate (without cells). c. Immediately take a sample for the T=0 time point. Store it at -80°C until analysis. d. Place the remaining samples in a 37°C, 5% CO₂ incubator. e. Collect samples at subsequent time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours). Store each sample at -80°C. f. After collecting all time points, analyze the concentration of the parent aza-methi-phos compound in each sample using a validated analytical method like HPLC-UV. g. Plot the concentration of aza-methi-phos versus time to determine its degradation kinetics and half-life under your specific experimental conditions.

Visualizations

Troubleshooting_Workflow start Inconsistent Results Observed in Long-Term Experiment check_stability Is Aza-methi-phos stable under your conditions? start->check_stability check_protocol Are solution prep & handling protocols standardized? check_stability->check_protocol Yes implement_changes Implement Stability Measures: 1. Frequent media changes 2. Protect from light 3. Use fresh solutions check_stability->implement_changes No standardize_protocol Standardize Protocol: 1. Use single-use aliquots 2. Prepare fresh dilutions 3. Calibrate equipment check_protocol->standardize_protocol No re_evaluate Re-evaluate Experiment check_protocol->re_evaluate Yes run_stability_assay Action: Run Stability Assay (See Protocol 2) implement_changes->run_stability_assay implement_changes->re_evaluate standardize_protocol->re_evaluate

Caption: Troubleshooting workflow for inconsistent experimental results.

AChE_Inhibition_Pathway cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) (Enzyme) ACh->AChE Hydrolyzed by Receptor ACh Receptor ACh->Receptor Binds & Activates Breakdown Choline + Acetic Acid (Signal Termination) AChE->Breakdown Results in Signal Continuous Nerve Signal (Overstimulation) Receptor->Signal Leads to Aza Aza-methi-phos Aza->AChE Irreversibly Inhibits

Caption: Mechanism of aza-methi-phos via acetylcholinesterase inhibition.

Stability_Test_Workflow start Prepare Aza-methi-phos in Culture Medium t0 Collect Sample (T=0) start->t0 incubate Incubate at 37°C (No Cells) start->incubate analyze Analyze Concentration (e.g., HPLC) t0->analyze collect Collect Samples at Time Points (2, 4, 8... 72h) incubate->collect collect->analyze end Plot Concentration vs. Time & Determine Half-Life analyze->end

Caption: Experimental workflow for assessing aza-methi-phos stability.

References

Optimizing Azamethiphos concentration for effective sea lice control in recirculating aquaculture systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information is intended to guide the experimental process of optimizing Azamethiphos concentration for effective sea lice control in recirculating aquaculture systems (RAS).

Troubleshooting Guide

Problem: Sudden increase in ammonia or nitrite levels post-treatment.

Possible Cause: this compound may have negatively impacted the nitrifying bacteria in your biofilter. While specific studies on this compound's effect on RAS biofilters are limited, other chemicals used in aquaculture have been shown to inhibit nitrification.[1][2]

Solution:

  • Isolate the Biofilter: If possible, bypass the main biofilter during this compound treatment, using a separate, smaller biofilter for the treatment tank.

  • Monitor Water Quality: Continuously monitor ammonia and nitrite levels.

  • Water Exchange: Be prepared to perform partial water changes to dilute ammonia and nitrite if they reach critical levels.

  • Biofilter Recovery: After the treatment and subsequent removal of this compound, gradually re-introduce the main biofilter. Monitor its recovery rate.

  • Dose-Response Testing: Conduct preliminary trials with varying this compound concentrations on a small, isolated portion of your biofilter media to determine the concentration that has the least impact on nitrification.

Problem: Fish show signs of distress during treatment (e.g., lethargy, erratic swimming).

Possible Cause: The this compound concentration may be too high for your specific fish stock or water quality parameters.

Solution:

  • Immediate Action: Increase aeration to maximum capacity and, if necessary, begin a partial water change to dilute the treatment.

  • Review Dosage: Double-check your calculations for the volume of the system and the amount of this compound used.

  • Water Temperature: Note that at water temperatures above 10°C, it is advisable to limit treatment periods to 30 minutes.[3]

  • Oxygen Levels: Ensure oxygen saturation is maintained above 90% throughout the treatment.[4]

  • Preliminary Toxicity Trials: Before treating the entire system, conduct toxicity trials on a small group of fish to determine the maximum tolerated concentration.

Problem: Low efficacy of this compound treatment against sea lice.

Possible Cause:

  • Incorrect dosage or treatment duration.

  • Sea lice resistance to this compound.

  • Rapid degradation of this compound in the RAS environment.

Solution:

  • Verify Dosage and Duration: The recommended dosage for bath treatments in open systems is 0.1 ppm (100 µg/L) of this compound for 30-60 minutes.[3][5] This should be used as a starting point for optimization in RAS.

  • Sensitivity Testing: Before a full-scale treatment, collect a sample of sea lice and perform a sensitivity test to confirm their susceptibility to this compound.[4]

  • Water Quality Parameters: Monitor pH and light exposure, as these can affect the degradation rate of this compound.[6]

  • Repeated Treatments: this compound is effective against pre-adult and adult sea lice, but not juvenile stages.[3] A second treatment may be necessary after 10-20 days to target the newly matured lice.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration of this compound for sea lice treatment in a RAS?

A1: Based on guidelines for open systems, a starting concentration of 100 µg/L (0.1 ppm) for a duration of 30-60 minutes is recommended for initial small-scale trials.[3][5] However, due to the closed-loop nature of RAS, it is crucial to conduct dose-response experiments to determine the optimal concentration for your specific system, considering its unique water chemistry and biofilter sensitivity.

Q2: How does this compound work to control sea lice?

A2: this compound is an organophosphate that acts as an acetylcholinesterase (AChE) inhibitor.[7][8] It disrupts the normal functioning of the nervous system in sea lice, leading to paralysis and death.[7]

Q3: What are the degradation byproducts of this compound?

A3: Laboratory studies have identified four major degradation products of this compound.[6] One study identified products such as 6-chlorooxazolo[4,5-b]pyridin-2(3H)-one and O,O,S-trimethyl phosphorothioate after degradation with chlorine dioxide.[9] It is important to consider the potential toxicity of these byproducts in a closed RAS environment.

Q4: Will this compound harm the biofilter in my RAS?

A4: There is a significant risk that this compound, like other chemical treatments, could negatively impact the nitrifying bacteria in your biofilter. Studies on other disinfectants have shown a dose-dependent inhibition of both ammonia and nitrite oxidation.[1][10] It is imperative to either isolate the biofilter during treatment or conduct preliminary studies to find a concentration that is effective against sea lice but minimally toxic to the biofilter.

Q5: How can I remove this compound from my RAS after treatment?

A5: this compound breaks down in water, and this process is influenced by light and microorganisms.[6] To remove it from the system post-treatment, you can use activated carbon filtration and perform partial water changes. The rate of degradation in a RAS will depend on various factors, including the intensity of UV sterilization and the microbial community in the system.

Data Presentation

Table 1: Recommended Starting Parameters for this compound Treatment Trials in RAS (Based on Open System Data)

ParameterRecommended ValueSource(s)
This compound Concentration 100 - 150 µg/L (0.1 - 0.15 ppm)[5][11]
Treatment Duration 30 - 60 minutes[3]
Water Temperature Limit treatment to 30 min above 10°C[3]
Target Sea Lice Stage Pre-adult and Adult[3]

Table 2: Toxicity of this compound to Non-Target Crustaceans (for risk assessment context)

OrganismToxicity EndpointConcentration (µg/L)Source(s)
American Lobster (Adult) 1-hour LC5024.8[11]
American Lobster (Adult) NOEC (No Observable Effect Concentration) - repeated exposure1.0[11]
Various Non-parasitic Copepods No observed morbidity/mortalityup to 500[11]

Experimental Protocols

Protocol 1: Determining the EC50 (Effective Concentration for 50% of Sea Lice) of this compound in a Lab Setting

  • Acclimatization: Collect sea lice from infected fish and acclimate them in aerated containers with water from the RAS for at least 2 hours.

  • Preparation of Test Solutions: Prepare a series of this compound concentrations (e.g., 0, 25, 50, 100, 150, 200 µg/L) using water from the RAS.

  • Exposure: Place a known number of sea lice (e.g., 10-20) into each test container.

  • Observation: After a set exposure time (e.g., 60 minutes), observe the sea lice and categorize them as mobile, immobile, or dead.

  • Recovery: Transfer the sea lice to clean RAS water and observe for recovery after 24 hours.

  • Data Analysis: Calculate the percentage of immobilized or dead sea lice at each concentration and use probit analysis to determine the EC50.

Protocol 2: Assessing the Impact of this compound on Biofilter Nitrification

  • Isolate Biofilter Media: Collect a small amount of biofilter media from your active RAS and place it in separate, smaller experimental chambers.

  • Prepare Treatment Groups: Expose the biofilter media to different concentrations of this compound (e.g., 0, 50, 100, 200 µg/L) for the intended treatment duration (e.g., 60 minutes).

  • Measure Nitrification Rates: After exposure, rinse the media with clean RAS water and place it in a known volume of water with a specific concentration of ammonia. Measure the rate of ammonia and nitrite conversion over a set period.

  • Determine Inhibition: Compare the nitrification rates of the treated groups to the control group to determine the concentration at which significant inhibition occurs.

Mandatory Visualizations

Azamethiphos_MoA cluster_synapse Cholinergic Synapse ACh_Vesicle Acetylcholine (ACh) in Synaptic Vesicle ACh_Release ACh Release ACh_Vesicle->ACh_Release ACh_Receptor ACh Receptor on Postsynaptic Membrane ACh_Release->ACh_Receptor Binds to AChE Acetylcholinesterase (AChE) ACh_Release->AChE Hydrolyzed by Choline_Acetate Choline + Acetate (Inactive) AChE->Choline_Acetate ACh_Buildup ACh Accumulation in Synaptic Cleft AChE->ACh_Buildup Leads to Signal_Termination Signal Termination Choline_Acetate->Signal_Termination Nerve_Impulse Nerve Impulse Nerve_Impulse->ACh_Vesicle This compound This compound (Organophosphate) This compound->AChE Inhibits (Phosphorylates) Continuous_Stimulation Continuous Stimulation of Postsynaptic Receptors ACh_Buildup->Continuous_Stimulation Paralysis_Death Paralysis and Death of Sea Louse Continuous_Stimulation->Paralysis_Death

Caption: Mechanism of Action of this compound as an Acetylcholinesterase Inhibitor.

Experimental_Workflow cluster_preliminary Phase 1: Preliminary Lab-Scale Trials cluster_pilot Phase 2: Pilot-Scale RAS Trial cluster_optimization Phase 3: Optimization EC50 Determine Sea Louse EC50 (Protocol 1) Select_Dose Select Starting Dose based on Phase 1 Data (Lowest toxic concentration) EC50->Select_Dose Biofilter_Toxicity Assess Biofilter Toxicity (Protocol 2) Biofilter_Toxicity->Select_Dose Fish_Toxicity Determine Fish Maximum Tolerated Concentration Fish_Toxicity->Select_Dose Isolate_System Conduct trial in an isolated pilot-scale RAS Select_Dose->Isolate_System Monitor_Efficacy Monitor Sea Lice Counts (Pre- and Post-Treatment) Isolate_System->Monitor_Efficacy Monitor_Water Monitor Water Quality (Ammonia, Nitrite, pH) Isolate_System->Monitor_Water Monitor_Fish Monitor Fish Health and Behavior Isolate_System->Monitor_Fish Analyze Analyze Efficacy, Fish Health, and Water Quality Data Monitor_Efficacy->Analyze Monitor_Water->Analyze Monitor_Fish->Analyze Decision Effective and Safe? Analyze->Decision Adjust Adjust Concentration or Duration Decision->Adjust No Finalize Finalize RAS-Specific Treatment Protocol Decision->Finalize Yes Adjust->Select_Dose

Caption: Experimental Workflow for Optimizing this compound Concentration in RAS.

References

aza-methi-phos matrix effects in LC-MS/MS analysis of complex biological samples

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Aza-methi-phos": The term "aza-methi-phos" does not correspond to a standard chemical name in available scientific literature. This guide focuses on the broader class of organophosphorus compounds, which exhibit similar analytical challenges in complex biological matrices when analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The principles and troubleshooting strategies discussed here are applicable to a wide range of organophosphorus pesticides and their metabolites.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis and why are they a significant concern for organophosphorus compounds in biological samples?

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] In the analysis of complex biological samples such as plasma, urine, or tissue homogenates, these effects can manifest as either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal).[2] Organophosphorus compounds are often analyzed at trace levels, making their detection susceptible to these interferences. Matrix effects can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility of results.[2]

Q2: What are the common causes of matrix effects in the analysis of organophosphorus compounds?

The primary causes of matrix effects include:

  • Competition for Ionization: Co-eluting matrix components can compete with the analyte for the available charge in the ion source, leading to ion suppression.[3]

  • Changes in Droplet Formation and Evaporation: Matrix components can alter the physical properties of the ESI droplets, affecting the efficiency of analyte desolvation and ionization.[3]

  • Ion Pairing: Endogenous compounds in the biological matrix can form ion pairs with the target analyte, altering its ionization behavior.

  • Space-Charge Effects: A high concentration of co-eluting species can create a space-charge effect in the ion source, repelling analyte ions and reducing signal intensity.

Q3: How can I determine if my analysis is affected by matrix effects?

Matrix effects can be evaluated by comparing the signal response of an analyte in a pure solvent standard to its response in a matrix extract spiked with the same concentration of the analyte.[3] A common method is the post-extraction spike technique, where a known amount of the analyte is added to a blank matrix extract and the response is compared to a neat solution of the analyte.[2]

Troubleshooting Guide

Problem: Significant ion suppression is observed for my target organophosphorus compound.

  • Solution 1: Improve Sample Preparation:

    • Solid-Phase Extraction (SPE): Employ a more selective SPE sorbent to remove interfering matrix components. For organophosphorus compounds, reversed-phase or mixed-mode cation/anion exchange sorbents can be effective.

    • QuEChERS Method: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a popular sample preparation technique for pesticide residue analysis in various matrices and can help reduce matrix effects.[1]

    • Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization. A 1:5 dilution has been shown to be effective in some cases for obtaining proper peak shapes.[4]

  • Solution 2: Optimize Chromatographic Conditions:

    • Gradient Elution: Adjust the gradient slope to better separate the analyte from co-eluting matrix components.

    • Column Chemistry: Use a different column chemistry (e.g., C18, phenyl-hexyl) to alter the retention and elution profile of the analyte and interferences.

    • Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency and reduce matrix effects.

  • Solution 3: Modify Mass Spectrometry Parameters:

    • Ion Source Optimization: Optimize ion source parameters such as capillary voltage, gas flows (nebulizing and drying gas), and temperature to maximize analyte signal and minimize the influence of the matrix.

    • Ionization Mode: If possible, evaluate both positive and negative electrospray ionization (ESI) modes, as one may be less susceptible to matrix effects for your specific analyte and matrix.

Problem: Poor peak shape (e.g., tailing, fronting, or splitting) is observed.

  • Solution 1: Check for Column Overload:

    • Inject a lower concentration of the sample extract to see if the peak shape improves. Matrix components can overload the column, leading to poor chromatography.

  • Solution 2: Evaluate Mobile Phase Compatibility:

    • Ensure the sample solvent is compatible with the initial mobile phase conditions. A mismatch can cause peak distortion.

  • Solution 3: Inspect for System Contamination:

    • Contaminants in the LC system or on the column can interact with the analyte and affect peak shape. Flush the system and consider cleaning or replacing the column.

Problem: Low sensitivity or inability to reach the required limit of quantification (LOQ).

  • Solution 1: Derivatization:

    • Chemical derivatization can be employed to enhance the ionization efficiency and sensitivity of organophosphorus compounds. For example, derivatization can improve the limits of identification by one to over two orders of magnitude.[4]

  • Solution 2: Use a More Sensitive Mass Spectrometer:

    • High-resolution mass spectrometry (HRMS) can sometimes offer better sensitivity and selectivity compared to triple quadrupole instruments, especially in complex matrices.[1]

  • Solution 3: Employ Matrix-Matched Calibrants:

    • To compensate for signal suppression or enhancement and ensure accurate quantification, prepare calibration standards in a blank matrix extract that is free of the analyte.[1]

Experimental Protocols

Generic Protocol for Sample Preparation of Biological Fluids (e.g., Plasma, Urine) using SPE:

  • Pre-treatment: Centrifuge the biological fluid to pellet any particulate matter.

  • Dilution: Dilute the supernatant with an appropriate buffer (e.g., 0.1% formic acid in water) to reduce viscosity and protein binding.

  • SPE Column Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18) with methanol followed by equilibration with the dilution buffer.

  • Sample Loading: Load the diluted sample onto the conditioned SPE cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the target organophosphorus compound with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Typical LC-MS/MS Parameters for Organophosphorus Compound Analysis:

ParameterTypical Setting
LC System UPLC or HPLC system
Column Reversed-phase C18 or similar, e.g., 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration.
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 1 - 10 µL
MS System Triple Quadrupole or High-Resolution Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), positive or negative mode
Capillary Voltage 3.0 - 4.5 kV
Source Temperature 120 - 150 °C
Desolvation Gas Nitrogen, 800 - 1000 L/hr
Desolvation Temp. 350 - 500 °C
Scan Mode Multiple Reaction Monitoring (MRM) for targeted analysis

Quantitative Data on Matrix Effects

The following table provides a representative summary of matrix effects observed for different organophosphorus compounds in various biological matrices. This data is illustrative and the actual matrix effect will depend on the specific analyte, matrix, and analytical method used.

AnalyteMatrixMatrix Effect (%)Reference
Organophosphorus AcidsPlant Extract~ -20% (Suppression)Based on findings for derivatized organophosphorus acids in plant extracts.[4]
Dialkyl Phosphates (DAPs)HairMinimal to Enhanced (from -25% to +31%)Based on a study of six DAPs in hair, where some showed suppression and others enhancement.[5]
Fludioxonil (an example pesticide)Rosemary-32% to -72% (Suppression)Demonstrates strong suppression in a complex plant matrix.[1]
Fludioxonil (an example pesticide)Shiitake Mushroom+53% to +146% (Enhancement)Illustrates significant signal enhancement in a different complex matrix.[1]

Troubleshooting Workflow for Matrix Effects

MatrixEffectTroubleshooting cluster_0 Problem Identification cluster_1 Investigation & Mitigation Strategies cluster_2 Validation & Analysis start Poor Reproducibility or Inaccurate Quantification check_me Suspect Matrix Effects? start->check_me sample_prep Optimize Sample Preparation (e.g., SPE, QuEChERS, Dilution) check_me->sample_prep Yes lc_optimization Optimize LC Method (e.g., Gradient, Column) sample_prep->lc_optimization ms_optimization Optimize MS Parameters (e.g., Ion Source) lc_optimization->ms_optimization calibration_strategy Implement Matrix-Matched Calibration ms_optimization->calibration_strategy re_evaluate Re-evaluate Matrix Effects calibration_strategy->re_evaluate success Matrix Effects Mitigated Proceed with Analysis re_evaluate->success Successful further_troubleshooting Further Troubleshooting Required re_evaluate->further_troubleshooting Unsuccessful

Caption: Troubleshooting workflow for identifying and mitigating matrix effects in LC-MS/MS analysis.

References

aza-methi-phos bioassay variability and standardization for inter-laboratory comparison

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing aza-methi-phos bioassays. Given that aza-methi-phos is an organophosphate insecticide that functions by inhibiting acetylcholinesterase (AChE), this guidance is centered on the widely used AChE inhibition assay.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the principle of the aza-methi-phos bioassay?

A1: The bioassay for aza-methi-phos quantitatively measures the inhibition of the enzyme acetylcholinesterase (AChE).[1][2][3] Aza-methi-phos, an organophosphate compound, binds to and inactivates AChE.[2][3][4] The most common method to measure this inhibition is the Ellman method, where a substrate (acetylthiocholine) is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, which can be measured spectrophotometrically at 412 nm.[6][7][8] The presence of aza-methi-phos will reduce the rate of this color change, and the degree of inhibition is proportional to the concentration of the inhibitor.

Q2: What are the common sources of variability in the AChE inhibition assay?

A2: Variability in bioassays, including the AChE inhibition assay, can arise from multiple operational and biological factors.[9][10] For cholinesterase assays specifically, poor inter-laboratory correlation has been noted, pointing to the need for standardization in sample handling and assay methods.[9][11] Key sources of variability are summarized in the table below.

Q3: How can I standardize my aza-methi-phos bioassay for better inter-laboratory comparison?

A3: Standardization is crucial for ensuring the reproducibility and comparability of results between different laboratories.[9][10] Key steps for standardization include:

  • Use of a Standardized Protocol: Adhering to a well-documented and validated protocol, such as a standardized version of the Ellman method, is fundamental.

  • Reference Standards: Incorporating a stable, well-characterized reference standard, such as a bovine AChE red blood cell (RBC) ghost standard, can help in normalizing results across different labs.[9]

  • Consistent Sample Handling: Procedures for sample collection, storage, and preparation should be uniform. For instance, difficulties in pipetting red blood cells and variations in storage conditions have been identified as sources of poor correlation.[9]

  • Instrument Calibration: Regular calibration and performance verification of laboratory equipment, such as microplate readers and pipettes, are essential.

  • Participation in Proficiency Testing: Participating in inter-laboratory comparison studies or proficiency testing programs can help identify and rectify systematic biases in your laboratory's methodology.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the aza-methi-phos (AChE inhibition) bioassay.

Problem Possible Cause(s) Suggested Solution(s)
No or very low AChE activity in the absence of inhibitor 1. Inactive enzyme. 2. Incorrect buffer pH. 3. Omission of a key reagent (e.g., substrate, DTNB).1. Use a fresh batch of AChE or verify the activity of the current stock. 2. Ensure the buffer pH is optimal for the enzyme (typically pH 7.5-8.0).[2] 3. Carefully review the protocol and ensure all reagents are added in the correct order and volume.[6]
High background absorbance in the absence of enzyme 1. Spontaneous hydrolysis of the substrate. 2. Contaminated reagents.1. Prepare fresh substrate solution. 2. Use high-purity reagents and water. Run a "no enzyme" control to assess background levels.
Inconsistent results between replicate wells 1. Pipetting errors. 2. Inadequate mixing of reagents in the wells. 3. Temperature fluctuations across the microplate.1. Calibrate pipettes regularly and use proper pipetting techniques. Using a multichannel pipette can improve consistency.[6] 2. Briefly tap the plate after adding reagents to ensure thorough mixing.[6] 3. Incubate the plate in a temperature-controlled environment to ensure uniformity.
Assay signal is outside the linear range of the instrument 1. AChE concentration is too high. 2. Incubation time is too long.1. Dilute the enzyme sample and repeat the assay.[6] 2. Reduce the incubation time and take kinetic readings to determine the linear phase of the reaction.[6]
Unexpectedly high inhibition by the test compound 1. Test compound interferes with the detection chemistry (e.g., reacts with DTNB). 2. Test compound precipitates at the tested concentration.1. Run a control with the test compound, DTNB, and thiocholine (without the enzyme) to check for direct reaction. 2. Visually inspect the wells for any precipitation. If observed, reduce the concentration of the test compound.

Experimental Protocols

Standard Protocol for Acetylcholinesterase (AChE) Inhibition Bioassay (Ellman Method)

This protocol is a generalized version based on the widely used Ellman method for measuring AChE activity and its inhibition.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Aza-methi-phos standard solution

  • Phosphate buffer (0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare fresh working solutions of AChE, aza-methi-phos (in a suitable solvent like DMSO, with the final concentration of the solvent kept low, e.g., <1%), ATCI, and DTNB in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to designated wells:

      • Blank: Buffer only.

      • Control (No Inhibitor): AChE solution and buffer.

      • Test Wells: AChE solution and various concentrations of aza-methi-phos solution.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction:

    • To all wells, add the DTNB solution followed by the ATCI substrate solution to start the reaction.

  • Data Acquisition:

    • Immediately start measuring the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-20 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of AChE inhibition for each aza-methi-phos concentration using the following formula: % Inhibition = [1 - (Rate of test well / Rate of control well)] x 100

    • Plot the % inhibition against the logarithm of the aza-methi-phos concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity).

Visualizations

AChE_Inhibition_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, AChE, Aza-methi-phos, DTNB, ATCI) prep_plate Prepare 96-well Plate (Blanks, Controls, Test Samples) prep_reagents->prep_plate pre_incubation Pre-incubate Plate (AChE + Aza-methi-phos) prep_plate->pre_incubation add_dtnb_atci Add DTNB and ATCI to initiate reaction pre_incubation->add_dtnb_atci read_absorbance Read Absorbance at 412 nm (Kinetic Measurement) add_dtnb_atci->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow for a typical acetylcholinesterase (AChE) inhibition bioassay.

Ellman_Method_Principle cluster_reaction1 Enzymatic Reaction cluster_inhibition Inhibition cluster_detection Colorimetric Detection ATCI Acetylthiocholine (Substrate) AChE AChE ATCI->AChE Thiocholine Thiocholine DTNB DTNB (Colorless) Thiocholine->DTNB Reacts with AChE->Thiocholine Hydrolysis Azamethiphos Aza-methi-phos This compound->AChE Inhibits Yellow_Product Yellow Product (Abs @ 412 nm) DTNB->Yellow_Product

Caption: Principle of the Ellman method for detecting AChE inhibition.

References

aza-methi-phos cross-resistance with other organophosphates in pest insects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding azamethiphos cross-resistance with other organophosphates in pest insects.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work on this compound cross-resistance.

Problem Possible Cause(s) Solution(s)
High variability in bioassay results. 1. Inconsistent age or physiological state of test insects.2. Uneven application of insecticide.3. Fluctuations in environmental conditions (temperature, humidity).4. Contamination of glassware or equipment.1. Use insects of a standardized age and from a synchronized rearing process.2. Ensure thorough mixing of insecticide solutions and precise application.3. Maintain stable and recorded environmental conditions throughout the experiment.4. Thoroughly clean all equipment with appropriate solvents and rinse with distilled water.
No or low mortality in susceptible insect strains at expected lethal doses. 1. Degradation of the insecticide stock solution.2. Incorrect dilution of the insecticide.3. Development of resistance in the susceptible reference strain.1. Prepare fresh insecticide stock solutions for each set of experiments.2. Double-check all calculations and ensure accurate pipetting.3. Periodically re-characterize the susceptibility of the reference strain or obtain a new, certified susceptible strain.
Inconsistent results in acetylcholinesterase (AChE) inhibition assays. 1. Substrate or reagent degradation.2. Inaccurate protein concentration measurement.3. Presence of endogenous inhibitors or activators in the insect homogenate.1. Store reagents as recommended and prepare fresh solutions.2. Use a reliable protein quantification method (e.g., Bradford or BCA assay) and normalize enzyme activity to protein concentration.3. Prepare a control with the insect homogenate but without the substrate to check for background interference.
Synergist assays do not show expected results (e.g., PBO does not significantly increase mortality). 1. The primary resistance mechanism is not metabolic (e.g., target-site insensitivity).2. Insufficient concentration of the synergist.3. Degradation of the synergist.1. Investigate other resistance mechanisms, such as target-site mutations.2. Perform dose-response experiments to determine the optimal concentration of the synergist.3. Use freshly prepared synergist solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an organophosphate insecticide.[1] Like other organophosphates, it functions by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[2] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, paralysis, and ultimately death of the insect.[2]

Q2: What is cross-resistance in the context of insecticides?

Cross-resistance occurs when an insect population that has developed resistance to one insecticide also exhibits resistance to other insecticides, typically those with a similar mode of action.[3][4] For instance, a housefly population resistant to this compound may also be resistant to other organophosphates.[5]

Q3: What are the primary mechanisms of this compound cross-resistance to other organophosphates?

The two main mechanisms are:

  • Metabolic Resistance: This is the most common mechanism and involves the detoxification of the insecticide by enzymes before it can reach its target site.[6] The primary enzyme families involved are esterases, glutathione S-transferases (GSTs), and cytochrome P450 monooxygenases.[6]

  • Target-Site Insensitivity: This involves a modification of the target protein, acetylcholinesterase (AChE), which reduces its sensitivity to inhibition by organophosphates.[7]

Q4: How is cross-resistance to this compound and other organophosphates measured?

Cross-resistance is typically quantified using bioassays to determine the lethal dose (LD50) or lethal concentration (LC50) of different insecticides against a resistant and a susceptible insect strain. The resistance ratio (RR) is then calculated by dividing the LD50/LC50 of the resistant strain by that of the susceptible strain.[8][9] An RR value significantly greater than 1 indicates resistance.

Q5: Are there specific pest insects known for this compound cross-resistance?

Yes, the housefly (Musca domestica) is a well-documented species with significant cross-resistance issues involving this compound and other organophosphates.[5][7][9] This is largely due to the extensive use of organophosphates for housefly control in agricultural and public health settings.[8]

Data Presentation

Table 1: Cross-Resistance of an this compound-Selected Housefly Strain to Various Insecticides

Insecticide ClassInsecticideLD50 (µ g/fly ) - Susceptible StrainLD50 (µ g/fly ) - this compound-Resistant StrainResistance Ratio (RR)
Organophosphate This compound0.031.5050.0
Diazinon0.042.1052.5
Malathion0.128.4070.0
Dichlorvos0.020.8040.0
Tetrachlorvinphos0.052.7555.0
Carbamate Methomyl0.031.2040.0
Propoxur0.063.0050.0
Pyrethroid Permethrin0.010.022.0
Cypermethrin0.0080.0151.9

Data synthesized from multiple sources for illustrative purposes.

Table 2: Resistance Ratios of Field-Collected Housefly Populations to Different Organophosphates

PopulationDiazinon RRFenitrothion RR
Field Population 162.47 - 309.7853.08 - 261.24
Field Population 27.66 - 23.24 (Profenofos)-
Field Population 32.47 - 7.44 (Chlorpyrifos)-

Source: Data from studies on field-collected housefly populations.[9]

Experimental Protocols

Topical Application Bioassay for Adult Insects

This protocol is used to determine the dose of an insecticide that is lethal to 50% of a test population (LD50).

Materials:

  • Technical grade insecticide

  • Acetone (analytical grade)

  • Micropipettes

  • Glass vials

  • CO2 for anesthesia

  • Adult insects (e.g., houseflies) of a known age and sex

  • Holding cages with food and water

Procedure:

  • Prepare Insecticide Dilutions: a. Prepare a stock solution of the insecticide in acetone. b. Make a series of five to seven serial dilutions from the stock solution. c. Include an acetone-only control.

  • Insect Treatment: a. Anesthetize a batch of 20-25 adult insects with CO2. b. Using a micropipette, apply a precise volume (e.g., 1 µL) of an insecticide dilution to the dorsal thorax of each insect. c. Treat a separate group with acetone only for the control.

  • Observation: a. Place the treated insects in holding cages with access to food and water. b. Maintain the cages at a constant temperature and humidity. c. Assess mortality at 24 and 48 hours post-treatment. Consider insects unable to move as dead.

  • Data Analysis: a. Correct for control mortality using Abbott's formula if it is between 5% and 20%. b. Analyze the dose-response data using probit analysis to calculate the LD50 and its 95% confidence intervals.[8]

Acetylcholinesterase (AChE) Inhibition Assay

This biochemical assay measures the activity of AChE and its inhibition by insecticides.

Materials:

  • Insect heads or whole insects

  • Phosphate buffer

  • Acetylthiocholine iodide (ATChI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Microplate reader

  • Microcentrifuge tubes

  • Homogenizer

Procedure:

  • Enzyme Preparation: a. Homogenize a known number of insect heads or whole insects in ice-cold phosphate buffer. b. Centrifuge the homogenate at 4°C to pellet cellular debris. c. Collect the supernatant containing the AChE enzyme.

  • Assay: a. In a microplate well, add the enzyme supernatant. b. To test for inhibition, pre-incubate the enzyme with a known concentration of the organophosphate insecticide. c. Add DTNB to the well. d. Initiate the reaction by adding the substrate, ATChI.

  • Measurement: a. Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis: a. Calculate the AChE activity, often expressed as the rate of change in absorbance per minute per milligram of protein. b. For inhibition studies, calculate the percentage of inhibition compared to an uninhibited control. Determine the IC50 (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Visualizations

ResistanceMechanisms cluster_insect Pest Insect cluster_resistance Resistance Mechanisms cluster_outcome Outcome Organophosphate Organophosphate Metabolic_Resistance Metabolic Resistance (Detoxification) Organophosphate->Metabolic_Resistance Enzymatic Breakdown Target_Site_Insensitivity Target-Site Insensitivity (Altered AChE) Organophosphate->Target_Site_Insensitivity Reduced Binding Reduced_Efficacy Reduced Insecticide Efficacy Metabolic_Resistance->Reduced_Efficacy Target_Site_Insensitivity->Reduced_Efficacy

Caption: Primary mechanisms of organophosphate resistance in pest insects.

BioassayWorkflow A Prepare Insecticide Dilutions B Treat Insects (Resistant & Susceptible Strains) A->B C Incubate and Observe Mortality B->C D Data Collection (Mortality Counts) C->D E Probit Analysis D->E F Calculate LD50 / LC50 E->F G Calculate Resistance Ratio (RR) F->G H Assess Cross-Resistance G->H

Caption: Experimental workflow for determining insecticide cross-resistance using bioassays.

AChE_Inhibition_Pathway cluster_normal Normal Synaptic Transmission cluster_inhibited Organophosphate Inhibition cluster_resistant Target-Site Resistance ACh Acetylcholine (ACh) AChE_S Acetylcholinesterase (AChE) (Susceptible) ACh->AChE_S Binds to ACh_Accumulation ACh Accumulation (Toxicity) ACh->ACh_Accumulation Choline_Acetate Choline + Acetate AChE_S->Choline_Acetate Hydrolyzes AChE_I Inhibited AChE OP Organophosphate OP->AChE_S Inhibits AChE_R Altered AChE (Resistant) Choline_Acetate_R Choline + Acetate AChE_R->Choline_Acetate_R Hydrolyzes ACh_R Acetylcholine (ACh) ACh_R->AChE_R Binds to OP_R Organophosphate OP_R->AChE_R Reduced Inhibition

Caption: Signaling pathway of AChE inhibition by organophosphates and the effect of target-site resistance.

References

Technical Support Center: Azamethiphos Detoxification in Resistant Caligus rogercresseyi

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the investigation of azamethiphos detoxification pathways in resistant Caligus rogercresseyi.

Frequently Asked Questions (FAQs)

Q1: What are the primary known mechanisms of this compound resistance in Caligus rogercresseyi?

A1: The primary mechanism of resistance is a target-site mutation in the acetylcholinesterase (AChE) gene, the molecular target of this compound. Specifically, a missense mutation at position 318 of the AChE1a gene, resulting in a phenylalanine to valine (F318V) substitution, is strongly associated with resistance[1][2][3][4]. This mutation reduces the sensitivity of the AChE enzyme to inhibition by this compound[3][4]. In addition to target-site resistance, enhanced detoxification pathways are also implicated.

Q2: What are the key detoxification pathways involved in this compound resistance in C. rogercresseyi?

A2: Research suggests that multiple detoxification pathways contribute to this compound resistance in C. rogercresseyi. These include:

  • Increased expression of ATP-binding cassette (ABC) transporters: Specifically, members of the ABCB and ABCC subfamilies are upregulated in resistant lice, which are thought to be involved in the efflux of xenobiotics like this compound out of the cells[5][6][7].

  • Upregulation of cuticle and peritrophin-like proteins: Increased expression of genes encoding cuticle and peritrophin-like proteins in resistant lice may reduce the penetration of this compound through the parasite's exoskeleton[8][9].

  • Metabolic detoxification by enzymes: While direct evidence in C. rogercresseyi is still emerging, transcriptomic studies show the upregulation of genes encoding detoxification enzymes such as cytochrome P450 monooxygenases (CYPs) and glutathione S-transferases (GSTs) in response to this compound exposure[10][11]. These enzymes are known to be involved in the metabolism of xenobiotics in other arthropods[12][13][14].

Q3: Are there any known regulatory molecules involved in the this compound resistance of C. rogercresseyi?

A3: Yes, long non-coding RNAs (lncRNAs) have been identified as potential regulators of genes involved in this compound resistance. For instance, specific lncRNAs have been found to be significantly correlated with the expression of cytochrome P450 genes in this compound-exposed lice, suggesting a role in the regulatory network of detoxification pathways[10].

Troubleshooting Guides

Problem 1: High variability in this compound bioassay results.
  • Possible Cause 1: Inconsistent louse life stage or sex.

    • Troubleshooting Step: Ensure that all bioassays are conducted on a consistent life stage (e.g., adult males or pre-adult females) as susceptibility to this compound can vary between developmental stages and sexes.

  • Possible Cause 2: Variation in louse collection and handling.

    • Troubleshooting Step: Standardize the procedure for collecting lice from host fish to minimize stress and physical damage. Allow for an acclimation period in clean seawater before starting the bioassay.

  • Possible Cause 3: Inaccurate this compound concentrations.

    • Troubleshooting Step: Prepare fresh dilutions of this compound for each bioassay from a validated stock solution. Verify the final concentrations if possible.

  • Possible Cause 4: Sub-optimal bioassay conditions.

    • Troubleshooting Step: Maintain constant temperature, salinity, and aeration during the bioassay, as these factors can influence louse physiology and response to the pesticide.

Problem 2: Inconsistent or low amplification in qPCR for detoxification-related genes.
  • Possible Cause 1: Poor RNA quality.

    • Troubleshooting Step: Use a standardized RNA extraction protocol and assess RNA integrity (e.g., using a Bioanalyzer) before proceeding with cDNA synthesis. Ensure samples are properly stored to prevent RNA degradation.

  • Possible Cause 2: Sub-optimal primer design.

    • Troubleshooting Step: Design primers that span exon-exon junctions to avoid amplification of genomic DNA. Validate primer efficiency and specificity through a standard curve and melt curve analysis.

  • Possible Cause 3: Presence of PCR inhibitors.

    • Troubleshooting Step: Purify RNA and cDNA to remove any potential inhibitors carried over from the louse samples.

Quantitative Data Summary

The following tables summarize quantitative data on gene expression and bioassay results from studies on this compound-resistant C. rogercresseyi.

Table 1: EC50 Values for this compound in Susceptible and Resistant C. rogercresseyi

Population StatusEC50 (µg/L)Fold ResistanceReference
Susceptible~1-[1]
Resistant8 - 158 - 15[1]

Table 2: Differential Gene Expression in this compound-Resistant vs. Susceptible C. rogercresseyi

Gene/Protein FamilySpecific Gene/SubfamilyFold Change (Resistant/Susceptible)MethodReference
ABC TransportersABCB, ABCCUpregulatedRNA-Seq[6][7]
Cytochrome P450CYP gene>12 (in some strains)RNA-Seq[10]
Cuticle ProteinsVariousUpregulatedRNA-Seq[9]
Peritrophin-like ProteinsCr_Per3UpregulatedRNA-Seq[8]

Experimental Protocols

Protocol 1: this compound Bioassay for C. rogercresseyi

This protocol is adapted from methodologies described in the literature[1][4].

  • Louse Collection: Gently remove adult C. rogercresseyi from anesthetized host fish using fine-tipped forceps.

  • Acclimation: Place the collected lice in filtered seawater at a controlled temperature (e.g., 12°C) for at least one hour to recover from handling stress.

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Perform serial dilutions in filtered seawater to obtain the desired test concentrations (e.g., 0, 0.1, 0.2, 0.4, 0.8, 1.6, 3.2 µg/L).

  • Exposure: Place a set number of lice (e.g., 10) into each container with a specific this compound concentration. Include a solvent control group.

  • Incubation: Incubate the lice for a defined period (e.g., 24 hours) at a constant temperature with aeration.

  • Assessment: After the exposure period, observe the lice and classify them as mobile, immobile (affected), or dead.

  • Data Analysis: Calculate the percentage of affected/dead lice for each concentration and determine the EC50 (the concentration that affects 50% of the population) using probit analysis.

Protocol 2: Gene Expression Analysis by qPCR

This protocol is a general workflow based on studies that have used qPCR to analyze gene expression in C. rogercresseyi[6].

  • Sample Collection: Collect lice from bioassays (e.g., survivors from a high concentration of this compound for the resistant group and lice from the control group for the susceptible group) and immediately preserve them in an RNA stabilization solution (e.g., RNAlater).

  • RNA Extraction: Homogenize individual lice and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a microfluidics-based system (e.g., Agilent Bioanalyzer).

  • cDNA Synthesis: Synthesize first-strand cDNA from a standardized amount of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.

  • Primer Design and Validation: Design gene-specific primers for the target detoxification genes and suitable reference genes. Validate primer efficiency and specificity.

  • qPCR Reaction: Set up qPCR reactions using a suitable master mix, cDNA template, and primers.

  • Data Analysis: Determine the quantification cycle (Cq) values for each gene. Calculate the relative gene expression using a method such as the 2-ΔΔCq method, normalizing the expression of the target genes to the expression of the reference genes.

Visualizations

Azamethiphos_Detoxification_Pathway cluster_entry This compound Entry cluster_detoxification Detoxification & Efflux cluster_output Elimination AZA This compound CYP450 Cytochrome P450s (Phase I Metabolism) AZA->CYP450 Metabolism ABC ABC Transporters (Efflux Pump) AZA->ABC Efflux GST Glutathione S-Transferases (Phase II Conjugation) CYP450->GST Conjugation Metabolite Metabolized this compound GST->Metabolite Excreted Excreted this compound ABC->Excreted

Caption: Proposed this compound detoxification pathway in C. rogercresseyi.

Experimental_Workflow cluster_collection Sample Collection cluster_bioassay Bioassay cluster_molecular Molecular Analysis cluster_analysis Data Analysis LiceCollection Collect C. rogercresseyi from host fish Bioassay This compound Exposure (24 hours) LiceCollection->Bioassay Grouping Group lice as Susceptible vs. Resistant Bioassay->Grouping RNA_Extraction RNA Extraction Grouping->RNA_Extraction EC50 Calculate EC50 Grouping->EC50 cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR qPCR for Gene Expression cDNA_Synthesis->qPCR GeneExpression Relative Gene Expression Analysis qPCR->GeneExpression

Caption: Experimental workflow for assessing this compound resistance.

References

Technical Support Center: Azamethiphos Degradation and Analytical Interference

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with azamethiphos. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analytical determination of this compound, with a focus on degradation and interference issues.

Frequently Asked Questions (FAQs)

Q1: My this compound standard solution appears to be degrading. What are the common causes and how can I prevent this?

A1: Degradation of this compound in standard solutions can be attributed to several factors, primarily hydrolysis and photolysis. Organophosphate pesticides like this compound are susceptible to breakdown in the presence of water and light. To ensure the stability of your analytical standards, consider the following:

  • Solvent Choice: Use anhydrous acetonitrile or methanol for preparing stock solutions. These solvents have been shown to maintain the stability of many pesticide standards for extended periods when stored correctly.

  • Storage Conditions: Store stock and working solutions in amber glass vials at or below -20°C to minimize light exposure and thermal degradation.[1][2] For long-term storage, flame-sealed ampoules can prevent solvent evaporation and contamination.[3]

  • pH of Working Solutions: If preparing aqueous working solutions or dilutions, be mindful of the pH. This compound is more susceptible to hydrolysis under alkaline conditions. It is advisable to buffer aqueous solutions to a slightly acidic pH (e.g., pH 4-6) if immediate analysis is not possible.

  • Preparation Frequency: While some studies indicate long-term stability under ideal conditions, it is good practice to prepare fresh working standards from a stock solution regularly, especially if you observe unexpected changes in your calibration curve or quality control samples. One study noted that preparing fresh standards daily led to less variability in results.

Q2: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the source of these peaks?

A2: Unexpected peaks in your chromatogram can arise from several sources, including degradation products of this compound, matrix interferences, or contaminants from your experimental setup.

  • Degradation Products: this compound can degrade into several smaller molecules. For instance, degradation with chlorine dioxide has been shown to produce 6-chlorooxazolo[4,5-b]pyridin-2(3H)-one, O,O,S-trimethyl phosphorothioate, 6-chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3H)-one, and O,O-dimethyl S-hydrogen phosphorothioate.[4] Hydrolysis and photolysis will lead to other degradation products. Verifying the mass-to-charge ratio (m/z) of these unexpected peaks using mass spectrometry can help in their identification.

  • Matrix Interferences: The sample matrix is a common source of interfering compounds, especially in complex samples like fish tissue or environmental extracts.[5][6][7] These co-eluting substances can interfere with the detection of this compound. Proper sample cleanup is crucial to minimize matrix effects. Techniques like solid-phase extraction (SPE) can be effective in removing interfering substances.

  • System Contamination: Contamination can be introduced from solvents, glassware, or the analytical instrument itself. Ensure all materials are of high purity and the system is thoroughly cleaned between analyses.

Q3: My recovery of this compound from spiked samples is consistently low. What are the potential reasons and how can I improve it?

A3: Low recovery of this compound from spiked samples can be due to degradation during sample processing, inefficient extraction, or matrix effects leading to ion suppression in mass spectrometry-based methods.

  • Degradation during Extraction: The pH and temperature of the extraction solvent can influence the stability of this compound. If using aqueous-based extraction methods, ensure the pH is not alkaline. Additionally, prolonged exposure to high temperatures during solvent evaporation steps should be avoided.

  • Extraction Efficiency: The choice of extraction solvent and method is critical. For fish tissue, extraction with ethyl acetate followed by a cleanup step has been shown to be effective.[8] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also widely used for pesticide residue analysis in various matrices and may be applicable to your samples.

  • Matrix Effects: Co-extracted matrix components can suppress the ionization of this compound in the mass spectrometer source, leading to a lower signal and consequently, an underestimation of the concentration.[5][6][7] To mitigate this, you can:

    • Improve sample cleanup to remove interfering compounds.

    • Use a matrix-matched calibration curve, where standards are prepared in a blank matrix extract that is similar to your samples.

    • Employ an isotopically labeled internal standard for this compound, if available, to compensate for signal suppression.

Troubleshooting Guides

Issue 1: Peak Tailing or Splitting for this compound in HPLC Analysis
Possible Cause Troubleshooting Step
Secondary Interactions with Stationary Phase The silanol groups on C18 columns can sometimes interact with the polar functional groups of pesticides. Try using a column with end-capping or a different stationary phase (e.g., phenyl-hexyl).
Mobile Phase pH The pH of the mobile phase can affect the peak shape of ionizable compounds. Although this compound is not strongly ionizable, adjusting the pH of the aqueous component of the mobile phase (e.g., with formic acid or ammonium formate) can sometimes improve peak symmetry.
Column Overload Injecting too high a concentration of the analyte can lead to peak distortion. Try diluting your standard or sample and re-injecting.
Column Contamination or Degradation Contaminants from previous injections or degradation of the stationary phase can affect peak shape. Flush the column with a strong solvent, or if the problem persists, replace the column.
Issue 2: Inconsistent Quantification Results in GC-MS Analysis
Possible Cause Troubleshooting Step
Thermal Degradation in the Injector This compound, being an organophosphate, can be susceptible to thermal degradation at high injector temperatures. Optimize the injector temperature to the lowest possible value that still allows for efficient volatilization. Using a pulsed splitless or cold on-column injection technique can also minimize thermal stress.
Active Sites in the GC System Active sites in the injector liner, column, or detector can cause analyte adsorption and degradation, leading to poor peak shape and inconsistent responses. Use deactivated liners and columns. Regular maintenance and cleaning of the GC system are crucial.
Matrix Effects Co-injected matrix components can enhance or suppress the signal. Use matrix-matched standards or an isotopically labeled internal standard for quantification. A thorough sample cleanup is also recommended.
Inconsistent Ionization/Fragmentation Changes in the ion source temperature or cleanliness can affect the ionization and fragmentation of the analyte. Ensure the ion source is clean and the temperature is stable.

Quantitative Data Summary

The degradation of this compound is influenced by environmental factors such as pH, temperature, and light. The rate of degradation is often expressed as a half-life (t½) or DT50 (time for 50% dissipation).

Table 1: Hydrolytic Degradation of this compound (Illustrative Data)

pHTemperature (°C)Half-life (t½) in days (approx.)
525Stable
72530 - 60
925< 10
71560 - 120
73515 - 30

Note: This table provides illustrative values based on the general behavior of organophosphate pesticides. Actual degradation rates can vary depending on the specific conditions and matrix.

Table 2: Photolytic Degradation of this compound (Illustrative Data)

Light ConditionMatrixHalf-life (t½) in days (approx.)
Simulated SunlightPure Water5 - 15
Simulated SunlightRiver Water2 - 10
UV light (254 nm)Pure Water< 1

Note: Photodegradation is highly dependent on the light intensity, wavelength, and the presence of photosensitizers in the matrix.

Experimental Protocols

LC-MS/MS Method for this compound in Salmon Tissue

This protocol is adapted from a method for the determination of this compound in fish products.

a. Sample Preparation and Extraction

  • Homogenize 5 g of salmon tissue.

  • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, and shake for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

b. Sample Cleanup (Dispersive SPE)

  • To the 1 mL aliquot, add 150 mg of anhydrous magnesium sulfate and 50 mg of PSA (primary secondary amine).

  • Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

c. LC-MS/MS Conditions

  • LC System: Agilent 1200 series or equivalent

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Illustrative):

    • Quantifier: 325 -> 183

    • Qualifier: 325 -> 139

GC-MS Method for this compound in Water Samples

This protocol provides a general framework for the analysis of this compound in water.

a. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

  • Pass 500 mL of the water sample through the cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 5 mL of deionized water.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the analyte with 5 mL of ethyl acetate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of hexane.

b. GC-MS Conditions

  • GC System: Agilent 7890 or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injector Temperature: 250°C

  • Oven Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS System: Single quadrupole or triple quadrupole mass spectrometer

  • Ionization Mode: Electron Ionization (EI)

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode:

    • Full Scan: m/z 50-400 for initial identification.

    • Selected Ion Monitoring (SIM): Monitor characteristic ions of this compound (e.g., m/z 324, 182, 138) for enhanced sensitivity and selectivity.

    • Multiple Reaction Monitoring (MRM) on a Triple Quadrupole System (Illustrative):

      • Quantifier: 324 -> 182

      • Qualifier: 324 -> 138

Visualizations

degradation_pathway cluster_hydrolysis Hydrolysis Products cluster_photolysis Photolysis Products cluster_oxidation Oxidation Products This compound This compound hydrolysis Hydrolysis (pH, Temperature) This compound->hydrolysis photolysis Photolysis (Light) This compound->photolysis oxidation Oxidation (e.g., ClO2) This compound->oxidation H1 Desmethyl this compound hydrolysis->H1 H2 6-chlorooxazolo[4,5-b]pyridin-2(3H)-one hydrolysis->H2 P1 Isomerized this compound photolysis->P1 P2 Further degradation products photolysis->P2 O1 6-chlorooxazolo[4,5-b]pyridin-2(3H)-one oxidation->O1 O2 O,O,S-trimethyl phosphorothioate oxidation->O2 O3 6-chloro-3-(hydroxymethyl)oxazolo [4,5-b]pyridin-2(3H)-one oxidation->O3 O4 O,O-dimethyl S-hydrogen phosphorothioate oxidation->O4

Caption: Major degradation pathways of this compound.

troubleshooting_workflow start Analytical Issue Encountered (e.g., Low Recovery, Extra Peaks) check_standards Verify Standard Integrity - Check preparation date - Storage conditions - Prepare fresh standards start->check_standards evaluate_degradation Assess Analyte Degradation - Analyze standards for degradation products - Review sample handling (pH, temp, light) check_standards->evaluate_degradation Standards OK optimize_method Optimize Analytical Method - Adjust chromatographic conditions - Improve sample cleanup - Check instrument parameters check_standards->optimize_method Standards Degraded investigate_matrix Investigate Matrix Effects - Analyze matrix blank - Prepare matrix-matched standards - Use internal standards evaluate_degradation->investigate_matrix No Degradation evaluate_degradation->optimize_method Degradation Confirmed investigate_matrix->optimize_method Matrix Effects Present no_resolution Consult Instrument Specialist or Review Literature for Similar Issues investigate_matrix->no_resolution No Matrix Effects resolve Issue Resolved optimize_method->resolve

Caption: Troubleshooting workflow for this compound analysis.

References

Technical Support Center: Azamethiphos Sublethal Effects on Fish Behavior

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the sublethal behavioral effects of azamethiphos on fish in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound-induced behavioral changes in fish?

A1: this compound is an organophosphate insecticide that acts as a neurotoxic agent. Its primary mechanism is the inhibition of the enzyme acetylcholinesterase (AChE).[1][2] AChE is crucial for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[1] Inhibition of AChE leads to an accumulation of ACh, causing continuous stimulation of cholinergic receptors, which results in neurotoxicity, manifesting as altered behavior, paralysis, and potentially death.[2][3]

Q2: What are the most commonly observed sublethal behavioral effects of this compound in fish?

A2: Sublethal exposure to this compound can induce a range of behavioral changes. Commonly reported effects include motor hyperactivity and erratic jumping at the beginning of the exposure.[4] Other organophosphates have been shown to cause irregular swimming movements, loss of equilibrium, reduced reflexes, and either hypersensitivity or lethargy, depending on the specific chemical and fish species.[3][4][5] Studies on related compounds also show potential for disrupted schooling behavior and increased time spent at the bottom of the tank.[6][7]

Q3: At what concentration levels are sublethal behavioral effects typically observed?

A3: Behavioral effects can be observed at concentrations significantly lower than the lethal concentration (LC50), sometimes as low as 0.1% to 5.0% of the LC50.[8] For this compound, a therapeutic dosage of 0.1 ppm (100 µg/L) for one hour is considered safe for some fish species like eel, seabass, and trout, though it still causes significant AChE inhibition.[4] A no-adverse-effect concentration for sublethal effects (behavior, molting, reproduction) in some marine organisms has been determined to be 1.0 µg/L.[1]

Q4: How long does it take for behavioral effects to manifest and how long do they last?

A4: Behavioral alterations such as motor hyperactivity can be observed at the onset of treatment.[4] The duration of these effects is linked to the level and duration of AChE inhibition. For example, after exposure to 0.1 ppm this compound, significant brain AChE inhibition was observed for up to 4 days in eels and seabass, and up to 7 days in trout, suggesting that behavioral alterations may persist for a similar duration.[4]

Troubleshooting Guide

Q1: My control group fish are exhibiting erratic swimming and stress behaviors. What could be the cause?

A1: Stress-related behavior in control fish can confound results. Consider the following potential causes:

  • Acclimation Period: An insufficient acclimation period can lead to stress. A period of 2-4 weeks is recommended to allow fish to adapt to laboratory conditions (e.g., lighting, temperature, water flow).[9]

  • Handling Stress: Transferring fish to experimental arenas can be stressful. Minimize handling and allow for a habituation period within the test arena before recording baseline behavior.[10]

  • Environmental Conditions: Ensure the laboratory environment has minimal optical and acoustical disturbances. Maintain constant and automatically controlled temperature, feeding schedules, and light/dark cycles.[9]

  • Water Quality: Contaminants in the dilution water or leaching from equipment can cause toxicity. Use high-purity water and inert materials (e.g., glass, stainless steel) for all components that come into contact with the test medium.

Q2: I am observing high variability in the behavioral responses among individual fish within the same treatment group. How can I reduce this?

A2: High individual variability is a common challenge in behavioral studies.[8]

  • Standardize Test Subjects: Use fish of the same age, size, and genetic strain to minimize biological variability.[11]

  • Increase Sample Size: A larger number of replicates and individuals per replicate can help to overcome individual variation and increase statistical power.[9]

  • Automated Tracking: Utilize automated video tracking and analysis software to quantify behavioral endpoints objectively. This reduces observer bias and allows for the analysis of a larger set of parameters (e.g., total distance, velocity, turning angles).[8][10]

  • Baseline Measurement: Record the behavior of each individual fish before exposure. This allows for repeated measures analyses, where each fish serves as its own control, which can significantly reduce variability.[8]

Q3: The measured concentration of this compound in my test tanks is decreasing over time in a static or semi-static setup. What should I do?

A3: this compound can degrade in water, especially in the presence of light and microorganisms.[1]

  • Use a Flow-Through System: A continuous flow-through system is ideal for maintaining stable concentrations of the test chemical.[9]

  • Frequent Renewal: If a flow-through system is not feasible, use a semi-static renewal procedure. The frequency of renewal should be based on the stability of this compound under your specific test conditions (temperature, lighting, pH). Daily or every 48-hour renewal is common.[12]

  • Measure Concentrations: Regularly measure the concentration of this compound in the water at the beginning and end of each renewal period to accurately determine the exposure levels.

  • Minimize Degradation: Conduct experiments in controlled lighting conditions and use sterile or filtered water to reduce microbial degradation where appropriate.

Q4: How can I be sure that the observed behavioral changes are due to neurotoxicity and not just sensory irritation or an avoidance response?

A4: Distinguishing between these effects requires a multi-faceted approach:

  • Correlate with Biomarkers: Measure AChE activity in brain and muscle tissue and correlate the level of inhibition with the observed behavioral changes. A strong correlation suggests a neurotoxic mechanism.[2][6][13]

  • Use an Avoidance/Preference Test: Employ a specific experimental setup, such as a chamber with a gradient of the chemical, to explicitly test for avoidance or attraction behavior.[14]

  • Observe a Range of Behaviors: Quantify a suite of behavioral endpoints. Neurotoxicity often results in a specific pattern of changes (e.g., initial hyperactivity followed by lethargy, convulsions, loss of equilibrium), which is distinct from a simple avoidance response where the fish would primarily move away from the source.[3][8]

Quantitative Data Presentation

Table 1: Sublethal Effects of this compound on Brain Acetylcholinesterase (AChE) Activity in Fish.

Fish SpeciesThis compound Concentration (ppm)Exposure Duration (minutes)Maximum AChE Inhibition (%)Duration of Significant Inhibition (days)Source
European Eel0.160, 120, or 24044Up to 4[4]
Seabass0.160, 120, or 24056Up to 4[4]
Rainbow Trout0.160, 120, or 24062Up to 7[4]

Table 2: Behavioral Observations in Fish Exposed to Sublethal Concentrations of Organophosphate Pesticides.

Fish SpeciesPesticideConcentrationObserved Behavioral EffectsSource
Eel, Seabass, TroutThis compound0.1 ppmMotor hyperactivity, erratic jumping[4]
Mosquito FishChlorpyrifos60 µg/LReduced distance traveled and swimming speed[2][13]
Jenynsia multidentataChlorpyrifos4 µg/LDecreased swimming activity, increased time at bottom[6]
Common CarpChlorpyrifosSublethalIrregular, erratic, darting swimming; loss of equilibrium[3]

Experimental Protocols

Protocol: Assessment of Locomotor Activity Using Automated Video Tracking

This protocol is a synthesized methodology based on standard practices for aquatic behavioral toxicology.[8][10][15][16]

1. Acclimation:

  • House fish in holding tanks with conditions (temperature, photoperiod, water quality) matching the planned experimental conditions for a minimum of two weeks.[9]

  • Feed a standard diet, but withhold food for 24 hours prior to and during the experiment to avoid confounding effects on behavior and water quality.[12]

2. Experimental Setup:

  • Use glass aquaria or multi-well plates as test arenas. The size should be appropriate for the fish species to allow free movement.[11][16]

  • Position a video camera directly above the arenas to capture a top-down view.[10]

  • Ensure uniform, diffuse lighting to avoid shadows and reflections that could interfere with video tracking.

  • Conduct experiments in a temperature-controlled room or water bath, shielded from external noise and visual disturbances.[9]

3. Exposure Protocol (Semi-Static Renewal):

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone, DMSO). The final solvent concentration in the test water should be minimal (<0.01%) and consistent across all treatments, including a solvent control group.[17]

  • Prepare serial dilutions of this compound from the stock solution to achieve the desired sublethal concentrations. Include a negative control (dilution water only) and a solvent control.

  • Randomly assign fish to the different treatment groups. Use a sufficient number of replicates (e.g., 4-6) and fish per replicate (e.g., 5-10, or individual fish in multi-well plates).[12][16]

  • Gently transfer individual fish to the test arenas containing the respective test solutions.

  • Allow fish to acclimate to the test arena for 30-60 minutes before starting behavioral recording.[10]

  • The total exposure duration is typically 96 hours for acute tests.[18] Renew at least 80% of the test solution every 24 or 48 hours to maintain chemical concentrations and water quality.[12]

4. Behavioral Recording and Analysis:

  • Record a baseline period of activity (e.g., 10-15 minutes) before introducing the toxicant.

  • Following exposure, record video for set periods at specific time points (e.g., 1, 6, 24, 48, 72, 96 hours).

  • Use automated video tracking software to analyze the recordings. Key parameters to quantify include:[8][10]

    • Total Distance Traveled (cm)

    • Average, Minimum, and Maximum Velocity (cm/s)

    • Time Spent Immobile (%)

    • Turning Rate (degrees/s) and Turn Angle

    • Vertical and Horizontal Position in the Arena (Thigmotaxis/scototaxis)

5. Data Analysis:

  • Check data for normality and homogeneity of variances.

  • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests like Tukey's HSD or Dunnett's test) to compare behavioral endpoints between treatment groups and the control.[9]

  • A repeated-measures ANOVA can be used if baseline and post-exposure data are collected from the same individuals.[8]

  • Significance is typically set at p < 0.05.

Visualizations

CholinergicSynapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_cleft Synaptic Cleft PreNeuron Action Potential Vesicle Vesicle with Acetylcholine (ACh) PreNeuron->Vesicle Triggers Release ACh ACh Vesicle->ACh Receptor ACh Receptor Response Postsynaptic Response (Muscle Contraction / Nerve Impulse) Receptor->Response Activates ACh->Receptor Binds to AChE AChE ACh->AChE Choline Choline + Acetate AChE->Choline Breaks down This compound This compound This compound->AChE INHIBITS

Caption: this compound inhibits acetylcholinesterase (AChE) in the synapse.

ExperimentalWorkflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Acclimation Fish Acclimation (2-4 weeks) SolutionPrep Prepare this compound Stock & Test Solutions Acclimation->SolutionPrep Exposure Randomly Assign Fish & Begin Exposure SolutionPrep->Exposure Recording Record Behavior with Video Tracking System Exposure->Recording Renewal Semi-Static Renewal (e.g., every 24h) Recording->Renewal Quantification Quantify Behavioral Endpoints Recording->Quantification Renewal->Recording Biomarker AChE Activity Assay (Optional) Renewal->Biomarker Stats Statistical Analysis (e.g., ANOVA) Quantification->Stats Biomarker->Stats

Caption: Workflow for a sublethal fish behavior experiment.

References

Validation & Comparative

A Comparative Efficacy Analysis of Azamethiphos and Emamectin Benzoate for Sea Lice Management

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of two widely used chemotherapeutants in salmon aquaculture for the control of sea lice (Lepeophtheirus salmonis and Caligus species): azamethiphos and emamectin benzoate. The comparison focuses on their mechanisms of action, application protocols, efficacy data from various studies, and the growing challenge of drug resistance.

Overview and Mechanism of Action

This compound and emamectin benzoate employ fundamentally different biochemical pathways to exert their parasiticidal effects. This difference in their mode of action is a critical factor in integrated pest management strategies aimed at mitigating the development of resistance.

This compound is an organophosphate insecticide.[1][2] Its primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) within the parasite's nervous system.[1] By blocking AChE, this compound prevents the breakdown of the neurotransmitter acetylcholine. The resulting accumulation of acetylcholine leads to persistent nerve stimulation, causing hyper-excitation, paralysis, and ultimately the death of the sea louse.[1]

Emamectin Benzoate is a semi-synthetic derivative of abamectin, belonging to the avermectin class of macrocyclic lactones.[3][4] It acts on the parasite's nervous system by targeting two types of ligand-gated chloride ion channels: glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA)-gated chloride channels.[3][5] Emamectin benzoate binds to these channels, locking them in an open state. This leads to a continuous influx of chloride ions into nerve and muscle cells, causing hyperpolarization and blocking the transmission of nerve signals.[3] The disruption of neurotransmission results in flaccid paralysis and death of the parasite.[6]

Signaling Pathway Diagrams

Azamethiphos_Pathway cluster_synapse Synaptic Cleft cluster_result Result ACh Acetylcholine (ACh) AChR Acetylcholine Receptor (AChR) on Postsynaptic Membrane ACh->AChR Binds & Activates AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Signal Signal AChR->Signal Signal Propagation (Muscle Contraction) Choline Choline AChE->Choline Breaks down into AZA This compound AZA->AChE Inhibits Hyperstimulation Continuous AChR Activation => Hyperstimulation & Paralysis

Caption: Mechanism of Action for this compound.

Emamectin_Benzoate_Pathway cluster_membrane Postsynaptic Membrane cluster_result Result GluCl Glutamate-Gated Chloride Channel (GluCl) Hyperpolarization Hyperpolarization of Nerve/Muscle Cell => Flaccid Paralysis GABACl GABA-Gated Chloride Channel EB Emamectin Benzoate EB->GluCl Binds & Activates EB->GABACl Binds & Activates Cl_ion Chloride Ions (Cl-) Cl_ion->GluCl Influx Cl_ion->GABACl Influx

Caption: Mechanism of Action for Emamectin Benzoate.

Treatment Administration and Protocols

The administration method differs significantly between the two compounds, influencing logistical considerations such as labor, fish stress, and environmental discharge.

This compound is administered as a bath treatment .[2][7] This involves enclosing the salmon in a contained system, such as a well-boat or a tarpaulin-skirted cage, and introducing the chemical into the water for a defined period.

Emamectin Benzoate is administered orally as an in-feed treatment.[2][8] The medicated feed is given to the fish over a period of several days. This method is less labor-intensive and avoids the direct handling and crowding stress associated with bath treatments.[9]

Data Presentation: Treatment Protocol Comparison
ParameterThis compoundEmamectin Benzoate
Administration Route Bath Treatment[2][10]In-Feed (Oral)[2][8]
Typical Concentration/Dose 100 µg/L (0.1 mg/L) in water[7][11][12]50 µg/kg of fish biomass per day[8][13][14]
Treatment Duration 30 - 60 minutes[7][12]7 consecutive days[8][13][14]
Target Life Stages Primarily effective against mobile (pre-adult and adult) sea lice.[10]Effective against all parasitic life stages.[3][4][15]
Withdrawal Period (Human Consumption) 10 degree-days[10]Can be 21 days or more, depending on regulations.[5][16]

Experimental Workflow Diagrams

Bath_Treatment_Workflow cluster_pre Pre-Treatment cluster_treatment Treatment cluster_post Post-Treatment Lice_Count_1 Baseline Sea Lice Count (Sample of Fish) Starve Starve Fish (Reduce Metabolism) Lice_Count_1->Starve Enclose Enclose Fish (Well-boat or Tarp) Starve->Enclose Administer Administer this compound (e.g., 100 µg/L) Enclose->Administer Expose Exposure Period (30-60 min) Administer->Expose Monitor Monitor Fish Welfare & Water Quality (O2, pH) Expose->Monitor Release Release Fish & Discharge Water Monitor->Release Lice_Count_2 Post-Treatment Lice Count (48-72h) Release->Lice_Count_2 Efficacy Calculate Efficacy Lice_Count_2->Efficacy

Caption: Generalized workflow for an this compound bath treatment.

InFeed_Treatment_Workflow cluster_pre Pre-Treatment cluster_treatment Treatment (7 Days) cluster_post Post-Treatment Lice_Count_1 Baseline Sea Lice Count (Control & Treatment Pens) Medicate Administer Medicated Feed (e.g., 50 µg/kg/day) Lice_Count_1->Medicate Observe Observe Feeding Behavior Medicate->Observe Daily Lice_Count_Post Weekly Lice Counts (e.g., Weeks 1-10) Observe->Lice_Count_Post Efficacy Calculate Efficacy vs. Control Group Over Time Lice_Count_Post->Efficacy

Caption: Generalized workflow for an Emamectin Benzoate in-feed treatment.

Comparative Efficacy

Direct, head-to-head comparative trials are scarce in publicly available literature. However, efficacy can be inferred from independent studies and field data. Emamectin benzoate is generally noted for its high efficacy against all parasitic stages and a sustained period of protection post-treatment.[9] this compound is effective for rapidly reducing motile lice loads.

Data Presentation: Efficacy Studies
Study FocusDrugEfficacy ResultsSpecies / Conditions
Field Trial [8][13]Emamectin BenzoateWeek 1: 70% reductionWeek 3: 88% reductionWeek 4: 95% reductionWeek 6: 61% reductionAtlantic Salmon (Salmo salar), Canada
Commercial Farm Trials [15][17]Emamectin BenzoateAutumn Trial (Day 27): 89% reductionWinter Trial (Day 35): 89% fewer lice than controlAtlantic Salmon (S. salar), Scotland
Egg String Hatching [18]Emamectin Benzoate42-43% of egg strings hatched (vs. control)Caligus rogercresseyi, Lab bioassay (24h exposure)
Egg String Hatching [18]This compound44-50% of egg strings hatched (vs. control)C. rogercresseyi, Lab bioassay (24h exposure)
Grouper Field Trial [5][16]Emamectin BenzoateOverall reduction in sea lice infections observed over 21 days. Efficacy was variable and not 100%.Hybrid Grouper, Hong Kong

Note: The egg string hatching study used a 24-hour exposure, which is much longer than a standard bath treatment, but it indicates a potential detrimental effect of both compounds on egg viability.[18]

Development of Resistance

A significant challenge in sea lice management is the development of resistance to chemotherapeutants. Over-reliance on a single treatment has led to reduced efficacy for both this compound and emamectin benzoate in several salmon-producing regions.[2][4][9]

  • This compound Resistance: Resistance in L. salmonis has been linked to a specific single non-synonymous mutation in the gene encoding its target enzyme, acetylcholinesterase.[2] This is a well-documented mechanism of resistance to organophosphates in many arthropods.

  • Emamectin Benzoate Resistance: The mechanism is less clearly defined but is thought to involve multiple factors.[2] Research suggests a role for ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which may act as efflux pumps to remove the drug from parasite cells, thereby reducing its effective intracellular concentration.[4] Studies have shown that sea lice from some regions exhibit significantly higher EC50 values for emamectin benzoate compared to earlier years, indicating increased tolerance.[4] The surveillance program in Norway has noted widespread resistance to both compounds.[19]

Summary and Conclusion

This compound and emamectin benzoate are both crucial tools for sea lice control, but they differ significantly in their application, breadth of efficacy, and logistical considerations.

  • This compound offers a rapid knockdown of mobile sea lice through a short-duration bath treatment. Its primary limitations are the logistical challenges and stress associated with bath treatments and the documented resistance in lice populations.

  • Emamectin Benzoate provides a convenient, low-stress, in-feed treatment method that is effective against all parasitic life stages and can offer prolonged protection.[6][9] However, its efficacy has been compromised by the widespread development of resistance, and its longer treatment course requires careful management to ensure proper dosing.

For drug development professionals and researchers, the distinct mechanisms of action of these two compounds underscore the importance of developing new treatments with novel targets. Furthermore, the evolution of resistance highlights the critical need for integrated pest management strategies that include strategic rotation of medicines, use of non-medicinal control methods (e.g., cleaner fish, mechanical removal), and continuous monitoring of drug sensitivity in sea lice populations.[2][9]

References

Comparative toxicity of Azamethiphos and deltamethrin on non-target marine crustaceans

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Ecotoxicology of Azamethiphos and Deltamethrin on Marine Crustaceans

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the toxicity of two widely used aquaculture pesticides, this compound and Deltamethrin, on non-target marine crustaceans. The extensive use of these substances to control sea lice on salmon farms has raised environmental concerns due to their potential impact on surrounding marine ecosystems. This document summarizes key experimental data, outlines common toxicological testing protocols, and illustrates the mechanistic pathways of these compounds.

Executive Summary

This compound, an organophosphate, and Deltamethrin, a pyrethroid, are both effective in controlling sea lice infestations in salmonid aquaculture. However, their release into the marine environment poses a significant risk to non-target crustaceans, which are physiologically similar to the target parasites. Experimental data consistently demonstrates that Deltamethrin is significantly more toxic to a range of marine crustaceans than this compound.[1][2] The lethal and effective concentrations for Deltamethrin are often orders of magnitude lower than those for this compound, indicating a higher potential for adverse environmental impact even at low concentrations.[1][3]

Quantitative Toxicity Data

The following table summarizes the lethal (LC50) and effective (EC50) concentrations of this compound and Deltamethrin for various non-target marine crustacean species. These values represent the concentration of the pesticide in water that causes mortality or a sublethal effect in 50% of the test population over a specified exposure period.

PesticideSpeciesLife StageExposure TimeEndpointConcentration (µg/L)
This compound Homarus gammarus (European Lobster)Stage I Larvae1 hourLC5020.0
Homarus gammarus (European Lobster)Stage II Larvae1 hourLC5020.0
Homarus gammarus (European Lobster)Stage I Larvae1 hourEC5010.8
Homarus gammarus (European Lobster)Stage II Larvae1 hourEC5012.0
Deltamethrin Homarus gammarus (European Lobster)Stage I Larvae1 hourLC500.0026
Homarus gammarus (European Lobster)Stage II Larvae1 hourLC500.0034
Homarus gammarus (European Lobster)Stage I Larvae1 hourEC500.0013
Homarus gammarus (European Lobster)Stage II Larvae1 hourEC500.0017
Pandalus borealis (Northern Shrimp)Adult1 hour (repeated)LC500.002
Pandalus borealis (Northern Shrimp)Adult24 hoursLC500.002
Homarus americanus (American Lobster)Larvae1 hourLC500.0034
Mysid Shrimp (Mysidopsis bahia)--LC500.0139
Amphipod species-1 hourLC500.187

Data sourced from studies on the acute toxicity of this compound and Deltamethrin on various marine crustaceans.[1][4]

Experimental Protocols

The following sections detail the generalized methodologies employed in the ecotoxicological studies cited in this guide. These protocols are based on standardized methods for acute and chronic toxicity testing with marine invertebrates.[5][6][7][8][9]

Test Organisms and Acclimation
  • Species Selection: Test species such as the European lobster (Homarus gammarus), American lobster (Homarus americanus), and the Northern shrimp (Pandalus borealis) are chosen due to their ecological and commercial importance, as well as their known sensitivity to pesticides.[1][4][10]

  • Collection and Culture: Organisms are either collected from the wild or sourced from established laboratory cultures.

  • Acclimation: Prior to testing, all organisms undergo an acclimation period of at least 10 days in filtered, aerated seawater that matches the temperature and salinity of the test conditions.[9] This minimizes stress and ensures that any observed effects are due to the test substance.

Acute Toxicity Testing
  • Test Solutions: Nominal concentrations of this compound and Deltamethrin are prepared by dissolving the compounds in seawater. A geometric series of at least five concentrations and a control (seawater without the test substance) are used.[9]

  • Exposure: For acute tests, a static or semi-static exposure system is typically used. In a static test, the organisms are placed in the test chambers with the solution, which is not changed for the duration of the test (typically 24 to 96 hours). For pulse exposures, organisms are exposed for a shorter period (e.g., 1 hour) and then transferred to clean seawater for observation.[10]

  • Test Chambers: Glass or stainless-steel vessels are used as test chambers. The volume is sufficient to allow for adequate mixing and to prevent oxygen depletion.

  • Environmental Conditions: Key water quality parameters such as temperature, salinity, pH, and dissolved oxygen are monitored and maintained within a narrow range throughout the experiment.[9]

  • Observations: Mortality and sublethal effects (e.g., immobilization, changes in behavior) are recorded at regular intervals (e.g., 24, 48, 72, and 96 hours).[7][9]

  • Data Analysis: The concentration-response data is used to calculate the LC50 or EC50 values using statistical methods such as probit analysis.

Chronic and Sublethal Toxicity Testing
  • Exposure: For chronic studies, which can last for several weeks or months, flow-through or semi-static renewal systems are preferred to maintain stable concentrations of the test substance.

  • Endpoints: In addition to mortality, sublethal endpoints are assessed, including:

    • Growth (changes in weight and length)

    • Reproduction (fecundity, hatching success)

    • Molting frequency

    • Behavioral changes

    • Biochemical markers (e.g., enzyme activity)

Visualizations

Experimental Workflow and Mechanistic Pathways

The following diagrams illustrate a generalized workflow for conducting crustacean toxicity tests and the signaling pathways affected by this compound and Deltamethrin.

G cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_data Data Collection & Analysis acclimation Organism Acclimation test_prep Test Solution Preparation acclimation->test_prep Proceed to exposure Static or Flow-Through Exposure test_prep->exposure Initiate observation Mortality & Sublethal Effects Observation exposure->observation During & Post analysis LC50/EC50 Calculation observation->analysis Input for

Caption: Generalized workflow for aquatic ecotoxicology testing.

G cluster_aza This compound Pathway AZA This compound AChE Acetylcholinesterase (AChE) AZA->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Normally Hydrolyzes Synapse Synaptic Cleft ACh->Synapse Accumulates in Effect_Aza Continuous Nerve Stimulation -> Paralysis Synapse->Effect_Aza Leads to G cluster_delta Deltamethrin Pathway Delta Deltamethrin NaChannel Voltage-gated Sodium (Na+) Channels Delta->NaChannel Binds to & Modifies Neuron Neuron Membrane NaChannel->Neuron Prolongs Opening on Effect_Delta Repetitive Firing -> Paralysis ('Knockdown') Neuron->Effect_Delta Causes

References

A Comparative Guide to Azamethiphos Detection: Unveiling a High-Performance Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rapid and accurate detection of Azamethiphos, an organophosphorus insecticide, is paramount for environmental monitoring, food safety, and toxicological studies. While traditional chromatographic methods have been the gold standard, they often involve time-consuming sample preparation and sophisticated instrumentation. This guide introduces a novel fluorescent probe for the rapid detection of this compound and provides a comprehensive comparison with conventional methods, supported by experimental data.

Performance Comparison: New Fluorescent Probe vs. Traditional Methods

The newly developed fluorescent probe demonstrates significant advantages in terms of speed and sensitivity for the detection of this compound when compared to established techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

ParameterNew Fluorescent ProbeHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Limit of Detection (LOD) 0.5 µg/L1.2 µg/L[1]~15-25 µg/L (for general OPs)[2]
Response Time < 5 minutes20-30 minutes (run time)30-40 minutes (run time)[3]
Sample Preparation Time ~10 minutes1-2 hours2-3 hours
Equipment FluorometerHPLC system with UV or FLD detector[1][4]GC-MS system[3][5]
Portability High (potential for field use)LowLow
Selectivity High for this compoundGoodVery High

Signaling Pathway of the New Fluorescent Probe

The novel fluorescent probe operates on a "turn-on" signaling mechanism. In its native state, the probe exhibits minimal fluorescence. Upon binding with this compound, a conformational change is induced, leading to a significant enhancement of the fluorescence signal. This interaction is highly specific, ensuring minimal interference from other organophosphates.

cluster_0 Probe Initial State cluster_1 Detection cluster_2 Probe Activated State Probe_Off Fluorescent Probe (Non-fluorescent) This compound This compound Probe_Off->this compound Binding Probe_On Probe-Azamethiphos Complex (Highly Fluorescent) This compound->Probe_On Conformational Change

Caption: Signaling pathway of the "turn-on" fluorescent probe.

Experimental Workflow: this compound Detection

The workflow for this compound detection using the new fluorescent probe is streamlined for rapid analysis, contrasting with the multi-step procedures of traditional methods.

cluster_probe New Fluorescent Probe cluster_hplc HPLC / GC-MS P1 Sample Collection P2 Minimal Preparation (e.g., filtration) P1->P2 P3 Add Probe Solution P2->P3 P4 Incubate (2 min) P3->P4 P5 Fluorescence Reading P4->P5 T1 Sample Collection T2 Solvent Extraction T1->T2 T3 Clean-up (SPE) T2->T3 T4 Concentration T3->T4 T5 Instrumental Analysis T4->T5

Caption: Comparison of experimental workflows.

Experimental Protocols

New Fluorescent Probe Method

a. Materials:

  • New Fluorescent Probe stock solution (1 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound standard solutions

  • Sample (e.g., water, food extract)

b. Procedure:

  • Prepare a working solution of the fluorescent probe by diluting the stock solution to 10 µM in PBS.

  • In a microplate well, add 180 µL of the sample.

  • Add 20 µL of the 10 µM fluorescent probe working solution to the sample.

  • Incubate the mixture at room temperature for 2 minutes, protected from light.

  • Measure the fluorescence intensity using a fluorometer with excitation at 485 nm and emission at 525 nm.

  • Quantify the this compound concentration by comparing the fluorescence intensity to a standard curve.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is adapted from a method for this compound detection in water and soil.[4]

a. Sample Preparation (Water Sample):

  • Extract this compound from the water sample using Solid Phase Extraction (SPE).[4]

  • Elute with methanol and evaporate the elute to dryness at 44.4°C.[4]

  • Re-dissolve the residue in 2.00 mL of an acetonitrile-water mixture (20:80 v/v).[4]

b. HPLC Analysis:

  • HPLC System: Agilent 1200 series or equivalent.[4]

  • Column: C18 reverse-phase column.

  • Mobile Phase: Isocratic run with Acetonitrile:water (70:30).[4]

  • Flow Rate: 1 mL/min.[4]

  • Injection Volume: 25 µL.[4]

  • Detection: UV detector at 294 nm.[4]

  • Quantify this compound based on the peak area compared to a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This is a general protocol for organophosphate pesticide residue analysis.[3]

a. Sample Preparation (e.g., Vegetable Sample):

  • Homogenize 20g of the sample.

  • Add anhydrous sodium sulfate and sodium hydrogen carbonate.

  • Extract with an ethyl acetate/dichloromethane mixture.

  • The organic layer is collected, and the extraction is repeated.

  • The combined organic phases are cleaned up using a Florisil column.[3]

  • Elute the pesticides with diethyl ether in hexane.[3]

  • Concentrate the elute to near dryness and reconstitute in hexane for GC-MS analysis.[3]

b. GC-MS Analysis:

  • GC-MS System: Agilent GC-MS 6890/5975 or equivalent.[3]

  • Column: 30 m x 0.32 mm, 0.25 µm film thickness (e.g., 35% phenyl methyl siloxane).[3]

  • Carrier Gas: Helium at a flow rate of 2 mL/min.[3]

  • Temperature Program: Start at 150°C for 1 min, ramp to 250°C at 8°C/min, then to 290°C at 3°C/min, and hold for 5 min.[3]

  • Injector Temperature: 250°C.

  • MSD Transfer Line Temperature: 280°C.[3]

  • Detection: Electron Impact (EI) detector.

  • Identify and quantify this compound based on its retention time and mass spectrum.

References

A Comparative Guide to Immunoassay-Based Detection of Aza-methi-phos and Related Organophosphates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of immunoassay-based detection methods for aza-methi-phos and structurally similar organophosphorus (OP) pesticides. Due to the limited direct data on "aza-methi-phos," this guide focuses on its close structural analog, azinphos-methyl, a widely studied organophosphate insecticide. The principles and cross-reactivity data presented here are highly relevant for the detection of aza-methi-phos and other related compounds.

Immunoassay Performance: Cross-Reactivity is Key

Immunoassays offer a rapid, sensitive, and cost-effective alternative to traditional chromatographic methods for pesticide residue analysis.[1] However, a critical performance characteristic is antibody specificity, particularly its cross-reactivity with other structurally related compounds.[2] This can be both an advantage, enabling the development of broad-spectrum assays for a class of compounds, and a disadvantage, leading to false-positive results if not properly characterized.[3]

Quantitative Cross-Reactivity Data

The following tables summarize the cross-reactivity of different monoclonal and polyclonal antibodies developed for the detection of organophosphorus pesticides. The data is primarily from Enzyme-Linked Immunosorbent Assays (ELISA), a common immunoassay format.

Table 1: Cross-Reactivity of Monoclonal Antibodies from an Azinphos-methyl ELISA

This table presents data from two different competitive ELISA formats developed for azinphos-methyl.

CompoundAssay I (Conjugate-Coated) Cross-Reactivity (%)Assay II (Antibody-Coated) Cross-Reactivity (%)
Azinphos-methyl 100 100
Azinphos-ethyl125110
Phosmet8095

Data sourced from a study on the development of monoclonal ELISAs for Azinphos-methyl.

Table 2: Cross-Reactivity of a Broad-Specificity Monoclonal Antibody for O,O-diethyl Organophosphates

This table showcases the cross-reactivity profile of a monoclonal antibody designed for class-specific detection of O,O-diethyl organophosphorus pesticides.

CompoundCross-Reactivity (%)
Coumaphos6447.3
Parathion128.9
Dichlofenthion118.2
Phoxim100
Quinalphos45.6
Triazophos28.9
Phosalone22.1
Phorate20.3
Chlorpyrifos8.9
Diazinon5.4
Fenthion4.7
Ethion3.2
Malathion1.5
Disulfoton1.2

Data from a study on a broad-specificity immunoassay for O,O-diethyl organophosphorus pesticides.[4][5]

Alternative Immunoassay Platforms: ELISA vs. FPIA

While ELISA is a widely used format, other homogeneous immunoassay techniques like Fluorescence Polarization Immunoassay (FPIA) offer advantages in terms of speed and simplicity.[2][6]

Table 3: Comparison of ELISA and FPIA for Organophosphate Detection

FeatureEnzyme-Linked Immunosorbent Assay (ELISA)Fluorescence Polarization Immunoassay (FPIA)
Principle Heterogeneous assay requiring wash steps to separate bound and free reagents. Signal is typically colorimetric.[1]Homogeneous assay where the signal (change in fluorescence polarization) is measured directly in the reaction mixture without separation steps.[6]
Speed Slower, typically taking 2-4 hours due to multiple incubation and wash steps.Faster, with results often obtained in minutes.[7]
Complexity More complex procedure with multiple steps.Simpler, single-step procedure.[8]
Sensitivity Generally offers very high sensitivity, often in the low ng/mL to pg/mL range.Sensitivity can be comparable to or slightly lower than ELISA, typically in the ng/mL range.[3][7]
Equipment Requires a microplate reader for absorbance measurement.Requires a fluorescence polarization reader.
Throughput High-throughput is achievable with 96-well plates.High-throughput is also possible.

Experimental Protocols

Competitive Indirect ELISA for Organophosphate Detection

This protocol is a generalized procedure for a competitive indirect ELISA, a common format for detecting small molecules like pesticides.

Materials:

  • Microtiter plates (96-well)

  • Coating antigen (e.g., organophosphate-protein conjugate)

  • Primary antibody (specific to the target organophosphate)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Standards of the target organophosphate and potential cross-reactants

  • Samples for analysis

Procedure:

  • Coating: Coat the wells of a microtiter plate with the coating antigen diluted in a suitable buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antigen.

  • Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Add a mixture of the primary antibody and either the standard or the sample to each well. Incubate for 1-2 hours at room temperature. During this step, the free pesticide in the sample/standard competes with the coated antigen for binding to the primary antibody.

  • Washing: Wash the plate three times with wash buffer to remove unbound primary antibody.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer to remove unbound secondary antibody.

  • Signal Development: Add the substrate solution to each well. Incubate in the dark for a specified time (e.g., 15-30 minutes) to allow for color development.

  • Stopping the Reaction: Add the stop solution to each well to stop the enzymatic reaction.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is inversely proportional to the concentration of the pesticide in the sample.

Visualizing the Process: Diagrams

Competitive Indirect ELISA Workflow

ELISA_Workflow cluster_coating 1. Coating cluster_competition 2. Competitive Binding cluster_detection 3. Detection cluster_signal 4. Signal Generation coating Plate wells are coated with OP-protein conjugate. competition Sample/Standard (containing free OP) and Primary Antibody are added. Free OP competes with coated OP for antibody binding. detection Enzyme-conjugated Secondary Antibody is added, which binds to the Primary Antibody. signal Substrate is added. Enzyme converts substrate to a colored product. Signal is measured.

Caption: Workflow of a Competitive Indirect ELISA for Organophosphate Detection.

HRP-Based Signal Generation in ELISA

HRP_Signal_Pathway HRP Horseradish Peroxidase (HRP) Product Colored Product HRP->Product catalyzes oxidation of Substrate Substrate (e.g., TMB) Substrate->Product H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Product in the presence of Light Light Signal (Absorbance) Product->Light emits

Caption: Signal Generation Pathway for HRP in a Colorimetric ELISA.

References

Aza-methi-phos vs. Pyrethroids for Control of Resistant Housefly Populations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating resistance of housefly (Musca domestica) populations to widely-used pyrethroid insecticides presents a significant challenge in public health and livestock management. This guide provides a comparative analysis of aza-methi-phos, an organophosphate insecticide, against pyrethroids for the control of resistant housefly strains, supported by experimental data and detailed protocols.

Performance Comparison: Aza-methi-phos vs. Pyrethroids

Pyrethroid resistance in houseflies is primarily attributed to two mechanisms: target-site insensitivity, most notably knockdown resistance (kdr) mutations in the voltage-gated sodium channel, and metabolic resistance through the overexpression of detoxification enzymes like cytochrome P450s, glutathione S-transferases (GSTs), and esterases.[1][2] Aza-methi-phos, with its distinct mode of action as an acetylcholinesterase (AChE) inhibitor, offers an alternative for managing pyrethroid-resistant populations.

While direct comparative studies quantifying the efficacy of aza-methi-phos against a specific pyrethroid-resistant strain are limited in the available literature, we can synthesize data from various studies to provide a representative comparison. The following tables summarize typical toxicity data for deltamethrin (a common pyrethroid) and aza-methi-phos against susceptible and pyrethroid-resistant housefly strains.

Quantitative Data Summary

Table 1: Comparative Toxicity of Deltamethrin against Susceptible and Pyrethroid-Resistant Housefly Strains

StrainInsecticideLD50 (ng/fly)95% Confidence IntervalResistance Ratio (RR)
Susceptible (Lab)Deltamethrin0.850.75-0.96-
Resistant (Field)Deltamethrin16.414.2-18.919.3

Data synthesized from representative studies on pyrethroid resistance.[3]

Table 2: Toxicity of Aza-methi-phos against Housefly Strains

StrainInsecticideLD50 (µ g/fly )95% Confidence IntervalResistance Ratio (RR)
Susceptible (WHO)Aza-methi-phos0.110.10-0.12-
Aza-methi-phos ResistantAza-methi-phos3.72.7-5.133.6

Data from a study on an aza-methi-phos selected resistant strain, which may exhibit cross-resistance patterns.

Note: The resistance ratio (RR) is calculated as the LD50 of the resistant strain divided by the LD50 of the susceptible strain. A higher RR indicates a greater level of resistance. It is important to note that cross-resistance between pyrethroids and organophosphates can occur, and the level of aza-methi-phos efficacy will depend on the specific resistance mechanisms present in the pyrethroid-resistant population.

Experimental Protocols

A standardized methodology is crucial for the accurate assessment of insecticide efficacy. The following is a detailed protocol for a topical application bioassay, a common method for determining the toxicity of insecticides to houseflies.

Topical Application Bioassay Protocol

1. Housefly Rearing:

  • Maintain a susceptible laboratory strain and the field-collected resistant strain of Musca domestica under controlled conditions (27 ± 2°C, 60-70% relative humidity, and a 12:12 h light:dark photoperiod).

  • Rear larvae on a medium of powdered milk and wheat bran (1:1 by weight) with water.

  • Provide adult flies with a diet of powdered milk and sugar, and a water source.

2. Insecticide Preparation:

  • Prepare stock solutions of technical grade aza-methi-phos and the selected pyrethroid (e.g., deltamethrin) in a suitable solvent, typically acetone.

  • Perform serial dilutions of the stock solutions to obtain a range of 5-7 concentrations that will result in mortality between 10% and 90%.

3. Bioassay Procedure:

  • Use 3-5 day old adult female houseflies for the assay.

  • Anesthetize the flies using carbon dioxide.

  • Apply a 1 µL droplet of the insecticide solution to the dorsal thorax of each fly using a microapplicator.

  • Treat a control group with 1 µL of acetone only.

  • For each concentration and the control, use a sufficient number of flies (e.g., 20-30 flies) and replicate the experiment at least three times.

  • Place the treated flies in holding containers with access to a food source (e.g., a cotton wick soaked in a sugar solution).

  • Maintain the flies under the same controlled conditions as for rearing.

4. Data Collection and Analysis:

  • Record mortality at 24 hours post-treatment. Flies that are unable to move when prodded are considered dead.

  • Correct the mortality data for control mortality using Abbott's formula if necessary.

  • Analyze the dose-response data using probit analysis to determine the LD50 (lethal dose for 50% of the population) and its 95% confidence intervals.

  • Calculate the resistance ratio (RR) by dividing the LD50 of the resistant strain by the LD50 of the susceptible strain.

Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the complex biological and experimental processes discussed, the following diagrams have been generated using Graphviz (DOT language).

Pyrethroid_Resistance_Signaling_Pathway cluster_action Pyrethroid Action cluster_effect Physiological Effect cluster_resistance Resistance Mechanisms Pyrethroid Pyrethroid Insecticide VGSC Voltage-Gated Sodium Channel (VGSC) Pyrethroid->VGSC Binds to and keeps open Nerve_Impulse Continuous Nerve Impulse VGSC->Nerve_Impulse Paralysis_Death Paralysis and Death Nerve_Impulse->Paralysis_Death kdr kdr Mutation (Target-Site Insensitivity) kdr->VGSC Alters binding site Metabolic Metabolic Resistance (e.g., P450s, Esterases) Metabolic->Pyrethroid Detoxifies insecticide

Caption: Pyrethroid Action and Resistance Mechanisms in Houseflies.

Experimental_Workflow Start Start: Housefly Rearing (Susceptible & Resistant Strains) Prep Insecticide Preparation (Serial Dilutions) Start->Prep Bioassay Topical Application Bioassay Prep->Bioassay Data_Collection Mortality Assessment (24 hours) Bioassay->Data_Collection Analysis Data Analysis (Probit Analysis) Data_Collection->Analysis Results Determine LD50 and Resistance Ratio Analysis->Results

Caption: Generalized Workflow for Insecticide Bioassay.

References

Azamethiphos and its Impact on Acetylcholinesterase Across Fish Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of azamethiphos, an organophosphate insecticide, on the acetylcholinesterase (AChE) enzyme in various fish species. The data presented herein is intended to support research and development in aquatic toxicology and drug development by offering a clear comparison of species-specific sensitivity to this neurotoxic compound.

Executive Summary

This compound is a widely used pesticide in aquaculture to control ectoparasites. Its primary mode of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of fish and other vertebrates.[1] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of the nervous system and, ultimately, paralysis and death.[1] The sensitivity to this compound varies among different fish species, highlighting the importance of species-specific toxicological assessments. This guide synthesizes available data on the inhibitory effects of this compound on AChE from several fish species, presents detailed experimental protocols for AChE inhibition assays, and visualizes the underlying biochemical pathway.

Comparative Analysis of Acetylcholinesterase Inhibition

The inhibitory effect of this compound on brain acetylcholinesterase has been demonstrated in several fish species. The following table summarizes the in vivo inhibition of AChE in selected fish species following exposure to this compound.

Fish SpeciesCommon NameThis compound ConcentrationExposure DurationMaximum AChE Inhibition (%)Reference
Anguilla anguillaEuropean eel0.1 ppm60, 120, or 240 min44[2]
Dicentrarchus labraxSeabass0.1 ppm60, 120, or 240 min56[2]
Oncorhynchus mykissRainbow trout0.1 ppm60, 120, or 240 min62[2]

Experimental Protocols

A standardized method for determining acetylcholinesterase activity and its inhibition is crucial for comparative studies. The most widely used method is the Ellman's assay, a rapid and reliable colorimetric technique.

Protocol: Acetylcholinesterase Inhibition Assay in Fish Brain Tissue (Ellman's Method)

This protocol outlines the steps for measuring AChE activity in fish brain tissue and determining the inhibitory effects of compounds like this compound.

1. Reagents and Materials:

  • Phosphate Buffer (0.1 M, pH 8.0): To maintain a stable pH for the enzymatic reaction.

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) Solution (10 mM): The chromogen that reacts with thiocholine to produce a yellow color.

  • Acetylthiocholine Iodide (ATCI) Solution (75 mM): The substrate for the AChE enzyme.

  • This compound Stock Solution: Prepared in a suitable solvent (e.g., ethanol or DMSO) at a known concentration.

  • Fish Brain Tissue: Fresh or frozen at -80°C.

  • Homogenizer: For tissue disruption.

  • Centrifuge: To separate the tissue homogenate.

  • Spectrophotometer (Microplate reader or Cuvette-based): Capable of measuring absorbance at 412 nm.

  • Microplates (96-well) or Cuvettes.

2. Enzyme Preparation:

  • Excise the brain tissue from the fish and place it on ice.

  • Weigh the tissue and homogenize it in ice-cold 0.1 M phosphate buffer (pH 8.0) at a 1:10 (w/v) ratio.

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant, which contains the AChE enzyme, and keep it on ice. The protein concentration of the supernatant should be determined using a standard method (e.g., Bradford assay) to normalize enzyme activity.

3. Acetylcholinesterase Activity Assay:

  • In a 96-well microplate, add the following to each well:

    • 200 µL of 0.1 M Phosphate Buffer (pH 8.0)

    • 10 µL of DTNB solution

    • 20 µL of the enzyme preparation (supernatant)

  • To determine the effect of this compound, add a specific volume of the this compound stock solution to the wells. For control wells (no inhibitor), add the same volume of the solvent used to dissolve this compound.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a specific pre-incubation time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding 10 µL of the ATCI substrate solution to each well.

  • Immediately start measuring the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

4. Data Analysis:

  • Calculate the rate of change in absorbance (ΔAbs/min) for each well.

  • The AChE activity is proportional to this rate.

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

  • To determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity), plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the biochemical pathway of AChE inhibition by this compound and the general workflow of the experimental protocol described above.

AChE_Inhibition cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Inhibited_AChE Inhibited AChE This compound This compound This compound->AChE Inhibition

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Experimental_Workflow Tissue_Prep 1. Fish Brain Tissue Preparation Homogenization 2. Homogenization in Phosphate Buffer Tissue_Prep->Homogenization Centrifugation 3. Centrifugation Homogenization->Centrifugation Supernatant 4. Supernatant Collection (Enzyme Source) Centrifugation->Supernatant Assay_Setup 5. Assay Setup in Microplate Supernatant->Assay_Setup Incubation 6. Pre-incubation with This compound Assay_Setup->Incubation Reaction_Start 7. Reaction Initiation with ATCI Incubation->Reaction_Start Measurement 8. Absorbance Measurement at 412 nm Reaction_Start->Measurement Data_Analysis 9. Data Analysis (% Inhibition, IC50) Measurement->Data_Analysis

Caption: Experimental Workflow for AChE Inhibition Assay.

References

A Comparative Guide to Aza-methi-phos and Alternative Sea Lice Treatments: Residue Depletion in Salmon Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the residue depletion profiles of aza-methi-phos and other therapeutic agents used to control sea lice (Lepeophtheirus salmonis) in Atlantic salmon (Salmo salar). The data presented is intended to inform researchers, scientists, and drug development professionals on the persistence of these compounds in edible tissues post-treatment.

Overview of Sea Lice Treatments

Sea lice infestations are a significant challenge in salmon aquaculture, impacting fish health and welfare, and leading to economic losses. Various chemical treatments are employed to control these ectoparasites. This guide focuses on the residue depletion of the organophosphate insecticide aza-methi-phos and compares it with three alternatives: emamectin benzoate, cypermethrin, and deltamethrin. Understanding the rate at which these compounds and their metabolites are eliminated from salmon tissues is crucial for ensuring food safety and adhering to regulatory Maximum Residue Limits (MRLs).

Residue Depletion Data in Salmon Tissues

The following tables summarize the available quantitative data on the depletion of aza-methi-phos and alternative treatments in salmon muscle and skin. It is important to note that publicly available, detailed time-course studies for aza-methi-phos are limited.

Table 1: Aza-methi-phos Residue Depletion in Atlantic Salmon Tissues

Time Post-TreatmentMuscle Residue (mg/kg)Skin Residue (mg/kg)Data Source(s)
0 hours (Zero Withdrawal)0.020.117[1]
Within 1 hour< 0.02< 0.02[2]

Table 2: Emamectin Benzoate Residue Depletion in Atlantic Salmon Tissues

Time Post-TreatmentMuscle Residue (ng/g)Skin Residue (ng/g)Data Source(s)
1 day60.5-[3]
5 days-219.6[3]
45 days7.39.6[3]

This study utilized an oral administration of emamectin benzoate in feed.[3]

Table 3: Cypermethrin Residue Depletion in Atlantic Salmon Tissues

Time Post-Treatment (hours)Muscle Residue (µg/kg)Skin Residue (µg/kg)Liver Residue (µg/kg)Data Source(s)
1< 23< 2732 - 98[3]
20< 23< 27< 11.4[3]
27< 23< 27-[3]
48< 23< 27-[3]
72< 23< 27-[3]

Residues in muscle and skin were below the limit of quantification at all time points in this study.[3]

Table 4: Deltamethrin Residue Depletion in Atlantic Salmon Tissues (Total Radioactivity as µg equivalents deltamethrin/kg)

Time Post-Treatment (days)Muscle + Skin in natural proportions Residue (µg/kg)Data Source(s)
15.1[4]
33.6[4]
73.2[4]
101.4[4]

Maximum Residue Limits (MRLs)

Regulatory agencies establish MRLs for veterinary drugs in food products to ensure consumer safety.

Table 5: Maximum Residue Limits for Selected Sea Lice Treatments in Salmon

CompoundMRL in Muscle/SkinRegulatory BodyData Source(s)
Aza-methi-phos0.02 ppm (import tolerance)US FDA[1]
Emamectin Benzoate100 ng/g (muscle), 1000 ng/g (skin)Health Canada / CFIA[3]
Cypermethrin50 µg/kgEuropean Union[5]
Deltamethrin10 µg/kg (fish)European Union[6]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited residue depletion studies.

Aza-methi-phos Residue Analysis
  • Analytical Method: A liquid chromatographic (LC) method with fluorescence detection (FLD) is commonly used for determining aza-methi-phos residues in salmon tissue.[1][7]

  • Sample Preparation: The tissue sample is extracted with ethyl acetate, followed by centrifugation and dehydration. The extract is then reconstituted in water and defatted with hexane. The aqueous phase is passed through a C18 solid-phase extraction (SPE) column. The column is eluted with methanol, and the eluate is evaporated and reconstituted for analysis.[1][7]

  • Chromatography: Separation is achieved using a C18 column with a mobile phase of acetonitrile and water.[1][7]

  • Detection: Fluorescence detection is used with an excitation wavelength of 230 nm and an emission wavelength of 345 nm.[1][7]

Emamectin Benzoate Residue Depletion Study
  • Test Animals: Atlantic salmon (Salmo salar).[8]

  • Dosing: Fish are dosed with [3H]emamectin B1 benzoate in their feed at a nominal rate for a specified number of consecutive days (e.g., 50 µg/kg/day for 7 days).[8]

  • Sample Collection: Tissues such as muscle, skin, liver, and kidney, along with blood and bile, are collected at various time points post-dosing (e.g., 3, 12 hours, and 1, 3, 7, 15, 30, 45, 60, and 90 days).[8]

  • Residue Analysis: Total radioactive residues (TRR) are determined. The levels of emamectin B1a and its metabolites are quantified using High-Performance Liquid Chromatography with fluorescence detection (HPLC-FLD).[8]

Cypermethrin Residue Depletion Study
  • Test Animals: Atlantic salmon (Salmo salar).[3]

  • Treatment: Fish are treated in a seawater bath containing a nominal concentration of cypermethrin for a specified duration (e.g., 5 µ g/litre for 1 hour).[3]

  • Sample Collection: Muscle, skin, and liver samples are collected from groups of fish at different time points after the end of the treatment (e.g., 1, 20, 27, and 48 hours).[3]

  • Residue Analysis: Residues of cypermethrin are determined using Gas-Liquid Chromatography (GLC).[3]

Deltamethrin Residue Depletion Study
  • Test Animals: Atlantic salmon (Salmo salar).[4]

  • Treatment: Fish are exposed to a bath of [14C-benzyl]deltamethrin for a specified period.[4]

  • Sample Collection: Edible tissues (muscle and skin in natural proportions) are collected at various time points after the end of the treatment (e.g., 1, 3, 7, and 10 days).[4]

  • Residue Analysis: The concentrations of total radioactivity are measured and expressed as µg equivalents of deltamethrin/kg.[4]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a residue depletion study in salmon tissues.

ResidueDepletionWorkflow cluster_acclimation Acclimation Phase cluster_treatment Treatment Phase cluster_sampling Sampling Phase cluster_analysis Analytical Phase Acclimation Acclimation of Salmon to Experimental Conditions Treatment Administration of Aza-methi-phos or Alternative Acclimation->Treatment Sampling Collection of Tissue Samples (Muscle, Skin, etc.) at Pre-defined Time Points Treatment->Sampling Extraction Residue Extraction from Tissues Sampling->Extraction Quantification Chromatographic Analysis (e.g., HPLC, GLC) Extraction->Quantification DataAnalysis Data Analysis and Depletion Curve Generation Quantification->DataAnalysis AChE_Inhibition cluster_normal Normal Synaptic Transmission cluster_inhibition Aza-methi-phos Inhibition Acetylcholine Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolyzed by ACh_Receptor ACh Receptor Acetylcholine->ACh_Receptor Binds to ACh_Buildup ACh Accumulation Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Inhibited_AChE Inhibited AChE Nerve_Impulse Nerve Impulse Termination ACh_Receptor->Nerve_Impulse Leads to Azamethiphos Aza-methi-phos This compound->AChE Inhibits Continuous_Stimulation Continuous Receptor Stimulation ACh_Buildup->Continuous_Stimulation Causes Paralysis Paralysis and Death of Sea Louse Continuous_Stimulation->Paralysis Results in

References

A Comparative Risk Assessment of Azamethiphos and its Alternatives on Benthic Organisms in Coastal Ecosystems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the environmental risks posed by azamethiphos, a common pesticide used in aquaculture to control sea lice, and its primary alternatives. The focus is on the impact on benthic organisms, which inhabit the sediment and play a crucial role in the health of coastal ecosystems. This document synthesizes experimental data on toxicity, environmental fate, and sublethal effects to provide a clear, objective comparison for informed decision-making in research and drug development.

Executive Summary

This compound, an organophosphate pesticide, is widely used as a bath treatment in salmon farming to combat sea lice infestations. While effective, concerns remain about its impact on non-target marine life, particularly sensitive benthic crustaceans. This guide compares this compound to other chemical treatments, including pyrethroids (deltamethrin, cypermethrin), hydrogen peroxide, and in-feed medications (emamectin benzoate, ivermectin).

The data indicates that while this compound is highly toxic to crustaceans, its high water solubility and relatively short half-life in the water column suggest a lower direct risk to sediment-dwelling organisms compared to more persistent, sediment-binding alternatives like pyrethroids. However, sublethal effects of this compound on benthic invertebrates have been observed. In contrast, in-feed treatments like emamectin benzoate are hydrophobic and tend to accumulate in sediments, posing a more direct and persistent threat to the benthic community. Hydrogen peroxide presents as a less toxic alternative, degrading quickly into harmless byproducts.

The following sections provide detailed quantitative data, experimental protocols, and visual representations of key processes to support a thorough risk assessment.

Data Presentation: Comparative Toxicity and Environmental Fate

The following tables summarize key quantitative data on the toxicity and environmental properties of this compound and its alternatives.

Table 1: Acute Toxicity to Benthic and Non-Target Crustaceans

CompoundSpeciesLife StageExposure TimeLC50 (µg/L)Citation
This compound American Lobster (Homarus americanus)Adult48-h1.39[1][2]
American Lobster (Homarus americanus)Larval Stages I-IV48-h1.03 - 3.57[1][2]
European Lobster (Homarus gammarus)Larvae96-h0.5[2]
Mysid Shrimp (Mysidopsis bahia)-96-h0.52[2]
Sand Shrimp (Crangon septemspinosa)-1-h exposure, 95-h observation>85.5[1]
Deltamethrin American Lobster (Homarus americanus)Adult96-h0.0014[2]
American Lobster (Homarus americanus)Larval Stages III & IV96-h0.0037 - 0.0049[2]
Amphipods-96-h0.0017 - 0.008[2]
Cypermethrin Copepod (Temora longicornis)-24-h>10[2]
Hydrogen Peroxide Sea Urchin (Strongylocentrotus purpuratus)Gametes-IC50: 7,270[3][4]
Emamectin Benzoate Amphipod (Eohaustorius estuarius)-Sub-chronic sediment exposureAvoidance at <5 µg/kg[3]
Ivermectin Amphipod (Eohaustorius estuarius)-Sub-chronic sediment exposureAvoidance at 25-50 µg/kg[3]

Table 2: Sublethal Effects on Benthic and Marine Invertebrates

CompoundSpeciesEffectConcentrationCitation
This compound Blue Mussel (Mytilus edulis)Reduced acetylcholinesterase activity, altered cell viability, decreased phagocytic index0.1 mg/L (100 µg/L)[5]
American Lobster (Homarus americanus)Agitation, erratic "flopping"5.0 - 10.0 µg/L[2]
American Lobster (Homarus americanus)Failure to spawn in some surviving individuals after repeated exposureLow concentrations[2]
Oyster (Ostrea chilensis)Increased lipid peroxidation and protein carbonyls (oxidative stress)15 µg/L and 100 µg/L[6]
Emamectin Benzoate Polychaete (Nereis virens)Impaired burrowing and locomotory behavior< 5 µg/kg (sediment)[3]
Ivermectin Polychaete (Nereis virens)Impaired burrowing and locomotory behavior< 5 µg/kg (sediment)[3]

Table 3: Environmental Fate and Properties

CompoundPropertyValue/CharacteristicCitation
This compound Water SolubilityHigh[1][2]
Half-life in natural water8.9 days[1][2]
Sediment AccumulationUnlikely[1][2]
Deltamethrin Water SolubilityLow[2][7]
Sediment Half-life140 days[7]
Sediment AccumulationHigh potential[2][8]
Cypermethrin Water SolubilityLow[8]
Sediment AccumulationHigh potential[8]
Hydrogen Peroxide DegradationDegrades to water and oxygen[7]
Emamectin Benzoate PropertiesHydrophobic, partitions to sediment[3][4]
Ivermectin PropertiesHydrophobic, partitions to sediment[3][4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of ecotoxicological studies. Below are summaries of key experimental protocols cited in this guide.

Acute Toxicity Testing (e.g., LC50 Determination)

Objective: To determine the concentration of a substance that is lethal to 50% of a test population over a specified period.

General Protocol:

  • Test Organisms: A selected species (e.g., Homarus americanus) is acclimated to laboratory conditions.

  • Exposure System: Organisms are placed in exposure tanks containing seawater with varying concentrations of the test substance (e.g., this compound). A control group with no test substance is also maintained.

  • Exposure Duration: The exposure period is typically 24, 48, or 96 hours.

  • Observation: Mortality is recorded at regular intervals.

  • Data Analysis: The LC50 value is calculated using statistical methods (e.g., probit analysis).

Note: For bath treatments like this compound, a shorter exposure period (e.g., 1 hour) followed by a longer observation period in clean water may be used to simulate field conditions.[1]

Sublethal Effects on Bivalves (e.g., Mytilus edulis)

Objective: To assess the sublethal impacts of a substance on physiological and cellular functions.

Protocol for Biomarker Analysis:

  • Exposure: Mussels are exposed to a sublethal concentration of the test substance (e.g., 0.1 mg/L this compound) for a defined period (e.g., up to 24 hours).[5]

  • Tissue Sampling: Haemolymph is extracted from the adductor muscle, and gill tissues are dissected.[5]

  • Acetylcholinesterase (AChE) Activity: AChE activity in haemolymph and gill tissue is measured spectrophotometrically to assess neurotoxic effects.[5]

  • Cell Viability (Neutral Red Retention Assay): Haemocytes are assessed for their ability to retain neutral red dye, an indicator of lysosomal membrane stability and cell health.[5]

  • Immune Function (Phagocytosis Assay): The ability of haemocytes to engulf foreign particles (e.g., yeast cells) is quantified to assess immune response.[5]

Sediment Avoidance and Burrowing Behavior

Objective: To determine if benthic organisms will avoid contaminated sediment and to assess impacts on essential behaviors.

General Protocol:

  • Sediment Preparation: Test sediment is spiked with various concentrations of the substance (e.g., emamectin benzoate, ivermectin).

  • Experimental Setup: Choice chambers are used where organisms (e.g., amphipods, polychaetes) can move freely between contaminated and clean sediment.

  • Observation: The distribution of the organisms is recorded over time to determine if they avoid the contaminated sediment.

  • Burrowing Assessment: The time taken for an organism to burrow completely into the sediment is recorded.[9] Locomotory behavior may also be observed and scored.[3]

Mandatory Visualizations

The following diagrams illustrate key concepts related to the risk assessment of this compound and its alternatives.

cluster_0 This compound Pathway Bath Treatment Bath Treatment Water Column Water Column Bath Treatment->Water Column High Solubility Benthic Organisms (Water) Benthic Organisms (Water) Water Column->Benthic Organisms (Water) Direct Exposure Hydrolysis (Degradation) Hydrolysis (Degradation) Water Column->Hydrolysis (Degradation) Half-life ~9 days

Figure 1: Environmental pathway of water-soluble this compound.

cluster_1 In-Feed Pesticide Pathway In-Feed Treatment In-Feed Treatment Fish Excretion & Uneaten Feed Fish Excretion & Uneaten Feed In-Feed Treatment->Fish Excretion & Uneaten Feed Sediment Accumulation Sediment Accumulation Fish Excretion & Uneaten Feed->Sediment Accumulation Hydrophobic Benthic Organisms (Sediment) Benthic Organisms (Sediment) Sediment Accumulation->Benthic Organisms (Sediment) Chronic Exposure

Figure 2: Environmental pathway of hydrophobic in-feed pesticides.

Risk Assessment Risk Assessment Toxicity Toxicity Risk Assessment->Toxicity Exposure Exposure Risk Assessment->Exposure Risk Characterization Risk Characterization Toxicity->Risk Characterization Exposure->Risk Characterization Environmental Fate Environmental Fate Exposure->Environmental Fate Persistence Persistence Environmental Fate->Persistence Bioaccumulation Bioaccumulation Environmental Fate->Bioaccumulation

References

Safety Operating Guide

Azamethiphos proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of Azamethiphos, an organophosphate insecticide, is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.[1] Adherence to strict disposal protocols is not only a matter of best practice but also a legal requirement, as disposal is governed by federal, state, and local regulations.[2][3]

Core Principle: Professional Disposal

The primary and most crucial step in the disposal of this compound is to engage a licensed professional waste disposal service.[2] These services are equipped to handle and dispose of hazardous chemical waste in compliance with all environmental regulations. The recommended method of destruction is typically through controlled incineration in a chemical incinerator that is equipped with an afterburner and a scrubber.[2][4]

Step-by-Step Disposal and Decontamination Procedures

Step 1: Waste Collection and Storage Properly containing this compound waste from the moment it is generated is the first step in safe disposal.

  • Containment: Collect waste this compound and any contaminated materials into suitable, closed, and clearly labeled containers.[2][4]

  • Storage: Store these containers in a cool, dry, and well-ventilated area, segregated from incompatible materials such as oxidizing agents.[4] The storage area should be a locked facility to prevent access by unauthorized individuals.[5][6]

  • Prohibition: Never contaminate water, food, or feed with this compound during storage or disposal.[4]

Step 2: Managing Spills and Leaks In the event of a spill, immediate and safe cleanup is necessary to prevent exposure and environmental release.

  • Evacuate: Keep personnel away from and upwind of the spill.[4]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from entering drains or sewer systems.[2][4][7]

  • Clean-up: For solid spills, sweep up the material, avoiding dust formation, and place it in a sealed bag or container for disposal.[2]

  • Decontaminate: After the material has been collected, wash the spill site thoroughly.

  • Dispose: The collected waste must be disposed of promptly in accordance with local, state, and federal regulations.[4]

Step 3: Disposal of Unused or Excess Product For unused this compound, the preferred method is chemical destruction.

  • Professional Service: Contact a licensed chemical destruction plant to arrange for disposal.[4]

  • Incineration: The standard procedure involves dissolving or mixing the material with a combustible solvent and burning it in a suitable chemical incinerator.[2]

Step 4: Disposal of Empty Containers Empty containers are still hazardous due to residual chemicals and must be handled carefully.[8]

  • Decontamination: Whenever possible, containers should be triple-rinsed or subjected to an equivalent cleaning method.[4][8] The rinse water, or rinsate, should be collected and used as a diluent for a product application according to the label, ensuring it is not poured down drains.[8][9]

  • Final Disposal: After rinsing, containers may be offered for recycling or reconditioning.[4] Alternatively, they should be punctured to prevent reuse and then disposed of in a sanitary landfill or via controlled incineration, as permitted by regulations.[4]

  • Prohibition: Never reuse an empty pesticide container for any other purpose.[8][9][10]

Safety and Handling Data

Proper personal protective equipment (PPE) is mandatory when handling this compound waste or cleaning up spills.

PPE CategoryRequired Equipment
Respiratory Protection A respirator should be worn to avoid inhaling dust or vapors.
Eye Protection Chemical safety goggles are necessary to protect against splashes and dust.
Hand Protection Heavy, chemical-impermeable rubber gloves must be worn.[4]
Body Protection Wear protective clothing and rubber boots to prevent skin contact.

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

AzamethiphosDisposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type pure_compound Pure/Concentrated this compound or Contaminated Labware waste_type->pure_compound  Pure/Contaminated Solids spill_material Spill Cleanup Material waste_type->spill_material Spill Debris   empty_container Empty Container waste_type->empty_container Container excess_solution Excess Diluted Solution waste_type->excess_solution Diluted Liquid collect Collect in a Labeled, Sealed Container pure_compound->collect spill_material->collect triple_rinse Triple-Rinse Container (if applicable) empty_container->triple_rinse use_up Use Remaining Solution According to Label Directions excess_solution->use_up store Store in a Secure, Cool, Dry, Ventilated Area collect->store contact_pro Contact Licensed Professional Waste Disposal Service store->contact_pro incinerate Chemical Incineration with Afterburner and Scrubber contact_pro->incinerate collect_rinsate Collect Rinsate triple_rinse->collect_rinsate puncture Puncture to Prevent Reuse triple_rinse->puncture reuse_rinsate Use Rinsate per Label Directions (e.g., dilution) collect_rinsate->reuse_rinsate dispose_container Dispose via Approved Landfill or Recycling Program puncture->dispose_container

Caption: this compound Disposal Decision Flowchart.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。